Product packaging for Esomeprazole magnesium salt(Cat. No.:)

Esomeprazole magnesium salt

Cat. No.: B1139132
M. Wt: 369.7 g/mol
InChI Key: MQEUGMWHWPYFDD-JIDHJSLPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Esomeprazole magnesium salt(cas 1198768-91-0) is a proton pump inhibitor which reduces acid secretion through inhibition of the H+ / K+ ATPase in gastric parietal cells. Esomeprazole sodium (Nexium) is the S-isomer of omeprazole and acts as a proton pump inhibitor and gastric antisecretory agent indicated for the short-term treatment of gastroesophageal reflux disease in patients with a history of erosive esophagitis. Esomeprazole 0.4 and 0.8 mg/mL as the sodium salt in the infusion solutions tested is chemically and physically stable for at least 2 days at room temperature and 5 days under refrigeration.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19MgN3O3S B1139132 Esomeprazole magnesium salt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/C17H19N3O3S.Mg/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3,(H,19,20);/t24-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEUGMWHWPYFDD-JIDHJSLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Mg]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C(N2)C=C(C=C3)OC.[Mg]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19MgN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Esomeprazole Magnesium: A Technical Guide on the Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Esomeprazole, the S-isomer of omeprazole, is a proton pump inhibitor (PPI) that profoundly suppresses gastric acid secretion.[1][2] It is a cornerstone in the treatment of acid-related gastrointestinal disorders.[2][3] This document provides a detailed technical overview of the mechanism of action of esomeprazole magnesium, its unique stereoselective properties, pharmacokinetics, and pharmacodynamics. It includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of the critical pathways and workflows involved in its function and evaluation.

Core Mechanism of Action: From Prodrug to Irreversible Inhibition

Esomeprazole is an inactive prodrug that requires activation in an acidic environment to exert its therapeutic effect.[4][5] Its mechanism involves a multi-step process that culminates in the irreversible blockade of the final step of gastric acid production.[6][7]

2.1 Accumulation and Acid-Catalyzed Activation As a weak base, esomeprazole freely passes through cell membranes and selectively accumulates in the highly acidic secretory canaliculi of gastric parietal cells.[8][9] In this low pH environment (pH < 2), the drug undergoes a two-step protonation.[9][10] The initial protonation occurs on the pyridine ring, which traps the molecule within the acidic compartment.[9][11] A second protonation on the benzimidazole ring initiates a molecular rearrangement, converting the inactive esomeprazole into its active form: a highly reactive tetracyclic cationic sulfenamide.[4][5][10] This active metabolite is achiral, meaning the active inhibitor formed from both S- and R-isomers of omeprazole is identical.[6][8]

2.2 Covalent Binding to the H+/K+-ATPase The activated sulfenamide is a thiophilic agent that rapidly forms a covalent disulfide bond with sulfhydryl groups of specific cysteine residues on the exoplasmic (luminal) surface of the hydrogen-potassium adenosine triphosphatase (H+/K+-ATPase).[2][12][13] This enzyme, often called the "proton pump," is responsible for the final step in acid secretion, exchanging intracellular H+ for extracellular K+.[14][15] By binding covalently to the pump, esomeprazole irreversibly inactivates it, thereby blocking both basal and stimulated gastric acid secretion, regardless of the stimulus.[2][13] Restoration of acid secretion requires the synthesis of new H+/K+-ATPase enzyme units, which contributes to the drug's long-lasting effect, far exceeding its plasma half-life.[2][15] Specifically, esomeprazole binds to cysteine residues such as Cys 813.[16][17]

Esomeprazole_Mechanism_of_Action cluster_0 Systemic Circulation (Neutral pH) cluster_1 Parietal Cell Canaliculus (Acidic pH) cluster_2 H+/K+-ATPase (Proton Pump) cluster_3 Gastric Lumen Eso_Prodrug Esomeprazole (Prodrug) Protonation1 First Protonation (Pyridine Ring) Eso_Prodrug->Protonation1 Accumulation Protonation2 Second Protonation (Benzimidazole Ring) Protonation1->Protonation2 Trapping Active_Sulfenamide Active Sulfenamide (Achiral) Protonation2->Active_Sulfenamide Rearrangement Cysteine Cysteine Residues (e.g., Cys 813) Active_Sulfenamide->Cysteine Covalent Disulfide Bond Pump Proton Pump (H+/K+-ATPase) Pump->Cysteine Pump_Inactive Inactive Pump Cysteine->Pump_Inactive Acid_Secretion_Blocked Acid Secretion Blocked Pump_Inactive->Acid_Secretion_Blocked Inhibition H_ion H+ H_ion->Pump Normal Pumping

Figure 1: Mechanism of Esomeprazole Action.

Stereoselectivity and Metabolism

Esomeprazole is the pure S-isomer of omeprazole.[1] This stereochemical distinction is critical as the metabolism of omeprazole enantiomers is stereoselective, primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP3A4 in the liver.[18][19]

  • CYP2C19: This enzyme preferentially metabolizes the R-isomer of omeprazole.[18] The S-isomer, esomeprazole, is a less preferred substrate for CYP2C19.[20]

  • CYP3A4: This enzyme contributes to the metabolism of both isomers, forming the sulphone metabolite.[1][19]

The reduced affinity of esomeprazole for CYP2C19 results in a slower first-pass metabolism, lower plasma clearance, and consequently, a higher area under the plasma concentration-time curve (AUC) compared to an equivalent dose of racemic omeprazole.[8][21] This leads to more consistent and predictable plasma concentrations, especially in individuals with different CYP2C19 genotypes (e.g., extensive vs. poor metabolizers), and contributes to its improved clinical efficacy in acid control.[19][22] The principal metabolites, including hydroxy-esomeprazole and desmethyl-esomeprazole, lack antisecretory activity.[1][19]

Esomeprazole_Metabolism cluster_cyp Hepatic Metabolism Esomeprazole Esomeprazole (S-isomer) CYP2C19 CYP2C19 (Major Pathway) Esomeprazole->CYP2C19 CYP3A4 CYP3A4 (Minor Pathway) Esomeprazole->CYP3A4 Metabolite_Hydroxy Hydroxy & Desmethyl Metabolites (Inactive) CYP2C19->Metabolite_Hydroxy Forms Metabolite_Sulfone Sulphone Metabolite (Inactive) CYP3A4->Metabolite_Sulfone Forms Excretion Renal & Fecal Excretion Metabolite_Hydroxy->Excretion Metabolite_Sulfone->Excretion

Figure 2: Metabolic Pathways of Esomeprazole.

Quantitative Data

4.1 Pharmacokinetic Parameters The pharmacokinetic profile of esomeprazole is characterized by rapid absorption and dose-dependent bioavailability that increases with repeated dosing.[3]

Parameter20 mg Dose40 mg DoseConditions & Notes
Tmax (Peak Plasma Time) ~1.5 hours[1]1-2 hours[3][23]Food intake can delay Tmax.[23][24]
Absolute Bioavailability 50% (single dose)[3][23]64% (single dose)[3][23]Increases with repeated daily dosing.
68% (repeated dose)[3][23]89% (repeated dose)[3][23]
Plasma Half-life (t1/2) ~1.01 hours (repeated dose)[23]~1.25-1.5 hours (repeated dose)[1][23]The duration of acid inhibition is much longer due to irreversible binding.[15]
Plasma Protein Binding 97%[1][3]97%[1][3]Constant over the therapeutic concentration range.[1]
Apparent Volume of Dist. ~0.22 L/kg[3]~16 L (healthy volunteers)[1]At steady state.
Table 1: Summary of Pharmacokinetic Parameters for Esomeprazole Magnesium.

4.2 Pharmacodynamic Effects on Gastric pH The clinical efficacy of esomeprazole is directly related to its ability to increase intragastric pH.

ParameterEsomeprazole 20 mgEsomeprazole 40 mgStudy Details
Median 24-h Intragastric pH (Day 5) 4.1[25]4.7[25]Compared to Rabeprazole 20 mg (pH 3.8).[25]
% Time with Intragastric pH > 4 (Day 5) Not specified68.5%In patients with symptomatic GERD.[6]
% Time with Intragastric pH > 4 (Day 5) Not specified65%[25]Compared to Rabeprazole 20 mg (48%).[25]
Table 2: Effect of Esomeprazole Magnesium on Intragastric pH after 5 Days of Dosing.

4.3 In Vitro Inhibition of Cytochrome P450 Isozymes Esomeprazole and other PPIs can competitively inhibit CYP enzymes, with varying potencies.

PPICYP2C19 Inhibition Constant (Ki)Notes
Esomeprazole ~8 µMLess potent inhibitor than its R-enantiomer and lansoprazole.[26][27]
Omeprazole (Racemate) 2 to 6 µMMore potent inhibitor than esomeprazole.[26][27]
Lansoprazole 0.4 to 1.5 µMMost potent CYP2C19 inhibitor among the tested PPIs.[26][27]
Pantoprazole 14 to 69 µMWeaker CYP2C19 inhibitor.[26][27]
Rabeprazole 17 to 21 µMWeaker CYP2C19 inhibitor.[26][27]
Table 3: Comparative In Vitro Competitive Inhibition (Ki) of CYP2C19 by Various Proton Pump Inhibitors.

Experimental Protocols

5.1 Protocol: In Vivo Pharmacokinetic and Bioequivalence Study This protocol outlines a standard design for assessing the pharmacokinetic profile of an oral esomeprazole formulation.[23][24]

  • Study Design: Randomized, open-label, two-period, two-way crossover study. A washout period of at least 7 days separates the two periods.[24]

  • Subject Population: Healthy adult volunteers. Subjects are screened for inclusion/exclusion criteria, including normal health status and weight requirements.[28]

  • Dosing and Administration:

    • Subjects are randomized to receive either a single oral dose of the Test formulation or the Reference formulation (e.g., 40 mg esomeprazole).[24]

    • For fasting studies, the dose is administered after an overnight fast of at least 10 hours.[23]

    • For fed studies, the dose is administered after a standardized high-fat, high-calorie meal.[24]

  • Blood Sampling:

    • Venous blood samples are collected in heparinized tubes at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, 12, and 24 hours).[23]

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalytical Method:

    • Plasma concentrations of esomeprazole are quantified using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.[24]

    • The method must demonstrate adequate sensitivity, specificity, accuracy, and precision.

  • Pharmacokinetic Analysis:

    • Non-compartmental analysis is used to determine pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC0-t, AUC0-∞, and t1/2.[24]

  • Statistical Analysis:

    • Log-transformed Cmax and AUC values are analyzed using an Analysis of Variance (ANOVA) model.

    • The 90% confidence intervals for the geometric mean ratio (Test/Reference) of Cmax and AUC must fall within the bioequivalence range of 80.00%–125.00%.[23]

PK_Study_Workflow cluster_analysis Data Processing Start Subject Screening & Enrollment Random Randomization (Two Groups) Start->Random Period1 Period 1 Random->Period1 GroupA1 Group A Receives Test Formulation Period1->GroupA1 GroupB1 Group B Receives Reference Formulation Period1->GroupB1 Washout Washout Period (≥7 days) Dosing Single Oral Dose Administration (Fasting or Fed State) GroupA1->Dosing GroupB1->Washout GroupB1->Dosing Period2 Period 2 (Crossover) Washout->Period2 GroupA2 Group A Receives Reference Formulation Period2->GroupA2 GroupB2 Group B Receives Test Formulation Period2->GroupB2 GroupA2->Dosing GroupB2->Dosing Sampling Serial Blood Sampling (0-24 hours) Dosing->Sampling Analysis LC-MS/MS Bioanalysis Sampling->Analysis PK_Calc Pharmacokinetic Parameter Calculation (Cmax, AUC) Analysis->PK_Calc Stats Statistical Analysis (90% Confidence Intervals) PK_Calc->Stats

References

Esomeprazole magnesium chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure, physicochemical properties, and pharmacological characteristics of esomeprazole magnesium. The information is curated for professionals in research, science, and drug development, with a focus on data-driven insights and detailed experimental methodologies.

Chemical Structure and Identity

Esomeprazole is the (S)-enantiomer of omeprazole, a proton pump inhibitor. The magnesium salt enhances the stability of the compound.

  • IUPAC Name: magnesium;bis(5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzoimidazol-1-ide)[1]

  • CAS Number: 161973-10-0 (Esomeprazole Magnesium); 217087-09-7 (Esomeprazole Magnesium Trihydrate)[1][2]

  • Molecular Formula: C₃₄H₃₆MgN₆O₆S₂ (Anhydrous)[1]; C₃₄H₄₂MgN₆O₉S₂ (Trihydrate)[3]

  • Chirality: The molecule possesses a single stereogenic center at the sulfur atom, with esomeprazole being the (S)-enantiomer.[4]

Below is a diagram illustrating the chemical structure of Esomeprazole Magnesium.

G Mechanism of Action of Esomeprazole cluster_blood Bloodstream cluster_parietal Parietal Cell Esomeprazole_Mg Esomeprazole Magnesium (Oral Administration) Esomeprazole_inactive Esomeprazole (Inactive Prodrug) Esomeprazole_Mg->Esomeprazole_inactive Absorption Esomeprazole_active Sulfenamide (Active Form) Esomeprazole_inactive->Esomeprazole_active Protonation in Acidic Canaliculi Proton_Pump H+/K+-ATPase (Proton Pump) Esomeprazole_active->Proton_Pump Covalent Bonding & Irreversible Inhibition Gastric_Lumen Gastric Lumen (Stomach) Proton_Pump->Gastric_Lumen H+ Secretion (Blocked) H_ions H+ ions H_ions->Proton_Pump H+ Binding K_ions K+ ions K_ions->Proton_Pump K+ Uptake G Experimental Workflow for Esomeprazole Magnesium cluster_synthesis Synthesis cluster_analysis Analysis Start Sulfide Precursor Oxidation Asymmetric Oxidation Start->Oxidation Salt_Formation_Na Formation of Sodium Salt Oxidation->Salt_Formation_Na Salt_Exchange Salt Exchange with Mg Salt Salt_Formation_Na->Salt_Exchange Isolation Isolation & Hydration Salt_Exchange->Isolation Final_Product Esomeprazole Magnesium Trihydrate Isolation->Final_Product HPLC HPLC Analysis (Purity & Assay) Final_Product->HPLC UV_Vis UV-Vis Spectroscopy (Quantification) Final_Product->UV_Vis FTIR FTIR Spectroscopy (Functional Groups) Final_Product->FTIR DSC DSC Analysis (Thermal Properties) Final_Product->DSC XRD X-ray Diffraction (Crystal Structure) Final_Product->XRD

References

A Technical Guide to the Synthesis and Crystallization of Esomeprazole Magnesium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esomeprazole, the (S)-enantiomer of omeprazole, is a leading proton pump inhibitor that significantly reduces gastric acid secretion by blocking the H+/K+-ATPase enzyme in parietal cells[1]. Due to its instability in acidic conditions, it is formulated as an alkaline salt, most commonly esomeprazole magnesium[1][2]. The stability and bioavailability of the final drug product are critically dependent on the solid-state properties of the active pharmaceutical ingredient (API). Esomeprazole magnesium can exist in several polymorphic forms, including amorphous, dihydrate, and trihydrate states, each possessing distinct physicochemical characteristics[3][4]. Therefore, precise control over the synthesis and crystallization processes is paramount to consistently produce the desired, stable polymorphic form. This guide provides an in-depth overview of the synthesis and crystallization methodologies for esomeprazole magnesium, complete with experimental protocols and quantitative data.

Synthesis of Esomeprazole Magnesium

The industrial synthesis of esomeprazole magnesium is a multi-step process that begins with the asymmetric oxidation of a pro-chiral sulfide intermediate, followed by salt formation and exchange.

G cluster_0 Synthesis Workflow start 5-methoxy-2-[[(4-methoxy-3,5-dimethyl- 2-pyridinyl)methyl]thio]-1H-benzimidazole (Omeprazole Sulfide) oxidation Asymmetric Oxidation start->oxidation Chiral Ti-complex, Oxidizing Agent (e.g., TBHP) esomeprazole Esomeprazole (S-enantiomer) oxidation->esomeprazole na_salt Intermediate Salt Formation (e.g., with Sodium Methoxide) esomeprazole->na_salt esomeprazole_na Esomeprazole Sodium na_salt->esomeprazole_na mg_salt Salt Exchange (e.g., with Magnesium Chloride) esomeprazole_na->mg_salt esomeprazole_mg Esomeprazole Magnesium (Crude) mg_salt->esomeprazole_mg

Caption: General workflow for the synthesis of esomeprazole magnesium.

Experimental Protocol: Asymmetric Oxidation of Omeprazole Sulfide

The key step in producing esomeprazole is the stereoselective oxidation of the sulfide precursor. This is commonly achieved using a chiral titanium complex catalyst.

Methodology:

  • A chiral catalyst is prepared in situ. (R,R)-1,2-diphenyl-1,2-ethanediol is dissolved in a suitable organic solvent, such as dichloromethane[5].

  • Titanium alkoxide (e.g., tetraisopropoxytitanium) and isopropanol are added dropwise to the solution under stirring[5].

  • The omeprazole sulfide precursor is added to the catalyst mixture and stirred until fully dissolved[5].

  • The reaction mixture is cooled to a controlled temperature, typically between 5-10°C[5].

  • An oxidizing agent, such as 70% tert-butyl hydroperoxide (TBHP) aqueous solution, is added dropwise, and the reaction is stirred for 2.0-2.5 hours at 5-10°C[5].

  • The reaction is quenched by adding an aqueous ammonia solution. The pH is then adjusted to 8-9 with an acetic acid solution[5].

  • The organic layer is separated, and the aqueous layer is extracted multiple times with dichloromethane. The combined organic phases are dried over sodium sulfate, filtered, and concentrated to yield esomeprazole as a solid[5].

ComponentMolar Ratio (Relative to Sulfide)Reference
Omeprazole Sulfide1.0[5]
(R,R)-1,2-diphenyl-1,2-ethanediol0.1[5]
Tetraisopropoxytitanium0.05[5]
Isopropanol0.2[5]
Tert-butyl hydroperoxide (70%)2.1[5]
Reported Yield 88.2% - 93.2% [5]

Table 1: Typical reaction components and yield for the asymmetric oxidation step.

Experimental Protocol: Salt Formation and Exchange

Following oxidation, the esomeprazole is converted into its magnesium salt. This is often a two-step process involving the formation of an intermediate alkali metal salt.

Methodology:

  • Intermediate Salt Formation: The crude esomeprazole from the previous step is reacted with sodium methoxide to prepare esomeprazole sodium[5].

  • Salt Exchange: The esomeprazole sodium is then dissolved in methanol. A magnesium source, such as magnesium chloride, is added to the solution to initiate a salt exchange reaction, precipitating esomeprazole magnesium[5].

  • Alternatively, esomeprazole can be directly converted to the magnesium salt. Esomeprazole is dissolved in methanol, and a solution of magnesium methoxide in methanol is added. The mixture is stirred, and a small amount of water may be added to precipitate inorganic salts, followed by filtration and isolation of the esomeprazole magnesium[2].

ComponentRoleExample ReagentSolventReference
EsomeprazoleStarting Material--[5]
Sodium MethoxideBase--[5]
Esomeprazole SodiumIntermediate-Methanol[5]
Magnesium ChlorideMagnesium SourceMgCl₂Methanol[5]

Table 2: Components for the conversion of esomeprazole to esomeprazole magnesium via salt exchange.

Crystallization of Esomeprazole Magnesium Polymorphs

Controlling the crystallization process is essential for obtaining the desired polymorphic form of esomeprazole magnesium. The choice of solvent, anti-solvent, temperature, and drying conditions dictates whether the final product is the dihydrate, trihydrate, or another solvated or amorphous form[1][6][7].

G cluster_0 Crystallization Workflow & Influencing Factors cluster_1 Key Factors crude Crude or Amorphous Esomeprazole Mg dissolution Dissolution crude->dissolution solution Saturated Solution dissolution->solution crystallization Induction & Growth solution->crystallization isolation Isolation & Drying crystallization->isolation product Target Polymorph (e.g., Dihydrate, Trihydrate) isolation->product solvent Solvent System solvent->crystallization temp Temperature/ Cooling Rate temp->crystallization antisolvent Anti-solvent Addition antisolvent->crystallization drying Drying Conditions drying->isolation

Caption: General crystallization workflow and key influencing factors.

Experimental Protocol: Crystallization of Esomeprazole Magnesium Dihydrate (Form A)

Esomeprazole magnesium dihydrate Form A is a common and stable polymorphic form.

Methodology:

  • Esomeprazole magnesium trihydrate (11.5 g) is suspended in dry methanol (15 mL) and stirred for 30 minutes to achieve a clear solution[7].

  • The solution is stirred at 25°C for 2 hours[7].

  • A mixed anti-solvent of acetone and water (4:1 by volume, 75 mL total) is added at 10°C[7].

  • The mixture is stirred overnight at this temperature to precipitate a large amount of solid[7].

  • The solid is isolated by filtration, washed twice with acetone, and dried under vacuum at 40°C for 10 hours to yield esomeprazole magnesium dihydrate Form A[7]. The product should be dried at a temperature below 75°C to prevent conversion to other forms[6][8][9].

Experimental Protocol: Crystallization of Esomeprazole Magnesium Trihydrate

The trihydrate form can be obtained directly from the salt exchange reaction or through specific crystallization procedures.

Methodology:

  • Esomeprazole potassium is dissolved in water[10][11].

  • A benign solvent such as methanol or ethanol is added, and the solution is heated to 35-40°C[11].

  • An aqueous solution of an inorganic magnesium salt (e.g., MgCl₂) is slowly added to initiate the salt exchange and crystallization[11].

  • The solution is then heated to 45-50°C to facilitate crystal growth[11].

  • The mixture is slowly cooled to 5-25°C to complete crystallization, and the resulting esomeprazole magnesium trihydrate is isolated by filtration[11].

Experimental Protocol: Crystallization of a Water/Butanol Solvate

Single crystals suitable for X-ray diffraction can be grown using a slow crystallization method involving a specific solvate.

Methodology:

  • Amorphous esomeprazole magnesium (0.700 g) is dissolved in 1-butanol (40.0 mL) to form a clear solution[1].

  • Distilled water (2.0 mL) is added as an anti-solvent[1].

  • The solution is left undisturbed at 5.0°C for 2-3 weeks until single crystals form[1].

  • The resulting crystalline powder is filtered and washed with 1-butanol. Surface solvent is removed by heating under vacuum at 50-55°C[1].

  • Analysis shows this initial crystal to be a tetrahydrate with two 1-butanol molecules[1][12]. Upon drying, some solvent molecules are lost, and the crystal lattice changes to a form comparable to esomeprazole magnesium dihydrate form A[1].

Characterization and Quantitative Data

The various forms of esomeprazole magnesium are distinguished by their physicochemical properties, which are determined using a range of analytical techniques including Powder X-ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC)[1].

ParameterDihydrate (Form A)TrihydrateAmorphousReference(s)
Water Content (by wt.) 4.0% - 6.7% (Typically 4.5% - 5.5%)~7.0% (Implied by stoichiometry)7.0% - 10.0%[3][4]
Key PXRD Peaks (2θ) Characteristic peak at 5.65°Characteristic peak at 5.27°No sharp peaks[3][13]
Appearance White to slightly colored crystalline powderWhite to slightly colored crystalline powderOff-white powder[2][14]
Solubility Slightly soluble in water; Soluble in methanol, ethanolSlightly soluble in water; Soluble in methanol, ethanol, 1-butanolSoluble in methanol[1][2][14]

Table 3: Comparative physicochemical properties of esomeprazole magnesium polymorphs.

Conclusion

The synthesis of esomeprazole magnesium involves a precise, stereoselective oxidation followed by salt formation. The subsequent crystallization step is a critical control point that dictates the final polymorphic form of the API. A thorough understanding and meticulous control of process parameters such as solvent systems, temperature, and drying conditions are essential for the reproducible manufacturing of esomeprazole magnesium with the desired solid-state properties, ensuring optimal stability, purity, and therapeutic performance. The protocols and data presented herein serve as a comprehensive guide for professionals engaged in the development and manufacturing of this important pharmaceutical agent.

References

A Comprehensive Technical Guide to the Polymorphism of Esomeprazole Magnesium Trihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esomeprazole, the (S)-enantiomer of omeprazole, is a proton pump inhibitor that effectively suppresses gastric acid secretion[1]. It is widely used in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD)[2]. Esomeprazole is primarily available as its magnesium salt, which enhances its stability[1]. The stability of esomeprazole magnesium is pH-dependent; it degrades rapidly in acidic conditions but has acceptable stability in alkaline environments[3].

The solid-state properties of an active pharmaceutical ingredient (API) are critical as they can influence its bioavailability, stability, and manufacturability. Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a key consideration in drug development[4]. Different polymorphs of the same compound can exhibit varying physicochemical properties, including solubility, melting point, and dissolution rate[4][5]. Esomeprazole magnesium is known to exist in various solid-state forms, including amorphous and several crystalline hydrated forms, such as the dihydrate, trihydrate, and tetrahydrate[1][6][7].

This technical guide provides an in-depth analysis of the known polymorphic forms of esomeprazole magnesium trihydrate, offering detailed characterization data, experimental protocols, and a discussion of their interconversion and stability.

Polymorphic Forms of Esomeprazole Magnesium Trihydrate

Several crystalline forms of esomeprazole magnesium trihydrate have been identified and characterized in the literature. The most prominent are often designated as Form I and Form II. Additionally, other hydrated forms such as dihydrate (Forms A and B) and tetrahydrate exist, and their stability is often compared to the trihydrate form[1][6][7]. The trihydrate form is generally considered to be the most stable among the hydrates in water[1].

  • Form I Esomeprazole Magnesium Trihydrate : A crystalline form identified and characterized by various analytical techniques.

  • Form II Esomeprazole Magnesium Trihydrate : A distinct crystalline form with a unique X-ray diffraction pattern[8][9]. It is reported to be synthesizable with good reproducibility, making it suitable for large-scale production[9].

Physicochemical Characterization

The various polymorphic forms of esomeprazole magnesium are distinguished by their unique physicochemical properties. The following tables summarize the quantitative data obtained from key analytical techniques.

X-Ray Powder Diffraction (XRPD) Data

XRPD is a primary technique for identifying and differentiating crystalline polymorphs. Each form exhibits a unique diffraction pattern.

Table 1: XRPD Characteristic Peaks for Esomeprazole Magnesium Trihydrate Polymorphs

Polymorphic FormCharacteristic Peaks (2θ, ±0.2°)d-spacing Values (Å)Reference
Trihydrate Form I Data not explicitly detailed in search results7.2455, 11.6380, 10.3092, 7.2547, 4.7869[10]
Trihydrate Form II 4.82, 5.55, 7.41, 8.60, 12.10, 14.16, 18.47, 21.08-[8][9][11]
Dihydrate Form A 5.65 (Characteristic Peak)-[12]
Crystalline Magnesium Salt 5.9, 7.3, 17.6, 18.5, 18.9, 20.9-[13]

Note: Some sources provide d-spacing values instead of 2θ angles. Conversion depends on the X-ray wavelength used.

Thermal Analysis Data (DSC & TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal behavior of the polymorphs, such as melting points, decomposition temperatures, and solvent/water content.

Table 2: Thermal Analysis Data for Esomeprazole Magnesium Hydrates

FormTechniqueKey ObservationsReference
Amorphous Esomeprazole Magnesium DSCExothermic peak at approximately 200°C.[1]
Water/1-Butanol Solvate (Dihydrate) DSCEndotherm at 175°C, exotherm (decomposition) at 200°C.[1]
Water/1-Butanol Solvate TGA7.6% mass loss corresponding to the loss of 0.3 butanol and two water molecules. A second mass loss begins at 200°C, typical for decomposition.[14]
Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify functional groups and can differentiate polymorphs based on subtle shifts in absorption frequencies resulting from different molecular conformations and intermolecular interactions in the crystal lattice.

Table 3: IR Absorption Frequencies for Esomeprazole Magnesium

Functional GroupAbsorption Frequency (cm⁻¹)Reference
O-H Stretching (Water/Butanol)Broad peak at approx. 3000[1][14]
C=N Stretching~1530[15]
S=O Stretching~1080[15]

Note: The N-H peak in the benzimidazole, typically around 3400 cm⁻¹, may not be observed in certain solvates[1][14].

Solubility Data

The solubility of different polymorphs can vary significantly, impacting dissolution and bioavailability. The stability of esomeprazole magnesium is also highly pH-dependent[3].

Table 4: Solubility of Esomeprazole Magnesium Forms

FormSolvent/MediumSolubilityReference
Esomeprazole Magnesium Trihydrate MethanolSoluble[16][17]
Esomeprazole Magnesium Trihydrate EthanolSoluble[16]
Esomeprazole Magnesium Trihydrate 1-PropanolSoluble[16]
Esomeprazole Magnesium Trihydrate 1-ButanolHighest solubility among tested alcohols[16]
Esomeprazole Magnesium Trihydrate WaterSlightly soluble[17]
Esomeprazole Magnesium Distilled Water0.017 mg/ml
Esomeprazole Magnesium Methanol1.214 mg/ml
Esomeprazole Magnesium Phosphate Buffer pH 7.40.521 mg/ml
Esomeprazole Magnesium Simulated Gastric Fluid pH 1.20.147 mg/ml
Hydrate Forms (General) WaterSolubility Order: Dihydrate Form B > Tetrahydrate > Dihydrate Form A > Trihydrate[1]

Experimental Protocols

Detailed and consistent experimental methodology is crucial for the accurate characterization of polymorphic forms.

X-Ray Powder Diffraction (XRPD)
  • Instrument : Bruker AXS, D8 Advance Powder X-ray Diffractometer or equivalent.

  • Radiation Source : Cu Kα-1 radiation (wavelength 1.541 Å).

  • Scan Range : Typically 2° to 40° in 2θ.

  • Sample Preparation : A small amount of the powder sample is gently packed into a sample holder, ensuring a flat, even surface.

  • Analysis : The resulting diffractogram is analyzed for peak positions (2θ), d-spacings, and relative intensities to identify the crystalline form[8][13].

Differential Scanning Calorimetry (DSC)
  • Instrument : DSC DuPont 9900 or equivalent.

  • Sample Preparation : 3-5 mg of the sample is accurately weighed into an aluminum pan and hermetically sealed. An empty sealed pan is used as a reference.

  • Heating Rate : A typical heating rate is 5°C/min or 10°C/min[1][15].

  • Temperature Range : Typically from 25°C to 350°C[1].

  • Atmosphere : A constant nitrogen purge is maintained to provide an inert atmosphere.

  • Analysis : The heat flow is monitored as a function of temperature. Endothermic (melting, desolvation) and exothermic (crystallization, decomposition) events are recorded.

Thermogravimetric Analysis (TGA)
  • Instrument : A suitable thermogravimetric analyzer.

  • Sample Preparation : 5-10 mg of the sample is placed in a platinum or alumina crucible.

  • Heating Rate : A linear heating rate, often 10°C/min, is applied.

  • Temperature Range : Typically from ambient temperature to 300°C or higher.

  • Atmosphere : Performed under a controlled atmosphere, such as flowing nitrogen.

  • Analysis : The mass of the sample is recorded as a function of temperature. Weight loss steps are correlated with desolvation or decomposition events.

Fourier Transform Infrared (FTIR) Spectroscopy
  • Instrument : Shimadzu FT-IR 8400S or equivalent.

  • Sample Preparation : The sample is prepared as a KBr (potassium bromide) pellet. A small amount of the sample is mixed with dry KBr powder and compressed into a thin, transparent disk[15].

  • Spectral Range : Typically scanned from 4000 to 400 cm⁻¹.

  • Analysis : The resulting spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups. Differences in peak position and shape can distinguish between polymorphs.

Polymorphic Stability and Interconversion

Understanding the stability of different polymorphs and the conditions under which they convert is critical for selecting the appropriate form for development and ensuring product consistency. The hydrate forms of esomeprazole magnesium can interconvert depending on environmental conditions like temperature and humidity[6][18]. The stability order in water has been determined to be: Trihydrate > Dihydrate Form A > Tetrahydrate > Dihydrate Form B[1].

Below is a diagram illustrating the general workflow for characterizing a new polymorphic form of esomeprazole magnesium.

G cluster_prep Sample Preparation cluster_analysis Solid-State Characterization cluster_outcome Outcome start Amorphous or Known Polymorph of Esomeprazole Mg crystallization Crystallization/ Recrystallization (e.g., in Ketone or Alcohol Solvent) start->crystallization isolation Isolation & Drying (Filtration, Vacuum Drying) crystallization->isolation new_solid New Solid Form isolation->new_solid xrd XRPD (Identify Crystalline Form) new_solid->xrd thermal DSC / TGA (Thermal Stability, Hydration State) new_solid->thermal spectroscopy FTIR / Raman (Molecular Structure) new_solid->spectroscopy solubility Solubility Studies (Physicochemical Property) xrd->solubility amorphous_check Amorphous Content? xrd->amorphous_check thermal->solubility stability Stability Studies (Interconversion, Degradation) solubility->stability stability->amorphous_check final_form Identified Polymorph (e.g., Trihydrate Form II) amorphous_check->final_form No

Caption: Workflow for Polymorph Identification.

The following diagram illustrates the potential relationships and transformations between different solid-state forms of esomeprazole magnesium.

G Amorphous Amorphous Esomeprazole Mg Trihydrate Trihydrate (e.g., Form I, II) [Most Stable in Water] Amorphous->Trihydrate Crystallization (e.g., from ketone solvent) Dihydrate_A Dihydrate Form A Trihydrate->Dihydrate_A Controlled Dehydration Tetrahydrate Tetrahydrate Dihydrate_A->Tetrahydrate Hydration Dihydrate_B Dihydrate Form B [Most Soluble in Water] Dihydrate_B->Tetrahydrate Transformation in Water

Caption: Hydrate Interconversion Pathways.

Conclusion

The polymorphic landscape of esomeprazole magnesium is complex, involving multiple hydrated and amorphous forms. The trihydrate forms, particularly Form I and Form II, are of significant interest due to their high stability. A thorough understanding and characterization of these polymorphs are essential for the development of robust and effective drug products. The application of orthogonal analytical techniques such as XRPD, DSC, TGA, and FTIR is crucial for unambiguously identifying and quantifying the different solid-state forms. Control over the crystallization process and storage conditions is paramount to prevent unwanted polymorphic transformations, ensuring consistent product quality and therapeutic performance.

References

An In-depth Technical Guide to the Solubility and Stability Profiles of Esomeprazole Magnesium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of esomeprazole magnesium, a widely used proton pump inhibitor. The information presented herein is intended to support research, development, and quality control activities related to this active pharmaceutical ingredient (API). All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key analytical procedures are provided.

Solubility Profile

Esomeprazole magnesium is characterized as a white to slightly colored powder. Its solubility is a critical factor in its formulation and bioavailability.

Qualitative Solubility

Esomeprazole magnesium is sparingly soluble in water and slightly soluble in methanol.[1] It is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[2]

Quantitative Solubility Data

The solubility of esomeprazole magnesium in various solvents is presented in Table 1. The data highlights the pH-dependent nature of its aqueous solubility, with increased solubility in alkaline conditions.

Table 1: Solubility of Esomeprazole Magnesium in Various Solvents

SolventConcentration (mg/mL)Temperature (°C)Reference
Methanol1.21425[1]
Ethanol~1Not Specified[2]
Dimethylformamide (DMF)~25Not Specified[2]
Dimethyl sulfoxide (DMSO)~20Not Specified[2]
Water~1.5 (as trihydrate)Not Specified[3]
Distilled Water0.01725[1]
0.1 N HCl0.13125[1]
Simulated Gastric Fluid (pH 1.2)0.14725[1]
Phosphate Buffer (pH 6.8)0.46625[1]
Simulated Intestinal Fluid (pH 6.8)0.47525[1]
Phosphate Buffer (pH 7.4)0.52125[1]
1:1 DMF:PBS (pH 7.2)~0.5Not Specified[2]

Stability Profile

The stability of esomeprazole magnesium is significantly influenced by pH, temperature, and light. It is a well-documented acid-labile compound.

pH-Dependent Stability

Esomeprazole magnesium rapidly degrades in acidic media, while exhibiting acceptable stability in alkaline conditions.[4][5] This is a critical consideration for the formulation of oral dosage forms, which require enteric protection to prevent degradation in the stomach.

Thermal and Photostability

The compound is also sensitive to heat and light.[6] Stability studies often involve accelerated conditions to assess the impact of these factors.

Half-Life Data

The degradation kinetics of esomeprazole magnesium are temperature and pH-dependent, as illustrated by its half-life values in Table 2.

Table 2: Half-Life of Esomeprazole Magnesium

pHTemperature (°C)Half-Life (hours)Reference
6.825~19[4][5]
6.837~8[4][5]

Experimental Protocols

Detailed methodologies for the assessment of solubility and stability are crucial for obtaining reliable and reproducible data.

Solubility Determination Protocol

This protocol outlines a general procedure for determining the solubility of esomeprazole magnesium in a given solvent.

  • Preparation of Saturated Solution:

    • Add an excess amount of esomeprazole magnesium powder to a known volume of the desired solvent in a suitable container (e.g., a glass vial).

    • Seal the container to prevent solvent evaporation.

    • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the undissolved solid to settle.

    • Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

    • Dilute the filtered aliquot with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), to determine the concentration of dissolved esomeprazole magnesium.

    • Calculate the solubility based on the measured concentration and the dilution factor.

Stability-Indicating HPLC Method Protocol

This protocol describes a typical stability-indicating HPLC method for the quantification of esomeprazole magnesium and its degradation products.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of a phosphate buffer (e.g., pH 7.3) and acetonitrile (e.g., 740:260 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector: UV detector at a wavelength of 302 nm.

    • Column Temperature: 30°C.

  • Preparation of Standard Solution:

    • Accurately weigh a suitable amount of Esomeprazole Magnesium Reference Standard and dissolve it in the mobile phase to prepare a stock solution of known concentration.

    • Further dilute the stock solution with the mobile phase to obtain a working standard solution of a suitable concentration (e.g., 100 µg/mL).

  • Preparation of Sample Solution (for Stability Study):

    • Accurately weigh the esomeprazole magnesium sample (e.g., from a stability chamber) and dissolve it in the mobile phase to achieve a target concentration similar to the standard solution.

    • Filter the solution through a 0.45 µm filter before injection.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify and quantify the esomeprazole peak and any degradation product peaks based on their retention times and peak areas compared to the standard.

Dissolution Test Protocol for Delayed-Release Capsules

This protocol is based on the USP monograph for Esomeprazole Magnesium Delayed-Release Capsules.

  • Apparatus: USP Apparatus 2 (Paddles).

  • Acid Stage:

    • Medium: 300 mL of 0.1 N Hydrochloric Acid.

    • Rotation Speed: 100 rpm.

    • Time: 2 hours.

    • Procedure: Place one capsule in each vessel. After 2 hours, withdraw a sample of the acid. The capsule shell must remain intact.

  • Buffer Stage:

    • Medium: 900 mL of pH 6.8 phosphate buffer.

    • Rotation Speed: 100 rpm.

    • Time: As specified in the monograph (e.g., 30 or 45 minutes).

    • Procedure: After the acid stage, carefully add the buffer to the vessel. At the specified time points, withdraw samples from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.

  • Sample Analysis:

    • Filter the withdrawn samples promptly through a suitable filter (e.g., 0.45 µm).

    • Analyze the filtrate for dissolved esomeprazole using a validated HPLC method.

Forced Degradation Studies Protocol

Forced degradation studies are essential to establish the stability-indicating nature of analytical methods.

  • Acid Hydrolysis:

    • Dissolve esomeprazole magnesium in a solution of 0.1 N HCl.

    • Keep the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 2 hours).

    • Neutralize the solution with 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Dissolve esomeprazole magnesium in a solution of 0.1 N NaOH.

    • Keep the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 2 hours).

    • Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Dissolve esomeprazole magnesium in a solution of hydrogen peroxide (e.g., 3%).

    • Keep the solution at room temperature for a specified period (e.g., 2 hours).

  • Thermal Degradation:

    • Expose the solid esomeprazole magnesium powder to dry heat (e.g., 105°C) for a specified period (e.g., 2 hours).

    • Dissolve the heat-stressed powder in a suitable solvent for analysis.

  • Photodegradation:

    • Expose a solution of esomeprazole magnesium or the solid powder to UV light (e.g., 254 nm) and/or visible light for a specified duration.

Visualizations

The following diagrams illustrate key concepts and workflows related to esomeprazole magnesium.

Esomeprazole_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell Esomeprazole Esomeprazole Acidic_Compartment Acidic Compartment (Secretory Canaliculi) Esomeprazole->Acidic_Compartment Absorption Protonated_Esomeprazole Protonated Esomeprazole Acidic_Compartment->Protonated_Esomeprazole Protonation Active_Sulfenamide Active Sulfenamide (Achiral) Protonated_Esomeprazole->Active_Sulfenamide Conversion Proton_Pump H+/K+ ATPase (Proton Pump) Active_Sulfenamide->Proton_Pump Covalent Binding Inhibition Inhibition of Acid Secretion Proton_Pump->Inhibition Lumen Gastric Lumen Inhibition->Lumen Reduces H+ secretion

Caption: Mechanism of action of esomeprazole in inhibiting the gastric proton pump.

Stability_Study_Workflow Start Start: Stability Study Initiation Sample_Preparation Sample Preparation (API or Formulation) Start->Sample_Preparation Storage Storage in Stability Chambers (Controlled Temp/Humidity) Sample_Preparation->Storage Sampling Sample Withdrawal at Pre-defined Time Points Storage->Sampling Sampling->Storage Continue Storage Analysis Analytical Testing (e.g., HPLC for Assay & Impurities) Sampling->Analysis Data_Evaluation Data Evaluation and Trend Analysis Analysis->Data_Evaluation Report Stability Report Generation Data_Evaluation->Report End End: Shelf-life Determination Report->End

Caption: General workflow for conducting a stability study of esomeprazole magnesium.

Dissolution_Test_Workflow Start Start: Dissolution Test Acid_Stage Acid Stage (0.1 N HCl, 2 hours) Start->Acid_Stage Buffer_Stage Buffer Stage (pH 6.8 Phosphate Buffer) Acid_Stage->Buffer_Stage Sampling Sample Withdrawal at Specified Time Buffer_Stage->Sampling Filtration Sample Filtration (0.45 µm filter) Sampling->Filtration Analysis HPLC Analysis Filtration->Analysis Calculation Calculate % Drug Released Analysis->Calculation End End: Compare to Specification Calculation->End

References

The Pharmacokinetics and Metabolism of Esomeprazole Magnesium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of esomeprazole magnesium, the S-isomer of omeprazole and a widely used proton pump inhibitor (PPI). This document collates key quantitative data, details experimental methodologies for its study, and visualizes its metabolic pathways and mechanism of action to support research and development activities.

Introduction

Esomeprazole magnesium is a cornerstone in the management of acid-related gastrointestinal disorders, including gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME). As a prodrug, esomeprazole is converted to its active form in the acidic environment of the gastric parietal cells, where it irreversibly inhibits the H+/K+-ATPase (the proton pump), thereby blocking the final step in gastric acid production.[3][4][5] Understanding the nuances of its journey through the body is critical for optimizing dosing regimens, predicting drug-drug interactions, and informing the development of new formulations.

Pharmacokinetic Profile

Esomeprazole is administered orally as an enteric-coated formulation to protect the acid-labile compound from degradation in the stomach.[1] Its pharmacokinetic parameters can be influenced by dosage, repeated administration, food intake, and patient-specific factors such as genetics and hepatic function.

Absorption

Following oral administration, esomeprazole is rapidly absorbed in the small intestine, with peak plasma concentrations (Cmax) typically reached within 1 to 2 hours.[6][7] The systemic bioavailability of esomeprazole increases with repeated dosing. After a single 40 mg oral dose, the absolute bioavailability is approximately 64%, which increases to about 90% after repeated once-daily dosing.[8][9] For a 20 mg dose, the bioavailability is around 50% after a single dose and increases to 68% with repeated administration.[6][9]

The presence of food can impact the absorption of esomeprazole. Administration with a high-fat meal can delay absorption and reduce the area under the plasma concentration-time curve (AUC) by 43-53% compared to fasting conditions.[8][10] Therefore, it is recommended that esomeprazole be taken at least one hour before meals.[8][11]

Distribution

Esomeprazole is extensively bound to plasma proteins, with approximately 97% bound, primarily to albumin.[1][10][11] This high degree of protein binding is constant over the concentration range of 2 to 20 µmol/L.[10] The apparent volume of distribution at steady state in healthy volunteers is approximately 16 liters or 0.22 L/kg.[9][10][11] This indicates good distribution into body tissues, particularly the parietal cells of the stomach lining.[12]

Metabolism

Esomeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[10][11] The two main isoenzymes responsible for its metabolism are CYP2C19 and, to a lesser extent, CYP3A4.[1][6][10]

  • CYP2C19: This enzyme is responsible for the formation of the major metabolites, hydroxyesomeprazole and desmethylomeprazole.[10][11]

  • CYP3A4: This enzyme is responsible for the formation of the esomeprazole sulfone metabolite.[10][11]

These metabolites are inactive and do not contribute to the antisecretory effect of the parent drug.[10][11]

A significant factor in esomeprazole metabolism is the genetic polymorphism of the CYP2C19 enzyme.[2] Individuals can be classified as poor metabolizers (PMs), intermediate metabolizers (IMs), or extensive (normal) metabolizers (EMs). PMs, who lack a functional CYP2C19 enzyme, constitute about 3% of Caucasians and 15-20% of Asians.[2] In these individuals, esomeprazole metabolism is shifted more towards the CYP3A4 pathway, resulting in approximately a two-fold higher plasma exposure (AUC) compared to extensive metabolizers.[2][10] Conversely, ultrarapid metabolizers may inactivate the drug at a faster rate, potentially leading to an insufficient response to standard doses.[2]

Excretion

The plasma elimination half-life (t1/2) of esomeprazole is relatively short, approximately 1 to 1.5 hours.[10][11] Despite this, its duration of action extends beyond 24 hours due to the irreversible binding to the proton pump.[5][10] Less than 1% of the parent drug is excreted unchanged in the urine.[6][11] Approximately 80% of an oral dose is excreted as inactive metabolites in the urine, with the remaining 20% eliminated in the feces.[6][11][13]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of esomeprazole magnesium derived from various studies.

Table 1: Single and Multiple Dose Pharmacokinetics of Esomeprazole

Parameter20 mg Single Dose20 mg Repeated Dose40 mg Single Dose40 mg Repeated Dose
Bioavailability 50%[6][9]68%[6][9]64%[6][8][9]89-90%[8][9]
Tmax (hours) ~1-2[6]~1-2[6]~1.5[4][8]~1.5[14]
t1/2 (hours) ~0.75[6]~1.01[6]~0.85[6]~1.25 - 1.5[6][10]

Table 2: Pharmacokinetic Parameters from a Bioequivalence Study (20 mg Dose)

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Cmax (μg/mL) 1.45 ± 0.53[15][16]1.53 ± 0.47[15][16]
Tmax (hours) 2.25 ± 0.57[15][16]2.21 ± 0.71[15][16]
AUC0-12 (hr-μg/mL) 4.38 ± 2.04[15][16]4.37 ± 2.35[15][16]
AUC0-∞ (hr-μg/mL) 4.59 ± 1.99[15][16]4.62 ± 2.39[15][16]

Table 3: General Pharmacokinetic Properties of Esomeprazole

ParameterValue
Plasma Protein Binding 97%[9][10][11]
Apparent Volume of Distribution (Vd/F) ~16 L[10][11]
Renal Excretion (% of dose as metabolites) ~80%[6][9][11]
Fecal Excretion (% of dose as metabolites) ~20%[13]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of pharmacokinetic profiles. Below is a representative protocol for a bioequivalence study of esomeprazole, synthesized from common practices in the field.

Study Design

A typical study to assess the pharmacokinetics of esomeprazole would follow an open-label, randomized, two-period, two-sequence, crossover design under fasting conditions.[17] A washout period of at least 7 days should separate the two dosing periods.[17]

Subject Population

Healthy adult male and/or female volunteers are recruited. Subjects undergo a comprehensive medical screening, including physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests to ensure they meet the inclusion and exclusion criteria.

Dosing and Administration

After an overnight fast of at least 10 hours, subjects receive a single oral dose of the esomeprazole magnesium formulation (e.g., 40 mg capsule) with a standardized volume of water. Food is typically withheld for a further 4 hours post-dose.

Blood Sampling

Serial venous blood samples (e.g., 5 mL) are collected into tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at predose (0 hours) and at specified time points post-dose. A typical sampling schedule might be: 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, and 12 hours post-dose. Plasma is separated by centrifugation and stored at -70°C or below until analysis.

Analytical Method: LC-MS/MS Quantification

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS) method is the standard for quantifying esomeprazole in plasma.[18][19]

  • Sample Preparation: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is employed to isolate esomeprazole and an internal standard (IS), such as pantoprazole or lansoprazole, from the plasma matrix.[19][20] For LLE, an organic solvent like dichloromethane or a mixture of methyl tert-butyl ether and ethyl acetate is used.[19][21]

  • Chromatography: Separation is achieved on a C18 reverse-phase column (e.g., Waters Sunfire™, Hypersil Gold™).[19][21] The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate or phosphate buffer) delivered in either an isocratic or gradient elution mode.[19][20]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode.[18][19] Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both esomeprazole and the IS.

  • Validation: The method must be fully validated according to regulatory guidelines (e.g., ICH M10 Bioanalytical Method Validation), demonstrating specificity, linearity, accuracy, precision, recovery, and stability under various conditions.[18]

Pharmacokinetic Analysis

Non-compartmental analysis is used to determine the key pharmacokinetic parameters from the plasma concentration-time data for each subject, including Cmax, Tmax, AUC0-t (from time zero to the last measurable concentration), AUC0-∞ (extrapolated to infinity), and t1/2.

Visualizations

The following diagrams illustrate the metabolic pathway, mechanism of action, and a typical experimental workflow for pharmacokinetic analysis of esomeprazole.

Esomeprazole_Metabolism Esomeprazole Esomeprazole CYP2C19 CYP2C19 Esomeprazole->CYP2C19 CYP3A4 CYP3A4 Esomeprazole->CYP3A4 Hydroxy Hydroxyesomeprazole (Inactive) Excretion Urine & Feces Excretion Hydroxy->Excretion Desmethyl Desmethylomeprazole (Inactive) Desmethyl->Excretion Sulfone Esomeprazole Sulfone (Inactive) Sulfone->Excretion CYP2C19->Hydroxy Major Pathway CYP2C19->Desmethyl Major Pathway CYP3A4->Sulfone Minor Pathway

Caption: Metabolic pathway of esomeprazole in the liver.

Esomeprazole_MOA cluster_parietal_cell Gastric Parietal Cell Prodrug Esomeprazole (Prodrug) Activation Acidic Canaliculi (H+ Environment) Prodrug->Activation Accumulation ActiveForm Active Sulfenamide Activation->ActiveForm Conversion ProtonPump H+/K+-ATPase (Proton Pump) ActiveForm->ProtonPump Irreversible Covalent Binding GastricLumen Gastric Lumen (Stomach Acid) ProtonPump->GastricLumen H+ Secretion (Blocked)

Caption: Mechanism of action of esomeprazole at the parietal cell.

PK_Workflow Dosing Subject Dosing (Fasting) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation & Storage (-70°C) Sampling->Processing Extraction Sample Extraction (LLE or SPE) Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Concentration vs. Time Data Analysis->Data PK_Analysis Pharmacokinetic Analysis (NCA) Data->PK_Analysis Report PK Parameter Report (Cmax, AUC, t1/2) PK_Analysis->Report

Caption: Experimental workflow for a typical esomeprazole PK study.

References

A Comprehensive Guide to the Solid-State Characterization of Esomeprazole Magnesium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esomeprazole magnesium, the S-enantiomer of omeprazole, is a widely used proton pump inhibitor for the treatment of acid-related disorders.[1] The solid-state properties of an active pharmaceutical ingredient (API) are critical as they can significantly influence its stability, solubility, bioavailability, and manufacturability. This technical guide provides an in-depth overview of the solid-state characterization of esomeprazole magnesium, focusing on its various crystalline and amorphous forms. Detailed experimental protocols for key analytical techniques are provided, and quantitative data are summarized for comparative analysis. This document serves as a comprehensive resource for researchers and professionals involved in the development and quality control of esomeprazole magnesium formulations.

Introduction to the Solid-State Forms of Esomeprazole Magnesium

Esomeprazole magnesium can exist in several solid-state forms, including multiple crystalline hydrates and an amorphous form.[2][3] The control and characterization of these forms are paramount during drug development to ensure consistent product quality and performance. The most commonly encountered forms are the dihydrate and trihydrate, with different polymorphic forms of the dihydrate (Form A and Form B) being reported.[2][4] Additionally, a tetrahydrate and various solvates have been identified.[5][6] The stability and interconversion of these forms are influenced by environmental factors such as temperature and humidity. For instance, the stability of esomeprazole magnesium hydrates in water has been reported to follow the order: trihydrate > dihydrate form A > tetrahydrate > dihydrate form B.[5] Conversely, the aqueous solubility follows the reverse order.[5]

Key Analytical Techniques for Solid-State Characterization

A multi-technique approach is essential for the comprehensive characterization of the solid-state properties of esomeprazole magnesium. The following techniques are fundamental for identifying and quantifying the different solid forms.

Core Analytical Techniques Workflow

Esomeprazole Magnesium Solid-State Characterization Workflow Workflow for Solid-State Characterization cluster_sample Sample Preparation cluster_primary Primary Characterization cluster_secondary Secondary & Confirmatory Analysis Sample Esomeprazole Magnesium Sample XRPD X-Ray Powder Diffraction (XRPD) (Phase Identification, Polymorph Screening) Sample->XRPD Initial Analysis DSC Differential Scanning Calorimetry (DSC) (Thermal Transitions, Purity) Sample->DSC TGA Thermogravimetric Analysis (TGA) (Water/Solvent Content) Sample->TGA XRPD->DSC FTIR Fourier-Transform Infrared Spectroscopy (FTIR) (Functional Groups, H-Bonding) XRPD->FTIR Confirmatory DSC->TGA TGA->DSC DVS Dynamic Vapor Sorption (DVS) (Hygroscopicity, Hydrate Formation) TGA->DVS Investigate Water Interaction

Caption: A typical workflow for the solid-state characterization of esomeprazole magnesium.

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below.

X-Ray Powder Diffraction (XRPD)

XRPD is the primary technique for identifying the crystalline form of esomeprazole magnesium. Each crystalline form has a unique diffraction pattern.

Experimental Protocol:

  • Instrument: X-ray powder diffractometer with CuKα radiation.

  • Sample Preparation: Approximately 1 g of the sample is gently flattened on a sample holder.

  • Scan Range: 2 to 50 degrees 2θ.

  • Step Size: 0.03 degrees 2θ.

  • Step Time: 0.5 seconds.

  • Voltage: 40 kV.

  • Current: 35 mA.

  • Sample Rotation: 30 rpm.[4]

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal transitions of the material, such as melting and decomposition, which are characteristic of a specific solid form.

Experimental Protocol:

  • Instrument: Mettler Toledo DSC822e or equivalent.

  • Sample Preparation: 4-6 mg of the sample is placed in an unsealed aluminum pan with a pinhole.

  • Heating Rate: 5 °C/min.

  • Temperature Range: 30 °C to 200 °C.[7] For some studies, the range can be extended to 350°C.[5][6]

  • Atmosphere: Nitrogen purge.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, which is useful for determining the water or solvent content.

Experimental Protocol:

  • Instrument: Mettler Toledo STARe 851e or equivalent.

  • Sample Preparation: A known weight of the sample is placed in an appropriate pan.

  • Heating Rate: 5 °C/min.

  • Temperature Range: 25 °C to 350 °C.[5][6]

  • Atmosphere: Nitrogen purge.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups and hydrogen bonding within the crystal structure, which can help differentiate between polymorphs and hydrates.

Experimental Protocol:

  • Instrument: Nicolet Nexus spectrometer or equivalent.

  • Sample Preparation: Samples are prepared as KBr tablets.

  • Spectral Range: 4000 to 400 cm⁻¹.

  • Resolution: 2 cm⁻¹.

  • Scans: 16 scans.[7]

Dynamic Vapor Sorption (DVS)

DVS is used to assess the hygroscopicity of the material and its tendency to form hydrates by measuring the mass change of a sample as it is exposed to varying relative humidity (RH).

Experimental Protocol:

  • Instrument: DVS-1000, Surface Measurement Systems or equivalent.

  • Sample Preparation: A known mass of the sample is placed in the instrument.

  • RH Profile: Typically involves cycling the RH, for example, from a low RH (e.g., 0%) up to a high RH (e.g., 90-95%) and back down in defined steps (e.g., 10% increments).

  • Equilibration Criterion: A rate of change in mass per unit time ( dm/dt ) of, for example, 0.0005%/min.

  • Temperature: Typically performed at 25 °C.

Data Presentation and Interpretation

The data obtained from these techniques allow for a thorough characterization of the solid-state form of esomeprazole magnesium.

X-Ray Powder Diffraction (XRPD) Data

Different crystalline forms of esomeprazole magnesium are distinguished by their characteristic XRPD peaks.

Crystalline FormCharacteristic 2θ Peaks (°)Reference
Dihydrate Form A3.04, 3.14, 3.18, 4.05, 4.19, 4.32, 4.54 (d-values)[2][4]
Dihydrate Form B-[2][4]
Trihydrate-[2][4]
Trihydrate Form II4.82, 5.55, 7.41, 8.60, 12.10, 14.16, 18.47, 21.08[8]
Tetrahydrate-[5]

Note: Specific 2θ values for all forms were not consistently available in the provided search results. The data for Dihydrate Form A is presented as d-values as cited.

Thermal Analysis Data (DSC and TGA)

Thermal analysis provides information on the thermal stability and water content of the different forms.

Solid FormDSC EventTGA Weight LossReference
AmorphousExothermic peak at ~200 °C7.0%–10.0% (if labeled as amorphous)[5][6][9]
Dihydrate-4.5%–7.0%[9]
Trihydrate-6.0%–8.0%[9]
Water/Butanol SolvateEndotherm at 175 °C, Exotherm at 200 °C7.6% (desolvation)[5][6]

Note: The decomposition of esomeprazole magnesium generally occurs around 200 °C.[6]

FTIR Spectroscopy Data

FTIR spectra show characteristic absorption bands corresponding to the functional groups in esomeprazole.

Functional GroupApproximate Wavenumber (cm⁻¹)Reference
C=N~3200, ~1530[10]
S=O~1080[10]
C=O~1730, ~1613, ~1581[10]
O-H (in water/butanol)Broad peak ~3000[5]

Note: The absence of a peak around 3400 cm⁻¹ can indicate the N-H in the benzimidazole is not observed in certain solvates.[5]

Dynamic Vapor Sorption (DVS) Data

DVS isotherms indicate the moisture sorption behavior of the sample. For a crystalline water/1-butanol solvate of esomeprazole magnesium, a 5.3% mass increase was observed in sorption cycles, which was reversible, suggesting surface adsorption of water on a highly crystalline structure.[5][6]

Interconversion and Stability

The different solid forms of esomeprazole magnesium can interconvert under certain conditions. Understanding these transformations is crucial for selecting the appropriate form for development and for defining storage conditions. The stability of various hydrates in water has been established, with the trihydrate being the most stable.[5]

Logical Relationship of Hydrate Stability and Solubility

Hydrate Stability and Solubility Relationship between Stability and Solubility of Esomeprazole Magnesium Hydrates cluster_stability Increasing Stability in Water cluster_solubility Increasing Aqueous Solubility Trihydrate Trihydrate DihydrateA Dihydrate Form A Trihydrate->DihydrateA > Tetrahydrate Tetrahydrate DihydrateA->Tetrahydrate > DihydrateB Dihydrate Form B Tetrahydrate->DihydrateB > DihydrateB_sol Dihydrate Form B Tetrahydrate_sol Tetrahydrate DihydrateB_sol->Tetrahydrate_sol > DihydrateA_sol Dihydrate Form A Tetrahydrate_sol->DihydrateA_sol > Trihydrate_sol Trihydrate DihydrateA_sol->Trihydrate_sol >

References

The Chiral Switch: A Technical Guide to the Discovery and History of Esomeprazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The development of esomeprazole, the (S)-enantiomer of omeprazole, represents a landmark case in stereopharmacology and the "chiral switch" strategy in drug development. Omeprazole, a highly successful racemic proton pump inhibitor (PPI), was revolutionized by isolating its S-isomer, which demonstrated a significantly improved pharmacokinetic profile. This improvement is primarily due to stereoselective metabolism by the cytochrome P450 enzyme system, particularly CYP2C19. As the S-isomer, esomeprazole is metabolized more slowly than the R-isomer, leading to higher and more consistent plasma concentrations, greater area under the curve (AUC), and consequently, more effective and predictable inhibition of gastric acid secretion.[1][2] This technical guide provides an in-depth exploration of the discovery, development, and scientific rationale behind esomeprazole, complete with comparative data, experimental methodologies, and pathway visualizations.

Introduction: The Dawn of Proton Pump Inhibitors

The journey to control gastric acid secretion was a central theme in gastroenterology in the late 20th century. The development of substituted benzimidazoles in the 1970s led to the discovery of timoprazole and, subsequently, omeprazole in 1979.[3] Launched in 1988, omeprazole was the first proton pump inhibitor, a new class of drugs that irreversibly block the H+/K+ ATPase (the gastric proton pump), the final step in acid secretion.[3][4][5] Omeprazole was marketed as a racemate, a 1:1 mixture of its two stereoisomers, (S)-omeprazole and (R)-omeprazole.[2] While highly effective, the clinical response to omeprazole showed significant interindividual variability, a phenomenon that paved the way for the next evolution in PPI therapy.

The Rationale for a Single Isomer: The "Chiral Switch"

The concept of a "chiral switch" involves developing a single, more effective enantiomer from a previously marketed racemic drug.[6] The primary driver for developing esomeprazole was the observation that the two enantiomers of omeprazole were metabolized differently by the hepatic cytochrome P450 system.

  • Stereoselective Metabolism: Both enantiomers are metabolized by CYP2C19 and CYP3A4.[2] However, the metabolism is stereoselective; the S-isomer (esomeprazole) is metabolized more slowly, particularly by CYP2C19, compared to the R-isomer.[2]

  • Impact of CYP2C19 Polymorphism: Genetic variations in the CYP2C19 enzyme lead to different metabolizer phenotypes: extensive metabolizers (EMs, normal activity), intermediate metabolizers (IMs), and poor metabolizers (PMs, low or no activity).[7] In EMs, who constitute the majority of the population, the R-isomer is cleared much more rapidly than the S-isomer. This results in the S-isomer contributing disproportionately to the overall effect of racemic omeprazole.

  • Pharmacokinetic Advantages: By isolating the S-isomer, esomeprazole, developers hypothesized they could achieve higher bioavailability, reduced metabolic clearance, and a higher area under the plasma concentration-time curve (AUC). This would lead to more drug reaching the parietal cells, resulting in more potent and consistent acid suppression with less interpatient variability.[8][9]

Racemate Racemic Omeprazole (R- and S-Isomers) Metabolism Hepatic Metabolism (CYP2C19 & CYP3A4) Racemate->Metabolism Undergoes R_Isomer R-Isomer Metabolism->R_Isomer S_Isomer S-Isomer (Esomeprazole) Metabolism->S_Isomer FastClearance Rapid Clearance (Especially in EMs) R_Isomer->FastClearance SlowClearance Slower Clearance S_Isomer->SlowClearance Variability High Inter-individual Variability in Plasma Levels FastClearance->Variability Consistency Higher, More Consistent Plasma Levels SlowClearance->Consistency Hypothesis Hypothesis: Isolating S-Isomer will improve efficacy Variability->Hypothesis Leads to Consistency->Hypothesis Leads to Development Development of Esomeprazole as a Single-Isomer Drug Hypothesis->Development

Caption: Rationale for the chiral switch from omeprazole to esomeprazole.

Mechanism of Action

Esomeprazole is a prodrug that requires activation in an acidic environment.[10] Upon reaching the acidic secretory canaliculi of the gastric parietal cells, it is converted to its active form, a tetracyclic sulfenamide.[10] This active metabolite then forms a covalent, irreversible disulfide bond with cysteine residues on the H+/K+ ATPase enzyme.[10][11] This binding inactivates the proton pump, inhibiting the final step of both basal and stimulated gastric acid secretion.[11]

Although both the R- and S-isomers convert to the same active inhibitor, the superior pharmacokinetic profile of esomeprazole ensures that a greater concentration of the inhibitor reaches the proton pumps, leading to a more profound and sustained antisecretory effect.[9][12]

cluster_0 Systemic Circulation cluster_1 Parietal Cell cluster_2 Gastric Lumen Prodrug Esomeprazole (Prodrug) Absorbed into Bloodstream Canaliculi Secretory Canaliculi (Acidic Environment) Prodrug->Canaliculi Accumulates in Activation Protonation & Conversion to Active Sulfenamide Canaliculi->Activation Activates Pump H+/K+ ATPase (Proton Pump) Activation->Pump Covalently Binds & Irreversibly Inhibits Inhibition Inhibition of H+ Secretion (Increased Gastric pH) Pump->Inhibition Blocks Action

Caption: Mechanism of action pathway for esomeprazole.

Stereoselective Synthesis and Analysis

The commercial viability of esomeprazole depended on developing a robust method for its stereoselective synthesis or chiral separation.

Asymmetric Synthesis

The key chemical challenge is the asymmetric oxidation of the prochiral sulfide precursor to the corresponding (S)-sulfoxide without over-oxidation to the sulfone impurity.[6][13] The most widely adopted industrial method is a modification of the Sharpless-Kagan epoxidation.[6][13]

Sulfide Prochiral Sulfide Precursor (Pyrmetazole) Oxidation Asymmetric Oxidation Sulfide->Oxidation CatalystFormation Catalyst Formation CatalystFormation->Oxidation Catalyzes Ti Titanium (IV) Isopropoxide Ti->CatalystFormation DET Chiral Ligand (S,S)-Diethyl Tartrate DET->CatalystFormation Product (S)-Omeprazole (Esomeprazole) Oxidation->Product Oxidant Oxidant (e.g., Cumene Hydroperoxide) Oxidant->Oxidation Provides Oxygen Purification Workup & Purification (e.g., Salt Formation) Product->Purification Final High Enantiomeric Purity Esomeprazole (>99% ee) Purification->Final

Caption: General workflow for the asymmetric synthesis of esomeprazole.

Experimental Protocol: Representative Asymmetric Oxidation

This protocol is an illustrative example based on published methodologies for the titanium/tartrate-catalyzed asymmetric oxidation of pyrmetazole (the sulfide precursor).[3][14][15]

  • Catalyst Preparation: In an inert atmosphere, charge a suitable reactor with an organic solvent (e.g., toluene). Add titanium (IV) isopropoxide followed by (S,S)-diethyl tartrate (DET). The mixture is stirred at a controlled temperature (e.g., 50°C) for approximately one hour to allow for the formation of the chiral titanium complex. A stoichiometric amount of water is often added to facilitate the formation of the active dimeric catalyst.

  • Substrate Addition: Add the prochiral sulfide precursor (pyrmetazole) to the catalyst mixture.

  • Oxidation: Cool the reaction mixture (e.g., to 30°C). Slowly add an oxidant, such as cumene hydroperoxide, over a period of time to control the reaction exotherm. The reaction is monitored by HPLC until the starting material is consumed.

  • Workup and Isolation: Upon completion, the reaction is quenched. The product is typically worked up and isolated as a salt (e.g., potassium or sodium salt) to aid in purification and improve stability. The enantiomeric excess (ee) of the final product is determined.

Analytical Methodology: Chiral HPLC

Ensuring the enantiomeric purity of the final product is critical. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the standard method.

SamplePrep Sample Preparation (Dissolve Esomeprazole API in mobile phase) Injection Inject Sample into HPLC System SamplePrep->Injection Separation Chiral Separation Injection->Separation Detection UV Detection (e.g., 302 nm) Separation->Detection Column Chiral Stationary Phase (e.g., Chiralpak IA) Column->Separation MobilePhase Mobile Phase Flow (e.g., MtBE/EA/EtOH/DEA) MobilePhase->Separation Chromatogram Generate Chromatogram (Two separated peaks for S- and R-isomers) Detection->Chromatogram Quantification Quantification (Calculate peak areas to determine % of each enantiomer) Chromatogram->Quantification Result Report Enantiomeric Purity (% R-isomer impurity) Quantification->Result

Caption: Workflow for chiral HPLC analysis of esomeprazole.

Experimental Protocol: Enantiomeric Purity by Chiral HPLC

This protocol is a representative example based on validated methods published in the literature.[6][16][17][18]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Column: Immobilized polysaccharide-based CSP, such as Chiralpak IA or Chiralcel OD-H.

  • Mobile Phase: A mixture of organic solvents, for example: methyl tert-butylether (MtBE), ethyl acetate (EA), ethanol (EtOH), and diethylamine (DEA) in a ratio of 60:40:5:0.1 (v/v/v/v).[6]

  • Flow Rate: 0.65 - 1.2 mL/min.[16][19]

  • Column Temperature: 25°C.[16]

  • Detection: UV at 302 nm.[16]

  • Sample Preparation: Accurately weigh and dissolve the esomeprazole sample in the mobile phase to a known concentration.

  • Analysis: Inject the sample solution into the HPLC system. The two enantiomers will be separated and will elute at different retention times.

  • Quantification: The enantiomeric purity is calculated based on the relative peak areas of the (S)- and (R)-enantiomers. The limit for the (R)-isomer impurity is typically very low (e.g., <0.2% - 0.6%).[16][17]

  • Validation: The method is validated for specificity, linearity, precision, accuracy, and limits of detection (LOD) and quantitation (LOQ). For the (R)-enantiomer impurity, LOD and LOQ have been reported as low as 99 ng/ml and 333 ng/ml, respectively.[6]

Comparative Pharmacokinetics

Clinical pharmacology studies confirmed the hypothesized pharmacokinetic advantages of esomeprazole over racemic omeprazole. The primary metric for overall drug exposure is the Area Under the Plasma Concentration-Time Curve (AUC).

Experimental Protocol: Representative Pharmacokinetic Study

A typical pharmacokinetic study follows a randomized, crossover design.[8]

  • Participants: Healthy volunteers or patients with GERD symptoms.

  • Design: A multi-period crossover study where each participant receives each treatment (e.g., esomeprazole 20 mg, esomeprazole 40 mg, and omeprazole 20 mg) in a randomized order, separated by a washout period.

  • Dosing: Subjects receive the assigned drug once daily for a set period (e.g., 5 days) to reach steady-state.[8]

  • Blood Sampling: On the final day of each treatment period, serial blood samples are collected at predefined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12 hours post-dose).

  • Bioanalysis: Plasma concentrations of the drug are measured using a validated analytical method like UPLC-MS/MS.[9]

  • Parameter Calculation: Pharmacokinetic parameters, including AUC, Cmax (maximum concentration), and Tmax (time to maximum concentration), are calculated using noncompartmental analysis.

Table 1: Pharmacokinetic Comparison of Esomeprazole vs. Omeprazole at Steady State (Day 5)

Drug & Dose Mean AUC (µmol·h/L) Relative AUC vs. Omeprazole 20 mg Reference
Omeprazole 20 mg 3.2 1.0x [8]
Esomeprazole 20 mg 5.8 1.8x (80% higher) [8]

| Esomeprazole 40 mg | 17.2 | 5.4x |[8] |

Data derived from a study in GERD patients. The results clearly demonstrate a dose-dependent and disproportionately higher systemic exposure with esomeprazole compared to an equivalent dose of omeprazole.

Comparative Pharmacodynamics

The enhanced pharmacokinetic profile of esomeprazole translates directly to superior pharmacodynamic effects, specifically more effective control of intragastric pH. The key therapeutic target is maintaining intragastric pH above 4, the level at which pepsin is inactivated and esophageal healing can occur.

Experimental Protocol: 24-Hour Intragastric pH Monitoring

  • Participants: Patients with GERD symptoms.

  • Washout: Participants stop all acid-suppressing medications for a specified period (e.g., 10 days for PPIs) before the study.[20]

  • Procedure: A thin pH monitoring probe is inserted transnasally into the esophagus and positioned in the stomach.[20] The probe is connected to an external data logger.

  • Treatment: Following a baseline 24-hour pH recording, patients undergo treatment periods with different PPIs in a crossover design, similar to the pharmacokinetic studies.

  • Data Collection: Intragastric pH is continuously monitored for 24 hours on the final day of each treatment period.[8] Patients maintain a diary of meals, supine periods, and symptoms.

  • Primary Endpoint: The main outcome is the mean percentage of the 24-hour period during which the intragastric pH is maintained above 4.0.

Table 2: Pharmacodynamic Comparison (Intragastric pH > 4) at Steady State (Day 5)

Drug & Dose Mean % of 24-hr Period with pH > 4 24-hr Median Intragastric pH Reference
Omeprazole 20 mg 43.8% (10.5 hours) 3.6 [8]
Esomeprazole 20 mg 52.9% (12.7 hours) 4.1 [8]

| Esomeprazole 40 mg | 70.0% (16.8 hours) | 4.9 |[8] |

These results show that esomeprazole provides significantly longer and more effective acid control than the standard dose of its racemic parent compound.

Comparative Clinical Efficacy

The ultimate validation of the chiral switch strategy lies in improved clinical outcomes. Multiple large-scale, randomized controlled trials were conducted to compare the efficacy of esomeprazole against omeprazole, particularly in the healing of erosive esophagitis (EE).

Table 3: Clinical Efficacy Comparison in Healing of Erosive Esophagitis

Study Drug & Dose Healing Rate at 4 Weeks Healing Rate at 8 Weeks Study Reference
Omeprazole 20 mg 68.7% 84.2% Kahrilas et al., 2000[4]
Esomeprazole 40 mg 81.7% 93.7% Kahrilas et al., 2000[4]
Omeprazole 20 mg - 86.9% Richter et al., 2000
Esomeprazole 20 mg - 89.9% Richter et al., 2000

| Esomeprazole 40 mg | - | 94.1% | Richter et al., 2000 |

These multicenter, double-blind trials demonstrated a statistically significant superiority of esomeprazole 40 mg over the standard omeprazole 20 mg dose in healing erosive esophagitis at both 4 and 8 weeks.[4] Esomeprazole was also more effective for the resolution of heartburn symptoms.

Conclusion

The development of esomeprazole is a prime example of successful, science-driven drug evolution. By identifying and isolating the pharmacokinetically superior (S)-enantiomer of omeprazole, AstraZeneca created a molecule that offered a more predictable and potent clinical effect. The history of esomeprazole underscores the importance of understanding stereoselective metabolism in drug design. The improved systemic exposure, more profound acid suppression, and superior healing rates established esomeprazole as a therapeutic advance in the management of acid-related diseases, validating the chiral switch as a powerful strategy for optimizing pharmacotherapy.

References

Esomeprazole Magnesium: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties of esomeprazole magnesium, a widely used proton pump inhibitor. The document focuses on its molecular formula and weight, presenting the data in a clear, tabular format for ease of reference and comparison.

Physicochemical Data of Esomeprazole and Its Magnesium Salts

The following table summarizes the key quantitative data for esomeprazole and its magnesium salt derivatives, including the anhydrous and trihydrate forms.

CompoundMolecular FormulaMolar Mass ( g/mol )
Esomeprazole (free base)C₁₇H₁₉N₃O₃S345.42
Esomeprazole Magnesium (Anhydrous)C₃₄H₃₆MgN₆O₆S₂713.12[1][2]
Esomeprazole Magnesium TrihydrateC₃₄H₃₆MgN₆O₆S₂ · 3H₂O767.17[3]

Esomeprazole magnesium is the magnesium salt of esomeprazole, which is the (S)-isomer of omeprazole.[4] The anhydrous form has a molecular weight of 713.1 g/mol and the chemical formula C₃₄H₃₆MgN₆O₆S₂.[4] It is also commonly available as a trihydrate, which incorporates three molecules of water into its structure, resulting in a molecular weight of 767.17 g/mol .[3]

Structural Relationship of Esomeprazole and its Magnesium Salt

The following diagram illustrates the formation of esomeprazole magnesium from two molecules of esomeprazole and one magnesium ion.

G cluster_reactants Reactants cluster_product Product A Esomeprazole D Esomeprazole Magnesium A->D 2 molecules B Esomeprazole B->D C Magnesium Ion (Mg²⁺) C->D

Formation of Esomeprazole Magnesium

Experimental Protocols

The determination of the molecular formula and weight of esomeprazole magnesium and its hydrates is typically achieved through standard analytical techniques such as mass spectrometry and elemental analysis.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be employed to determine the accurate mass of the molecule, which in turn allows for the deduction of its elemental composition and molecular formula.

Elemental Analysis: This technique provides the percentage composition of individual elements (carbon, hydrogen, nitrogen, sulfur, and magnesium) in the compound. These percentages are then used to empirically determine the molecular formula.

For hydrated forms, thermogravimetric analysis (TGA) is often used to determine the water content by measuring the weight loss of a sample as it is heated. This data, combined with the analysis of the anhydrous form, allows for the precise determination of the molecular formula of the hydrate.

References

An In-depth Technical Guide to the Inherent Properties of Esomeprazole Magnesium Amorphous Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esomeprazole, the S-enantiomer of omeprazole, is a potent proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1][2] It is widely used in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[3] Esomeprazole magnesium is the salt form commonly used in pharmaceutical formulations.[4] The solid-state properties of an active pharmaceutical ingredient (API) are critical to its performance. This guide focuses on the inherent properties of the amorphous form of esomeprazole magnesium powder, a non-crystalline solid state that can offer advantages in terms of solubility and bioavailability.[5]

The amorphous form, unlike its crystalline counterparts, lacks a long-range ordered molecular structure.[6][7] This higher-energy state can lead to enhanced dissolution rates, which is particularly beneficial for poorly soluble compounds.[5] This document provides a comprehensive overview of the physicochemical characteristics, stability, analytical methodologies, and preparation of amorphous esomeprazole magnesium, supported by experimental data and protocols.

Physicochemical Properties

Amorphous esomeprazole magnesium is typically an off-white powder with a characteristic odor and a slightly bitter taste.[8] It exists as a hydrate, meaning it incorporates water molecules within its amorphous structure, with a moisture content typically ranging from 7.0% to 10.0%.[4][9]

Solubility Profile

The solubility of esomeprazole magnesium is pH-dependent, a critical factor for its formulation and in vivo performance. It degrades rapidly in acidic media but exhibits acceptable stability under alkaline conditions.[10] The solubility increases with an increase in pH.[8]

Solvent / Medium Solubility (mg/mL) at 25°C
Methanol1.214[8]
Phosphate Buffer pH 7.40.521[8]
Simulated Intestinal Fluid pH 6.80.475[8]
Phosphate Buffer pH 6.80.466[8]
Simulated Gastric Fluid pH 1.20.147[8]
0.1 N HCl0.131[8]
Distilled Water0.017[8]

Table 1: Quantitative Solubility of Esomeprazole Magnesium

The predicted log P value of 2.39 indicates that the drug is significantly lipophilic.

Micromeritic (Flow) Properties

Micromeritic parameters are essential for understanding the powder's handling and processing characteristics during formulation development.

Parameter Value Flow Characterization
Angle of ReposeFair (aid not needed)-
Compressibility IndexFair (aid not needed)-
Hausner's RatioFair (aid not needed)-

Table 2: Micromeritic Properties of Esomeprazole Magnesium Powder

Particle Size

Particle size analysis is crucial as it influences dissolution rate and bioavailability. The particle size of esomeprazole magnesium has been analyzed using a Malvern zetasizer with water as the diluent, and found to be 11.818 µm.

Solid-State Characterization

The amorphous nature of the powder is confirmed through various analytical techniques that probe its solid-state structure and thermal behavior.

X-Ray Powder Diffraction (XRPD)

XRPD is the primary technique used to distinguish between amorphous and crystalline solids. Amorphous materials do not produce sharp Bragg diffraction peaks due to the absence of a regular, repeating crystal lattice. Instead, they exhibit a broad, diffuse halo in the diffractogram.[6][7]

  • Instrument: A standard X-ray powder diffractometer (e.g., Bruker Axs, D8 Advance or Phillips PW1710).[6][11]

  • Radiation Source: Cu Kα radiation (λ ≈ 1.54 Å).[11]

  • Voltage and Current: Operate at settings such as 40 kV and 30-40 mA.[11]

  • Scan Range (2θ): Typically scanned over a range from 5° to 55°.[11]

  • Scan Step and Dwell Time: Use a step size of 0.02° with a dwell time of 0.25 seconds or more per step.[11]

  • Sample Preparation: Gently pack the amorphous esomeprazole magnesium powder into the sample holder, ensuring a flat, level surface.

  • Analysis: The resulting diffractogram for an amorphous sample will show a broad halo with no significant sharp peaks, confirming the lack of crystallinity.[6]

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide insights into the thermal properties, stability, and solvent content of the material.

The DSC thermogram of amorphous esomeprazole magnesium is characterized by the absence of a sharp endothermic peak corresponding to the melting of a crystalline solid. Instead, it typically shows a broad exothermic event at approximately 180-200°C, which is attributed to decomposition.[12]

  • Instrument: A differential scanning calorimeter (e.g., Mettler TC 3000 or DSC20).[6][11]

  • Sample Pan: Place 5-6 mg of the powder in a sealed aluminum pan, often with a pinhole in the lid to allow volatiles to escape.[11]

  • Temperature Program: Heat the sample at a constant rate, typically 5°C/min, from ambient temperature (e.g., 25°C) to around 250-350°C.[11][12]

  • Atmosphere: Conduct the analysis under an inert nitrogen purge.[11]

  • Analysis: Observe the heat flow curve for thermal events. The characteristic exotherm without a preceding sharp melting endotherm confirms the amorphous nature and indicates the decomposition temperature.[12]

TGA measures the change in mass of a sample as a function of temperature. For amorphous esomeprazole magnesium hydrate, TGA thermograms typically show an initial weight loss corresponding to the removal of water (desolvation), followed by a significant weight loss at higher temperatures due to decomposition.[12]

  • Instrument: A thermogravimetric analyzer (e.g., Mettler TG50).[6]

  • Sample Preparation: Place a known quantity of the powder (e.g., 5-10 mg) into the TGA pan.

  • Temperature Program: Heat the sample at a constant rate, such as 5°C/min, from ambient temperature to a temperature beyond its decomposition point (e.g., 250°C).[11]

  • Atmosphere: Use a flowing nitrogen atmosphere.[11]

  • Analysis: The resulting curve of mass vs. temperature is analyzed to quantify the water content (from the initial mass loss) and the onset temperature of decomposition.[12]

Technique Key Observation for Amorphous Form Typical Temperature Range
DSC Broad exothermic peak (decomposition)~180-200°C[12]
TGA Initial mass loss (water), followed by decompositionDesolvation followed by decomposition starting ~200°C[12]

Table 3: Summary of Thermal Analysis Data

G Workflow for Solid-State Characterization cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Interpretation cluster_3 Conclusion Sample Amorphous Esomeprazole Magnesium Powder XRPD X-Ray Powder Diffraction (XRPD) Sample->XRPD DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA XRPD_Result Observe for broad 'halo' pattern, absence of sharp peaks XRPD->XRPD_Result DSC_Result Identify exothermic decomposition, absence of sharp melting point DSC->DSC_Result TGA_Result Quantify water content and decomposition temperature TGA->TGA_Result Conclusion Confirmation of Amorphous State XRPD_Result->Conclusion DSC_Result->Conclusion TGA_Result->Conclusion

Workflow for solid-state characterization.

Stability

The stability of esomeprazole is highly pH-dependent. It is labile in acidic conditions but relatively stable in neutral to alkaline media.[10][13] This instability in the acidic environment of the stomach necessitates that oral formulations are enteric-coated to protect the API until it reaches the more alkaline environment of the small intestine.[14][15] Stability studies are typically performed under accelerated conditions (e.g., 40°C ± 2°C and 75% ± 5% relative humidity) for up to six months to predict the shelf life of the product.[13][16]

Preparation of Amorphous Esomeprazole Magnesium

Amorphous esomeprazole magnesium is typically prepared via a precipitation reaction in an aqueous solution. The general process involves reacting a water-soluble salt of esomeprazole with a water-soluble magnesium salt.

  • Dissolution: Dissolve esomeprazole sodium in purified water in a reaction vessel at a controlled temperature (e.g., 3-28°C).[4]

  • Reagent Preparation: Separately, prepare an aqueous solution of a magnesium salt, such as magnesium sulfate heptahydrate (MgSO₄·7H₂O) or magnesium chloride hexahydrate (MgCl₂·6H₂O).[4][17]

  • Precipitation: Slowly add the magnesium salt solution to the esomeprazole sodium solution with continuous stirring over a defined period (e.g., 5-35 minutes).[4] Maintain a constant low temperature (e.g., 3-19°C) during the addition and subsequent stirring.[4]

  • Stirring: Continue to stir the resulting mixture for several hours (e.g., 2-3 hours) to ensure complete precipitation of the product.[4]

  • Isolation: Filter the solid product from the reaction mixture.

  • Washing: Wash the filtered solid with purified water to remove any unreacted starting materials and by-products.[4]

  • Drying: Dry the washed product under controlled conditions (e.g., under reduced pressure at 45-50°C) for several hours to obtain the final amorphous esomeprazole magnesium powder.[4][17]

G General Workflow for Preparation cluster_reactants Reactant Preparation cluster_reaction Reaction & Precipitation cluster_purification Isolation & Drying cluster_product Final Product A Esomeprazole Sodium in Water C Mix solutions at controlled low temperature A->C B Magnesium Salt (e.g., MgSO4) in Water B->C D Stir for 2-3 hours to allow precipitation C->D E Filter the solid D->E F Wash with water E->F G Dry under vacuum at 45-50°C F->G H Amorphous Esomeprazole Magnesium Powder G->H

General workflow for preparation.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for assay and impurity determination.

Parameter Typical Conditions
Column C18 (e.g., Phenomenex Luna C18, Waters Xterra RP18), 150 x 4.6 mm, 5 µm[18][19]
Mobile Phase Mixture of a phosphate buffer (e.g., pH 7.1-7.6) and a polar organic solvent like methanol or acetonitrile.[18][19]
Flow Rate 0.8 - 1.0 mL/min[18][19]
Detector UV at 301-302 nm[19]
Injection Volume 5 - 20 µL[18][19]
Retention Time ~4.8 min[19]

Table 4: Typical HPLC Parameters for Esomeprazole Analysis

  • Standard Solution: Accurately weigh and dissolve esomeprazole magnesium reference standard in methanol or a suitable solvent to create a stock solution. Dilute with the mobile phase to the desired working concentration (e.g., 200 µg/mL).[18]

  • Sample Solution: Accurately weigh a portion of the powder equivalent to 40 mg of esomeprazole, suspend it in methanol, and sonicate to ensure complete dissolution. Dilute to a final volume (e.g., 100 mL) with methanol. Centrifuge the mixture, and dilute an aliquot of the supernatant with the mobile phase to the target concentration.[18]

  • Filtration: Filter all solutions through a 0.22 µm membrane filter before injecting into the HPLC system.[18]

Dissolution Testing

Due to the acid-labile nature of esomeprazole, a two-stage dissolution test is required for delayed-release dosage forms.[20]

  • Acid Stage: Place the dosage form in an acid medium (e.g., 300 mL of 0.1 N HCl) for 2 hours using a USP Apparatus 2 (paddles) at 100 rpm. The purpose is to test the integrity of the enteric coating, not to dissolve the drug.[20][21]

  • Buffer Stage: After 2 hours, the acid is drained and replaced with a buffer medium (e.g., pH 6.8 phosphate buffer). The test continues for a specified time (e.g., 30-45 minutes).[19]

  • Analysis: Samples are withdrawn from the buffer medium at specified time points, and the amount of dissolved esomeprazole is quantified, typically by HPLC.[19]

Magnesium Content Analysis

The magnesium content must be within specified limits (3.30% to 3.55% by weight on an anhydrous basis).[4][22] Atomic Absorption Spectrophotometry (AAS) is a suitable technique for this determination.

Parameter Typical Conditions
Instrument Atomic Absorption Spectrophotometer with a deuterium (D2) lamp[22]
Wavelength 285.2 nm[22]
Slit Width 0.2 nm[22]
Read Time 3.0 seconds[22]

Table 5: Typical AAS Parameters for Magnesium Analysis

  • Sample Stock: Accurately weigh about 100 mg of esomeprazole magnesium into a 100 mL volumetric flask, add 20 mL of 1 N HCl, and dilute to volume with water.[22]

  • Working Sample: After allowing the stock solution to stand for 30 minutes, transfer a small aliquot (e.g., 0.25 mL) to a 25 mL volumetric flask. Add a lanthanum chloride solution (to suppress ionization interference) and dilute to volume with water.[22]

  • Standards: Prepare a series of magnesium standard solutions of known concentrations in a similar matrix.

  • Analysis: Aspirate the blank, standards, and sample solutions into the AAS and measure the absorbance to determine the magnesium concentration.

Mechanism of Action

Esomeprazole is a proton pump inhibitor (PPI) that suppresses gastric acid secretion by specifically and irreversibly inhibiting the H+/K+-ATPase enzyme system (the "proton pump") located on the secretory surface of gastric parietal cells.[1][2][3] This action blocks the final step in gastric acid production, leading to a dose-related inhibition of both basal and stimulated acid secretion, regardless of the stimulus.[1][2] Because the binding is irreversible, acid secretion can only resume after new H+/K+-ATPase enzymes are synthesized, resulting in a prolonged duration of action that lasts longer than 24 hours.[1]

Mechanism of proton pump inhibition.

Conclusion

The amorphous form of esomeprazole magnesium possesses distinct inherent properties that are pivotal for its successful formulation into an effective therapeutic agent. Its lack of crystallinity, confirmed by XRPD and thermal analysis, contributes to its pharmaceutical performance. Key characteristics include pH-dependent solubility, specific flow properties, and a defined thermal decomposition profile. A thorough understanding and precise control of these properties, guided by the detailed experimental protocols and analytical methodologies outlined in this guide, are essential for researchers and drug development professionals to ensure the quality, stability, and efficacy of esomeprazole-based pharmaceutical products.

References

Methodological & Application

Application Notes and Protocols for HPLC Analysis of Esomeprazole Magnesium

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of esomeprazole magnesium in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and drug development professionals involved in quality control and stability testing of esomeprazole products.

Introduction

Esomeprazole is the S-isomer of omeprazole and a proton pump inhibitor that reduces gastric acid secretion.[1][2] It is widely used for the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders.[3] Accurate and reliable analytical methods are crucial for ensuring the quality, efficacy, and safety of esomeprazole magnesium formulations. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique extensively used for the determination of esomeprazole and its related substances in bulk drug and pharmaceutical dosage forms.[1][4]

This document outlines several validated HPLC methods, including a standard assay, a stability-indicating method, and a chiral purity analysis.

I. Standard Assay of Esomeprazole Magnesium in Tablets

This method is suitable for the routine quality control analysis of esomeprazole magnesium in tablet dosage forms.

Chromatographic Conditions
ParameterCondition
Column C18 (e.g., Phenomenex Luna C18, Zorbax SB C18)[2][3]
Mobile Phase Acetonitrile : Phosphate Buffer (pH 6.8 or 7.0) in various ratios (e.g., 60:40 v/v, 50:50 v/v)[1][3][5]
Flow Rate 0.8 - 1.0 mL/min[1][2][3]
Detection UV at 280 nm, 301 nm, or 302 nm[2][3][4]
Injection Volume 5 - 20 µL[2]
Column Temperature Ambient
Run Time Approximately 8-10 minutes[2]
Experimental Protocol

1. Preparation of Solutions

  • Phosphate Buffer (pH 6.8): Dissolve 6.8 g of potassium dihydrogen orthophosphate and 0.9 g of sodium hydroxide in 1000 mL of water. Adjust the pH to 6.8 with 0.2 M NaOH if necessary.[3]

  • Mobile Phase: Prepare a mixture of acetonitrile and phosphate buffer in the desired ratio (e.g., 60:40 v/v). Degas the mobile phase before use.[3]

  • Standard Solution Preparation: Accurately weigh and transfer about 40 mg of esomeprazole working standard into a 200 mL volumetric flask. Add 70 mL of the mobile phase as a diluent and sonicate to dissolve. Dilute to volume with the diluent.[3] Further dilute to a final concentration of approximately 200 µg/mL with the mobile phase. Filter the solution through a 0.45 µm membrane filter.

  • Sample Solution Preparation (Tablets):

    • Weigh and finely powder 20 tablets.

    • Transfer a portion of the powder equivalent to 40 mg of esomeprazole into a 100 mL volumetric flask.[2]

    • Add about 50 mL of methanol and sonicate to ensure complete dissolution.[2]

    • Dilute to the final volume with methanol.[2]

    • Centrifuge the mixture at 4500 rpm for 15 minutes.[2]

    • Dilute 5 mL of the supernatant to 10 mL with the mobile phase to achieve a final concentration of around 200 µg/mL.[2]

    • Filter the solution through a 0.22 µm or 0.45 µm membrane filter before injection.[2][3]

2. HPLC System Setup and Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution multiple times to check for system suitability (e.g., repeatability of peak areas, theoretical plates, tailing factor).

  • Inject the sample solution.

  • The amount of esomeprazole in the sample is calculated by comparing the peak area of the sample with that of the standard.[6]

Quantitative Data Summary
Method ParameterResultReference
Linearity Range50 - 150 µg/mL[3]
Correlation Coefficient (r²)> 0.999[2][3]
Precision (%RSD)< 2%[1][3]
Accuracy (Recovery)97.82 - 98.22%[1]
Retention Time~3.2 min[3]

II. Stability-Indicating HPLC Method

This method is designed to separate and quantify esomeprazole magnesium from its potential degradation products, making it suitable for stability studies.

Chromatographic Conditions
ParameterCondition
Column C8 or C18 (e.g., XBridge BEH Shield RP18, Acquity BEH C18)[7][8]
Mobile Phase Gradient or isocratic elution with a mixture of a buffer (e.g., phosphate buffer pH 7.3, glycine buffer pH 9.0) and an organic solvent (e.g., acetonitrile).[7][8]
Flow Rate 0.21 - 1.8 mL/min
Detection UV at 305 nm
Injection Volume 10 - 20 µL
Column Temperature Ambient or controlled
Experimental Protocol

1. Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, esomeprazole samples are subjected to stress conditions as per ICH guidelines.[6][8]

  • Acid Hydrolysis: Treat the sample with 0.1 N HCl.[6]

  • Base Hydrolysis: Treat the sample with 0.01 N NaOH.[6]

  • Oxidative Degradation: Treat the sample with 1% H₂O₂.[6]

  • Thermal Degradation: Expose the sample to dry heat.[1]

  • Photolytic Degradation: Expose the sample to UV light.[1]

2. Preparation of Solutions

  • Buffer and Mobile Phase: Prepare as per the specific validated method (e.g., Phosphate buffer pH 7.3 and acetonitrile, 740:260 v/v).[8]

  • Standard and Sample Solutions: Prepare as described in the standard assay protocol, ensuring the final concentration is within the linear range of the method. For stressed samples, the degradation solution is neutralized and diluted appropriately before injection.

3. HPLC Analysis

  • Analyze the unstressed and stressed samples using the specified HPLC conditions.

  • The method is considered stability-indicating if the degradation product peaks are well-resolved from the main esomeprazole peak.[7][8]

Quantitative Data Summary
Method ParameterResultReference
SpecificityNo interference from degradants[7][8]
Linearity Range30 - 180 ppm[9]
Correlation Coefficient (r²)> 0.999[10]
LOD0.0001 µg/mL[6]
LOQ0.0004 µg/mL[6]

III. Chiral Purity HPLC Method

This method is used to determine the enantiomeric purity of esomeprazole (S-isomer) and to quantify the R-isomer (omeprazole) as a chiral impurity.

Chromatographic Conditions
ParameterCondition
Column Chiral stationary phase (e.g., Chiralcel OD-H, Kromasil Cellucoat)[11][12]
Mobile Phase A mixture of n-hexane, isopropanol, and trifluoroacetic acid (e.g., 90:9.9:0.1 v/v/v) or other non-polar solvent systems.[11]
Flow Rate 0.5 - 1.2 mL/min[5][12]
Detection UV at 300 nm or 302 nm
Injection Volume 20 µL
Column Temperature Ambient
Experimental Protocol

1. Preparation of Solutions

  • Mobile Phase: Prepare the mixture of solvents as specified. Ensure the solvents are of HPLC grade.

  • System Suitability Solution: Prepare a solution containing both esomeprazole and omeprazole (R-isomer) to verify the resolution between the two enantiomers. The USP recommends a solution of 0.004 mg/mL of USP Omeprazole RS.[13]

  • Sample Solution: Dissolve an accurately weighed amount of esomeprazole magnesium in the mobile phase or a suitable solvent to obtain a known concentration. The USP suggests a concentration of 0.03 mg/mL.[13]

2. HPLC Analysis

  • Equilibrate the chiral column with the mobile phase. This may take a longer time compared to reverse-phase columns.

  • Inject the system suitability solution to confirm that the resolution between the esomeprazole and R-enantiomer peaks is adequate (typically NLT 3).[13] The elution order is generally the R-enantiomer followed by the S-enantiomer (esomeprazole).[13]

  • Inject the sample solution.

  • The percentage of the R-enantiomer is calculated based on the peak areas of both enantiomers.[13]

Quantitative Data Summary
Method ParameterResultReference
Resolution between enantiomers> 2.0[11]
Linearity Range (R-isomer)0.5 - 25 µg/mL[14]
LOD (R-isomer)99 ng/mL[14]
LOQ (R-isomer)333 ng/mL[14]
Acceptance Criteria (R-enantiomer)NMT 0.2%[13]

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weighing Weighing Dissolution Dissolution & Dilution Weighing->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection Filtration->Injection MobilePhase Mobile Phase Preparation HPLC_System HPLC System MobilePhase->HPLC_System Equilibration System Equilibration HPLC_System->Equilibration Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV) Separation->Detection Integration Peak Integration Detection->Integration Calculation Concentration Calculation Integration->Calculation Report Reporting Calculation->Report

Caption: General workflow for HPLC analysis of esomeprazole magnesium.

Method_Validation cluster_precision Precision Levels Validation HPLC Method Validation (ICH Q2(R1)) Specificity Specificity / Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Reproducibility Reproducibility

Caption: Key parameters for HPLC method validation.

References

Application Note: In Vitro Dissolution Testing of Esomeprazole Magnesium Delayed-Release Tablets

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Esomeprazole magnesium is a proton pump inhibitor used to treat conditions related to excessive stomach acid. As an acid-labile drug, esomeprazole is formulated into delayed-release tablets to protect the active pharmaceutical ingredient (API) from degradation in the acidic environment of the stomach and ensure its release in the neutral pH of the small intestine.[1] In vitro dissolution testing is a critical quality control parameter that mimics the in vivo conditions, ensuring the tablet's integrity in acidic media and verifying the proper release of the drug in a neutral environment. This protocol outlines the standard two-stage dissolution method for esomeprazole magnesium delayed-release tablets, aligned with United States Pharmacopeia (USP) and FDA guidelines.[2][3]

Principle of Esomeprazole Action

Esomeprazole works by irreversibly inhibiting the H+/K+-ATPase enzyme system, also known as the proton pump, located on the secretory surface of gastric parietal cells. This action blocks the final step in gastric acid production, leading to a significant reduction in stomach acidity.

G cluster_0 Gastric Parietal Cell cluster_1 Drug Action pump H+/K+ ATPase (Proton Pump) H_ion H+ pump->H_ion Out lumen Gastric Lumen (Acidic) K_ion K+ K_ion->pump In eso Esomeprazole (Activated Form) eso->pump Irreversible Inhibition

Caption: Mechanism of Esomeprazole Action on Gastric Proton Pump.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedures for conducting the two-stage dissolution test.

Materials and Equipment
  • Dissolution Apparatus: USP Apparatus 2 (Paddles)

  • Analytical Balance

  • pH Meter

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm PVDF or similar)

  • Reagents: Esomeprazole Magnesium Reference Standard (RS), Hydrochloric Acid (HCl), Sodium Phosphate Tribasic, Potassium Dihydrogen Phosphate, Sodium Hydroxide, Acetonitrile (HPLC grade), Methanol (HPLC grade), Purified water.

Dissolution Media Preparation
  • Acid Stage Medium (0.1 N HCl): Dilute 8.3 mL of concentrated HCl to 1000 mL with purified water.

  • Buffer Stage Medium (pH 6.8 Phosphate Buffer): Dissolve 6.8 g of potassium dihydrogen phosphate and 0.9 g of sodium hydroxide in 1000 mL of water.[4] Adjust the pH to 6.8 ± 0.05 with 0.2 M NaOH or 0.2 M HCl if necessary.[4][5]

Standard Solution Preparation (for HPLC Analysis)
  • Standard Stock Solution: Accurately weigh and transfer about 50 mg of Esomeprazole RS into a 100 mL volumetric flask. Add 30 mL of Methanol and sonicate to dissolve, then dilute to volume with Methanol.[6]

  • Working Standard Solution (Example for 40 mg tablets): Pipette 4 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the Buffer Stage Medium. This creates a standard concentration relevant to the expected sample concentrations.[6]

  • Stabilization: Immediately before analysis, mix 5 mL of the working standard solution with 1.0 mL of 0.25 N sodium hydroxide to prevent degradation.[3][6]

Dissolution Test Procedure

The dissolution of delayed-release tablets is a two-stage process to simulate the passage through the stomach and into the intestine.

G start Start: Place Tablet in Vessel acid_stage Stage 1: Acid Resistance Medium: 300 mL 0.1 N HCl Apparatus: USP 2 @ 100 rpm Time: 2 hours Temp: 37°C ± 0.5°C start->acid_stage acid_check Check for Tablet Integrity (No significant dissolution) acid_stage->acid_check buffer_stage Stage 2: Buffer Release Add 700 mL of pH 6.8 buffer pre-heated to 37°C (Final Volume: 1000 mL) Apparatus: USP 2 @ 100 rpm Temp: 37°C ± 0.5°C acid_check->buffer_stage  Pass sampling Withdraw Samples at Pre-defined Time Points (e.g., 10, 15, 20, 30, 45 min) buffer_stage->sampling stabilize Immediately Stabilize Sample (e.g., add 1 mL 0.25N NaOH to 5 mL filtrate) sampling->stabilize analysis Analyze Samples by HPLC (Quantify % Esomeprazole Dissolved) stabilize->analysis end End: Generate Dissolution Profile analysis->end

Caption: Workflow for Two-Stage Dissolution Testing of Esomeprazole.

Step 1: Acid Resistance Stage

  • Set up the dissolution apparatus, ensuring the temperature of the water bath is maintained at 37 ± 0.5°C.

  • Place 300 mL of 0.1 N HCl (Acid Stage Medium) into each vessel.[3]

  • Place one esomeprazole magnesium tablet into each vessel.

  • Operate the apparatus at 100 rpm for 2 hours.[3]

  • After 2 hours, there should be no signs of disintegration or rupture that would allow the contents to escape. The USP tolerance specifies that not more than 10% of the labeled amount of esomeprazole should be dissolved in this stage.[3]

Step 2: Buffer Stage

  • After the acid stage is complete, carefully add 700 mL of the pH 6.8 Phosphate Buffer (pre-warmed to 37 ± 0.5°C) to each vessel. Alternatively, the intact tablet or its pellets can be transferred to a new vessel containing 1000 mL of the buffer medium.

  • Continue operating the apparatus at 100 rpm.[3]

  • Withdraw an aliquot (e.g., 10 mL) from each vessel at specified time points (e.g., 10, 15, 20, 30, 45 minutes).

  • Filter the samples immediately through a 0.45 µm syringe filter.

  • To prevent degradation of esomeprazole in the neutral medium, immediately stabilize the filtrate by adding 1.0 mL of 0.25 N sodium hydroxide to a 5.0 mL aliquot of the filtrate.[7]

  • Analyze the stabilized samples using a validated HPLC method.

Data Presentation & Analysis

Quantitative data from the dissolution test should be clearly summarized to facilitate interpretation and comparison.

Dissolution Test Parameters
ParameterAcid StageBuffer Stage
Apparatus USP 2 (Paddle)USP 2 (Paddle)
Rotation Speed 100 rpm[3]100 rpm[3]
Medium 0.1 N Hydrochloric AcidpH 6.8 Phosphate Buffer
Volume 300 mL[3]1000 mL
Temperature 37 ± 0.5°C37 ± 0.5°C
Time 2 hours[3]45 minutes (with multiple sampling points)[5]
HPLC Analytical Method Parameters

A typical reversed-phase HPLC method is used for the quantification of esomeprazole.[6]

ParameterSpecification
Column Waters Xterra RP18 (150 x 4.6 mm), 5 µm[6]
Mobile Phase Acetonitrile and pH 6.8 Phosphate Buffer (35:65 v/v)[4][6]
Flow Rate 1.0 mL/min[6]
Injection Volume 20 µL[6]
Detector UV at 302 nm[6]
Column Temp. Ambient
Run Time ~10 minutes[6]
Example Dissolution Profile

The results are expressed as the cumulative percentage of the labeled amount of esomeprazole dissolved at each time point. The acceptance criteria for the buffer stage is typically NLT (Not Less Than) 75% (Q) of the labeled amount dissolved in 30 or 45 minutes.[3][8]

Time (minutes)% Drug Released (Mean)% RSDAcceptance Criteria
000-
10354.5Report
15623.8Report
20783.1Report
30882.5NLT 75% (Q)
45942.1Report

Note: The data presented above is for illustrative purposes only and does not represent actual experimental results.

References

Application Notes and Protocols for In Vivo Animal Studies with Esomeprazole Magnesium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of esomeprazole magnesium in in vivo animal studies, focusing on its therapeutic applications, mechanism of action, and detailed experimental protocols.

Introduction

Esomeprazole, the S-isomer of omeprazole, is a potent proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1][2][3] It achieves this by irreversibly binding to and inhibiting the H+/K+-ATPase enzyme system (the proton pump) on the surface of gastric parietal cells, which is the final step in gastric acid production.[1][2][3] Esomeprazole magnesium is a more stable salt form of esomeprazole, making it suitable for oral administration in preclinical and clinical settings. Beyond its well-established role in acid suppression for conditions like gastroesophageal reflux disease (GERD) and peptic ulcers, recent in vivo studies have highlighted its antioxidant and anti-inflammatory properties.[4][5] These pleiotropic effects make esomeprazole magnesium a compound of interest for a broader range of therapeutic investigations.

Mechanism of Action

Esomeprazole's primary mechanism of action is the inhibition of the gastric proton pump.[1][2] As a prodrug, it is absorbed and systemically distributed, accumulating in the acidic canaliculi of parietal cells where it is converted to its active form, a sulfenamide. This active metabolite forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to irreversible inhibition of the pump and a profound and long-lasting reduction in both basal and stimulated gastric acid secretion.[2]

Recent research has also elucidated secondary mechanisms that contribute to its gastroprotective effects. Esomeprazole has been shown to possess antioxidant properties, reducing oxidative stress and lipid peroxidation in gastric tissue.[4] This is achieved, in part, by activating the Nrf2/HO-1 signaling pathway, which upregulates the expression of antioxidant enzymes.[6] Furthermore, esomeprazole can attenuate inflammation by inhibiting the activation of pro-inflammatory signaling pathways such as p38 MAPK and NF-κB.[4][7][8]

In Vivo Applications and Efficacy

Esomeprazole magnesium has been extensively studied in various animal models to evaluate its efficacy in preventing and treating gastrointestinal damage. The most common applications include the mitigation of gastric ulcers induced by non-steroidal anti-inflammatory drugs (NSAIDs) and stress.

Data Presentation

The following tables summarize quantitative data from representative in vivo studies investigating the effects of esomeprazole magnesium.

Table 1: Effect of Esomeprazole on Gastric Ulcer Index in a Rat Model of Indomethacin-Induced Ulcers

Treatment GroupDose (mg/kg)Ulcer Index (Mean ± SD)Percentage Inhibition (%)
Control (Indomethacin only)-5.5 ± 0.8-
Esomeprazole201.2 ± 0.378.2
Esomeprazole300.8 ± 0.285.5

*p < 0.05 compared to the control group. (Data synthesized from multiple sources for illustrative purposes)

Table 2: Effect of Esomeprazole on Gastric Secretion and Acidity in a Rat Model of Water Immersion Restraint Stress (WIRS)

Treatment GroupDose (mg/kg)Gastric Juice Volume (mL)Total Acidity (mEq/L)pH
Control (WIRS only)-4.2 ± 0.585.3 ± 7.11.8 ± 0.2
Esomeprazole102.8 ± 0.445.1 ± 5.93.5 ± 0.3
Esomeprazole502.1 ± 0.328.7 ± 4.24.8 ± 0.4

*p < 0.05 compared to the control group. (Data synthesized from multiple sources for illustrative purposes)[9]

Experimental Protocols

Indomethacin-Induced Gastric Ulcer Model in Rats

This model is widely used to screen for anti-ulcer agents that protect against NSAID-induced gastric damage.

Materials:

  • Male Wistar rats (180-220 g)

  • Esomeprazole magnesium

  • Indomethacin

  • Vehicle (e.g., 0.5% Carboxymethylcellulose - CMC)

  • Oral gavage needles

  • Dissecting instruments

  • Formalin solution (10%)

Procedure:

  • Animal Acclimatization: House the rats in standard laboratory conditions for at least one week before the experiment, with free access to standard pellet diet and water.

  • Fasting: Fast the rats for 24 hours prior to the experiment, with free access to water.

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Group I: Normal Control (Vehicle only)

    • Group II: Ulcer Control (Indomethacin + Vehicle)

    • Group III: Test Group (Indomethacin + Esomeprazole magnesium, e.g., 20 mg/kg)

    • Group IV: Standard Drug (Indomethacin + a reference anti-ulcer drug, e.g., Ranitidine)

  • Drug Administration:

    • Prepare a suspension of esomeprazole magnesium in the vehicle.

    • Administer the vehicle, esomeprazole magnesium, or standard drug orally to the respective groups 30 minutes before indomethacin administration.[10]

  • Ulcer Induction:

    • Prepare a suspension of indomethacin in the vehicle.

    • Administer indomethacin (e.g., 30 mg/kg) orally to all groups except the Normal Control group.[11]

  • Observation and Sacrifice: After 4-6 hours of indomethacin administration, sacrifice the animals by cervical dislocation or CO2 asphyxiation.

  • Stomach Examination:

    • Carefully excise the stomach and open it along the greater curvature.

    • Gently wash the stomach with saline to remove gastric contents.

    • Pin the stomach on a board and examine the gastric mucosa for ulcers.

  • Ulcer Index Calculation:

    • Score the ulcers based on their number and severity (e.g., 0: no ulcer; 1: reddish spot; 2: hemorrhagic streaks; 3: deep ulcers; 4: perforation).

    • The ulcer index can be calculated as the sum of the scores for each stomach.

  • Histopathology (Optional): Preserve a section of the stomach tissue in 10% formalin for histopathological examination.

Water Immersion Restraint Stress (WIRS)-Induced Gastric Ulcer Model in Rats

This model is used to evaluate the efficacy of drugs in preventing stress-induced gastric lesions.

Materials:

  • Male Wistar rats (180-220 g)

  • Esomeprazole magnesium

  • Vehicle (e.g., 0.5% CMC)

  • Restraint cages

  • Water bath maintained at a constant temperature (e.g., 23 ± 2°C)

  • Oral gavage needles

  • Dissecting instruments

Procedure:

  • Animal Acclimatization and Fasting: Follow the same procedure as in the indomethacin-induced ulcer model.

  • Grouping: Divide the animals into similar groups as described previously.

  • Drug Administration: Administer the vehicle or esomeprazole magnesium orally to the respective groups 60 minutes before inducing stress.

  • Stress Induction:

    • Place each rat in a restraint cage.

    • Immerse the cage vertically in a water bath to the level of the xiphoid process for a specified duration (e.g., 6 hours).[9][12]

  • Sacrifice and Stomach Examination: At the end of the stress period, sacrifice the animals and examine the stomachs for ulcers as described in the previous protocol.

  • Analysis of Gastric Contents (Optional):

    • Collect the gastric juice from the stomach.

    • Centrifuge the juice to remove any solid matter.

    • Measure the volume of gastric juice.

    • Determine the pH of the gastric juice using a pH meter.

    • Estimate the total acidity by titrating with 0.01 N NaOH.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways modulated by esomeprazole and a general workflow for in vivo animal studies.

Esomeprazole_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell cluster_gastric_lumen Gastric Lumen ProtonPump H+/K+ ATPase (Proton Pump) GastricAcid H+ (Gastric Acid) ProtonPump->GastricAcid H+ Secretion Esomeprazole Esomeprazole (Prodrug) Active_Esomeprazole Sulfenamide (Active Form) Esomeprazole->Active_Esomeprazole Acidic Environment Active_Esomeprazole->ProtonPump Irreversible Inhibition

Caption: Primary mechanism of esomeprazole action.

Esomeprazole_Anti_inflammatory_Pathway cluster_signaling Intracellular Signaling Stimulus Oxidative Stress / Inflammation (e.g., NSAIDs, Stress) p38MAPK p38 MAPK Stimulus->p38MAPK NFkB NF-κB Stimulus->NFkB Esomeprazole Esomeprazole Esomeprazole->p38MAPK Esomeprazole->NFkB Nrf2 Nrf2 Esomeprazole->Nrf2 p38MAPK->NFkB Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Inflammatory_Cytokines HO1 HO-1 (Antioxidant Enzyme) Nrf2->HO1 Gastroprotection Gastroprotection HO1->Gastroprotection Inflammatory_Cytokines->Gastroprotection

Caption: Anti-inflammatory and antioxidant pathways of esomeprazole.

InVivo_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization fasting Fasting (24 hours) acclimatization->fasting grouping Random Grouping fasting->grouping drug_admin Drug Administration (Esomeprazole / Vehicle) grouping->drug_admin ulcer_induction Ulcer Induction (Indomethacin / Stress) drug_admin->ulcer_induction sacrifice Sacrifice Animal ulcer_induction->sacrifice stomach_exam Stomach Examination & Ulcer Scoring sacrifice->stomach_exam data_analysis Data Analysis stomach_exam->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vivo ulcer models.

References

Application Notes and Protocols for the Formulation of Esomeprazole Magnesium Delayed-Release Pellets

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide for the formulation and evaluation of esomeprazole magnesium delayed-release pellets, including detailed experimental protocols and quantitative data presentation.

Introduction

Esomeprazole is a proton pump inhibitor that significantly reduces gastric acid secretion.[1] It is the S-isomer of omeprazole and is used in the treatment of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2][3] However, esomeprazole is highly acid-labile and degrades rapidly in the acidic environment of the stomach.[4][5] To ensure its therapeutic efficacy, it is formulated as delayed-release dosage forms, typically as enteric-coated pellets.[1][4] These pellets are designed to bypass the stomach and release the drug in the more alkaline environment of the small intestine.[5]

This document outlines the formulation strategies, manufacturing processes, and evaluation methods for developing robust esomeprazole magnesium delayed-release pellets.

Materials and Methods

2.1. Materials

The successful formulation of esomeprazole magnesium delayed-release pellets requires a selection of core materials, binders, seal coating agents, enteric coating polymers, and other excipients.

Component Material Function Reference
Active Pharmaceutical Ingredient Esomeprazole Magnesium TrihydrateProton Pump Inhibitor[4][6]
Core Material Sugar Spheres (Non-pareil)Inert core for drug layering[3][4]
Microcrystalline Cellulose (MCC) SpheresInert core for drug layering[5][7]
Drug Layering Binder Hydroxypropyl Methylcellulose (HPMC)Binder for drug adhesion[6]
Polyvinylpyrrolidone (PVP)Binder for drug adhesion[6]
Hydroxypropyl Cellulose (HPC)Binder for drug adhesion[4]
Seal Coat/Sub-coat Hydroxypropyl Methylcellulose (HPMC)Protective layer[7][8]
Opadry®Pre-formulated coating system
Enteric Coating Polymer Methacrylic Acid Copolymer Type C (e.g., Eudragit® L 100-55)pH-sensitive polymer for delayed release[4][5]
Acryl-EZE®Pre-formulated enteric coating system
Plasticizer Triethyl Citrate (TEC)Increases flexibility of the coating[4][5]
Polyethylene Glycol (PEG) 6000Plasticizer[6]
Anti-tacking Agent/Glidant TalcPrevents agglomeration of pellets[4][5]
Glyceryl Monostearate (GMS)Anti-tacking agent[2]
Surfactant/Emulsifier Polysorbate 80 (Tween 80)Improves wetting and dispersion[2][4]
Opacifier Titanium DioxideProvides opacity and color to the coating[3][6]

2.2. Manufacturing Process

The most common method for manufacturing esomeprazole magnesium delayed-release pellets is the fluid bed coating (Wurster) technique.[2][3][5] This process involves sequentially spraying different coating solutions onto the core material.

G cluster_0 Formulation of Esomeprazole Pellets A Inert Cores (Sugar or MCC Spheres) C Fluid Bed Coating (Wurster Process) A->C B Drug Layering Suspension (Esomeprazole Mg, Binder, etc.) B->C D Drug-Loaded Pellets C->D F Fluid Bed Coating D->F E Seal Coating Suspension (HPMC, etc.) E->F G Seal-Coated Pellets F->G I Fluid Bed Coating G->I H Enteric Coating Suspension (Methacrylic Acid Copolymer, etc.) H->I J Delayed-Release Pellets I->J K Drying J->K L Sizing/Sieving K->L M Final Product for Encapsulation L->M

Manufacturing Workflow for Esomeprazole Pellets

2.3. Experimental Protocols

2.3.1. Protocol for Preparation of Delayed-Release Pellets

This protocol describes the preparation of esomeprazole magnesium delayed-release pellets using a fluid bed coater.

  • Drug Layering:

    • Prepare the drug layering suspension by dispersing esomeprazole magnesium and a binder (e.g., HPMC) in purified water.

    • Load the inert cores (sugar or MCC spheres) into the fluid bed coater.

    • Spray the drug suspension onto the fluidized cores at a controlled temperature and spray rate.

    • Dry the drug-loaded pellets in the fluid bed.

  • Seal Coating:

    • Prepare the seal coating solution by dissolving a polymer like HPMC in purified water. Add anti-tacking agents like talc.

    • Spray the seal coating solution onto the drug-loaded pellets in the fluid bed coater. This layer protects the acid-labile drug from the acidic enteric coating polymer.[8]

    • Dry the seal-coated pellets.

  • Enteric Coating:

    • Prepare the enteric coating dispersion by mixing the methacrylic acid copolymer, a plasticizer (e.g., triethyl citrate), and an anti-tacking agent (e.g., talc) in purified water.

    • Spray the enteric coating dispersion onto the seal-coated pellets.

    • Continue the coating process until the desired weight gain is achieved, which determines the thickness of the enteric coat.

    • Dry the final enteric-coated pellets.

  • Curing:

    • Cure the enteric-coated pellets in an oven at a specified temperature and time to ensure proper film formation.

2.3.2. Protocol for In-Vitro Dissolution Testing

This two-stage dissolution test simulates the gastrointestinal transit of the pellets.

  • Apparatus: USP Apparatus 1 (Baskets) or 2 (Paddles).

  • Acid Stage (Gastric Simulation):

    • Medium: 900 mL of 0.1 N HCl.[6]

    • Temperature: 37 ± 0.5°C.

    • Rotation Speed: 100 rpm.[6]

    • Time: 2 hours.

    • Procedure: Place a weighed quantity of pellets (equivalent to 20 mg or 40 mg esomeprazole) in the dissolution vessel. After 2 hours, withdraw a sample to determine the amount of drug released in the acidic medium. The drug release should be minimal to ensure acid resistance.

  • Buffer Stage (Intestinal Simulation):

    • Medium: 900 mL of pH 6.8 phosphate buffer.[6]

    • Temperature: 37 ± 0.5°C.

    • Rotation Speed: 100 rpm.

    • Time: 60 minutes.

    • Procedure: After the acid stage, carefully drain the acid and add the pre-warmed pH 6.8 phosphate buffer. Withdraw samples at predetermined time intervals (e.g., 10, 20, 30, 45, and 60 minutes).

    • Analyze the samples for esomeprazole content using a validated analytical method, such as UV-Vis spectrophotometry at approximately 302 nm or HPLC.[6]

2.3.3. Protocol for Pellet Characterization

  • Particle Size Distribution: Determined by sieve analysis.

  • Friability: Assessed using a friabilator to determine the mechanical strength of the pellets.

  • Bulk Density and Tapped Density: Measured to evaluate the flow properties of the pellets.

  • Hausner's Ratio and Carr's Index: Calculated from bulk and tapped densities to further assess flowability.

  • Drug Content (Assay): Determined by dissolving a known weight of crushed pellets in a suitable solvent and analyzing the esomeprazole concentration by HPLC or UV-Vis spectrophotometry.

Formulation Data

The following tables provide examples of formulation compositions for each layer of the pellets. The percentages are typically based on the total weight of the respective coating solution/dispersion or the weight gain of the pellets.

Table 1: Example Drug Layering Formulation

Ingredient Concentration (% w/w)
Esomeprazole Magnesium10 - 20
HPMC E52 - 5
Purified Waterq.s. to 100

Table 2: Example Seal Coat Formulation

Ingredient Concentration (% w/w)
HPMC E55 - 10
Talc1 - 3
Purified Waterq.s. to 100

Table 3: Example Enteric Coat Formulation

Ingredient Concentration (% w/w of dry polymer)
Methacrylic Acid Copolymer Dispersion (30%)As required for target weight gain
Triethyl Citrate10 - 25
Talc20 - 50
Purified Waterq.s.

Mechanism of Delayed Release

The delayed-release mechanism is based on the pH-dependent solubility of the enteric polymer.

G cluster_0 Mechanism of Delayed Release Stomach Stomach (pH 1-3) Intestine Small Intestine (pH > 5.5) Stomach->Intestine Intact Pellets Release Drug Release Intestine->Release Enteric Coat Dissolves

Delayed-Release Mechanism

In the acidic environment of the stomach (pH 1-3), the enteric coating remains intact, protecting the esomeprazole from degradation. As the pellets transit to the small intestine, where the pH is above 5.5, the carboxylic acid groups in the methacrylic acid copolymer ionize, causing the coating to dissolve and release the drug.

Stability Considerations

Esomeprazole magnesium is sensitive to heat, light, and moisture.[7] Stability studies should be conducted under accelerated (e.g., 40°C / 75% RH) and long-term (e.g., 25°C / 60% RH) conditions. Key stability-indicating parameters to monitor include:

  • Assay of esomeprazole

  • Content of related substances (impurities)

  • Dissolution profile

  • Acid resistance

The use of a seal coat is crucial for enhancing the stability of the formulation.[8][9]

Conclusion

The formulation of esomeprazole magnesium delayed-release pellets is a multi-step process that requires careful selection of excipients and precise control over manufacturing parameters. The fluid bed coating technology is a robust method for producing uniform and effective enteric-coated pellets. Thorough characterization and stability testing are essential to ensure the quality, efficacy, and safety of the final product. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals working on delayed-release formulations of acid-labile drugs.

References

Application Notes and Protocols for the Analytical Method Validation of Esomeprazole Magnesium Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esomeprazole, the S-isomer of omeprazole, is a proton pump inhibitor that effectively suppresses gastric acid secretion. It is widely used in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. The magnesium salt of esomeprazole is a common pharmaceutical formulation. Accurate and reliable analytical methods for the quantification of esomeprazole magnesium in bulk drug and pharmaceutical dosage forms are crucial for quality control and regulatory compliance.

These application notes provide a comprehensive overview of validated analytical methods for the quantification of esomeprazole magnesium, including High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet (UV) Spectrophotometry. Detailed experimental protocols and a summary of validation parameters are presented to guide researchers in implementing these methods.

Mechanism of Action of Esomeprazole

Esomeprazole exerts its pharmacological effect by irreversibly inhibiting the H+/K+-ATPase enzyme system, also known as the proton pump, located on the secretory surface of gastric parietal cells.[1][2][3] This enzyme is the final step in the pathway of gastric acid secretion. By blocking the proton pump, esomeprazole inhibits both basal and stimulated gastric acid secretion, leading to a reduction in gastric acidity.[1][2][4]

G cluster_parietal_cell Gastric Parietal Cell cluster_drug_action Drug Action Parietal_Cell Parietal Cell Membrane Proton_Pump H+/K+ ATPase (Proton Pump) H_ions H+ Proton_Pump->H_ions Efflux Gastric_Lumen Gastric Lumen (Acidic Environment) H_ions->Gastric_Lumen K_ions K+ K_ions->Proton_Pump Influx Esomeprazole Esomeprazole (Inactive Prodrug) Active_Esomeprazole Sulfenamide (Active Form) Esomeprazole->Active_Esomeprazole Acid-catalyzed activation Active_Esomeprazole->Proton_Pump Irreversible Inhibition

Mechanism of action of Esomeprazole.

Analytical Method Validation Workflow

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose. The following workflow, based on the International Council for Harmonisation (ICH) guidelines, outlines the key steps in validating an analytical method for the quantification of esomeprazole magnesium.

G Start Method Development Protocol Validation Protocol Definition Start->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability Report Validation Report System_Suitability->Report End Method Implementation Report->End

Analytical method validation workflow.

Data Presentation: Summary of Validated Analytical Methods

The following tables summarize the key parameters of validated analytical methods for the quantification of esomeprazole magnesium.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

ParameterMethod 1Method 2Method 3
Column C18Phenomenex Luna C18Waters Xterra RP18
Mobile Phase Acetonitrile:Phosphate Buffer (60:40, v/v, pH 7)[1]Ammonium dihydrogen phosphate buffer:Methanol[5]Acetonitrile:Phosphate Buffer (pH 7.1)[6]
Flow Rate 1.0 mL/min[1]0.8 mL/min[5]1.0 mL/min[6]
Detection (UV) 205 nm[1]302 nm[5]302 nm[6]
Linearity Range 100-1000 ng/mL[1]10-400 µg/mL[5]4-60 µg/mL[6]
Correlation Coefficient (r²) 0.9992[1]> 0.999[5]0.999[6]
Accuracy (% Recovery) 97.82-98.22%[1]99.56-99.90%[5]-
Precision (%RSD) Intra-day: 0.66-0.86%Inter-day: 0.84-1.11%[1]< 1.1%[5]-
LOD 10 ng/mL[1]--
LOQ 100 ng/mL[1]--

Table 2: High-Performance Thin-Layer Chromatography (HPTLC) Methods

ParameterMethod 1Method 2
Stationary Phase HPTLC Aluminium plates precoated with silica-gel 60 F254[7]HPTLC Aluminium plates pre-coated with silica-gel 60 F254[8]
Mobile Phase Ethyl Acetate: n-Hexane: Methanol (8:1:1 v/v)[7]Ethyl acetate: Toluene: Methanol (4:5.5:0.5 v/v/v)[8]
Detection (Densitometry) 294 nm[7]285 nm[8]
Rf Value 0.436 ± 0.01[7]0.43 ± 0.01[8]
Linearity Range 0.016-0.8 µ g/spot [7]20-120 ng/spot[8]
Correlation Coefficient (r²) 0.998[7]0.998[8]
Accuracy (% Recovery) 99.42%[7]-
Precision (%RSD) Intra-day: 0.008921Inter-day: 0.002886[7]-
LOD -126.00 ng/spot[8]
LOQ -388.68 ng/spot[8]

Table 3: UV-Spectrophotometric Methods

ParameterMethod 1Method 2
Solvent Methanol and Chloroform (80:20) with Indigo Carmine reagent[9]Methanol[10]
λmax 577 nm and 617 nm[9]First order derivative: 293 nmSecond order derivative: 281 nm[10]
Linearity Range 5-35 µg/mL[9]4-40 µg/mL[10]
Correlation Coefficient (r²) 0.9997 and 0.9989[9]0.9999[10]
Accuracy (% Recovery) 101.8%[9]99.59% to 100.69%[10]
Precision (%RSD) < 2%[9]< 2%[10]

Experimental Protocols

HPLC Method for Quantification of Esomeprazole Magnesium in Tablets

Objective: To provide a detailed protocol for the quantification of esomeprazole magnesium in a tablet dosage form using a validated HPLC method.

Materials and Reagents:

  • Esomeprazole magnesium reference standard

  • Esomeprazole magnesium tablets

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Sodium hydroxide (AR grade)

  • Water (HPLC grade)

Equipment:

  • High-Performance Liquid Chromatograph with UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Sonicator

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

  • Mobile Phase: A filtered and degassed mixture of acetonitrile and phosphate buffer (pH 7.0, prepared by dissolving potassium dihydrogen phosphate in water and adjusting the pH with sodium hydroxide) in a ratio of 60:40 (v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Ambient.

  • Detection Wavelength: 302 nm.[5][6]

  • Injection Volume: 20 µL.

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of esomeprazole magnesium reference standard into a 100 mL volumetric flask.

    • Add about 70 mL of mobile phase and sonicate to dissolve.

    • Make up the volume to 100 mL with the mobile phase to obtain a stock solution.

    • From the stock solution, prepare working standard solutions of different concentrations (e.g., covering the range of 10-400 µg/mL) by diluting with the mobile phase.[5]

  • Sample Solution Preparation:

    • Weigh and finely powder not fewer than 20 esomeprazole magnesium tablets.

    • Accurately weigh a quantity of the powder equivalent to 10 mg of esomeprazole and transfer it to a 100 mL volumetric flask.[11]

    • Add about 70 mL of mobile phase and sonicate for 15-20 minutes to ensure complete dissolution of the drug.[11]

    • Make up the volume to 100 mL with the mobile phase, mix well, and filter through a 0.45 µm syringe filter.

  • Chromatographic Analysis:

    • Inject 20 µL of the blank (mobile phase), followed by the standard solutions and the sample solution into the chromatograph.

    • Record the peak areas of the esomeprazole peak.

    • The retention time for esomeprazole is expected to be around 4.8 minutes.[6]

  • Calculation:

    • Calculate the amount of esomeprazole magnesium in the tablet sample by comparing the peak area of the sample with the peak area of the standard solution.

HPTLC Method for Quantification of Esomeprazole Magnesium

Objective: To provide a detailed protocol for the quantification of esomeprazole magnesium using a validated HPTLC method.

Materials and Reagents:

  • Esomeprazole magnesium reference standard

  • Methanol (AR grade)

  • Ethyl Acetate (AR grade)

  • n-Hexane (AR grade)

  • Silica gel 60 F254 HPTLC plates

Equipment:

  • HPTLC system with a sample applicator, developing chamber, and densitometric scanner

  • Analytical balance

  • Volumetric flasks and micropipettes

Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (10 x 10 cm).[7]

  • Mobile Phase: Ethyl Acetate: n-Hexane: Methanol (8:1:1 v/v/v).[7]

  • Chamber Saturation Time: 30 minutes.[7]

  • Development Distance: 8 cm.

  • Detection Wavelength: 294 nm.[7]

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh 20 mg of esomeprazole magnesium reference standard and dissolve it in methanol in a 25 mL volumetric flask.[7]

    • Make up the volume with methanol.

    • Further dilute this solution to obtain a final concentration of 0.08 µg/µL.[7]

  • Sample Application:

    • Apply the standard solutions in the concentration range of 0.016-0.8 µ g/spot onto the HPTLC plate using a suitable applicator.[7]

  • Chromatogram Development:

    • Place the plate in the developing chamber pre-saturated with the mobile phase.

    • Develop the plate up to a distance of 8 cm.

    • After development, dry the plate in hot air.

  • Densitometric Analysis:

    • Scan the dried plate at 294 nm using a densitometer.[7]

    • Record the peak areas.

  • Calibration Curve and Quantification:

    • Plot a calibration curve of peak area versus concentration of the standard.

    • Quantify the amount of esomeprazole magnesium in the sample by using the regression equation from the calibration curve.

UV-Spectrophotometric Method for Quantification of Esomeprazole Magnesium

Objective: To provide a detailed protocol for the quantification of esomeprazole magnesium using a validated UV-spectrophotometric method.

Materials and Reagents:

  • Esomeprazole magnesium reference standard

  • Methanol (AR grade)

Equipment:

  • UV-Visible Spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh 40 mg of esomeprazole magnesium reference standard and transfer it to a 100 mL volumetric flask.[10]

    • Add about 30 mL of methanol and sonicate for 15 minutes to dissolve.[10]

    • Make up the volume to the mark with methanol to get a stock solution of 400 µg/mL.[10]

    • From this stock solution, prepare a series of dilutions in the concentration range of 4-40 µg/mL with methanol.[10]

  • Sample Solution Preparation:

    • Prepare the sample solution from the pharmaceutical formulation in a similar manner to obtain a final concentration within the Beer-Lambert's law range.

  • Spectrophotometric Measurement:

    • Scan the standard solutions from 400 nm to 200 nm using methanol as a blank to determine the wavelength of maximum absorbance (λmax).

    • Alternatively, for derivative spectrophotometry, obtain the first and second-order derivative spectra.

    • Measure the absorbance of the standard and sample solutions at the selected wavelength (e.g., 293 nm for the first derivative or 281 nm for the second derivative).[10]

  • Calibration Curve and Quantification:

    • Prepare a calibration curve by plotting absorbance versus concentration.

    • Determine the concentration of esomeprazole magnesium in the sample solution from the calibration curve.

Forced Degradation Studies

Forced degradation studies are crucial to establish the stability-indicating nature of an analytical method. Esomeprazole is known to be susceptible to degradation in acidic, oxidative, thermal, and photolytic conditions.[4]

Protocol for Forced Degradation:

  • Acidic Degradation: Treat the drug solution with 0.03N hydrochloric acid at room temperature for a specified time (e.g., 1 minute) and then neutralize with an equivalent amount of sodium hydroxide.[4]

  • Alkaline Degradation: Treat the drug solution with 5N sodium hydroxide at 80°C for 1 hour and then neutralize with an equivalent amount of hydrochloric acid.[4]

  • Oxidative Degradation: Treat the drug solution with 1.0% hydrogen peroxide solution at room temperature.[4]

  • Thermal Degradation: Expose the solid drug to a temperature of 105°C for 24 hours in an oven.[4]

  • Photolytic Degradation: Expose the drug solution or solid drug to UV light.

The developed analytical method should be able to separate the esomeprazole peak from the peaks of the degradation products, thus demonstrating its specificity and stability-indicating capability.

Conclusion

The HPLC, HPTLC, and UV-spectrophotometric methods described in these application notes are validated, reliable, and suitable for the routine quality control analysis of esomeprazole magnesium in bulk and pharmaceutical dosage forms. The choice of method will depend on the specific requirements of the analysis, such as the need for high sensitivity and selectivity (HPLC), high throughput (HPTLC), or simplicity and cost-effectiveness (UV-spectrophotometry). Adherence to the provided protocols and validation parameters will ensure accurate and precise quantification of esomeprazole magnesium, contributing to the overall quality and safety of the pharmaceutical product.

References

Application Note: Titrimetric Determination of Magnesium in Esomeprazole Magnesium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esomeprazole magnesium is the S-isomer of omeprazole, a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal disorders. The accurate determination of magnesium content is a critical quality control parameter for this active pharmaceutical ingredient (API). While compendial methods often specify atomic absorption spectrometry, a simple, cost-effective, and equally reliable alternative is the complexometric titration with ethylenediaminetetraacetic acid (EDTA).[1] This application note provides a detailed protocol for the titrimetric determination of magnesium in esomeprazole magnesium, supported by validation data.

The method is based on the formation of a stable, water-soluble complex between magnesium ions (Mg²⁺) and EDTA at an alkaline pH.[1] The endpoint of the titration is detected using Eriochrome Black T as an indicator, which changes color from wine-red to blue when all the magnesium ions have been complexed by EDTA.

Experimental Protocols

Reagent Preparation

a. 0.1 M EDTA Solution:

  • Weigh approximately 37.2 g of disodium edetate (Na₂EDTA·2H₂O) and transfer it to a 1000 mL volumetric flask.

  • Add about 800 mL of deionized water and stir until the solid is completely dissolved.

  • Make up the volume to 1000 mL with deionized water and mix thoroughly.

  • Standardize the solution against a primary standard zinc or calcium carbonate solution.

b. Ammonia-Ammonium Chloride Buffer (pH 10):

  • Dissolve 5.4 g of ammonium chloride in 20 mL of deionized water.

  • Add 20 mL of concentrated ammonium hydroxide solution.

  • Dilute to 100 mL with deionized water.

c. Eriochrome Black T Indicator Solution:

  • Dissolve 200 mg of Eriochrome Black T and 2 g of hydroxylamine hydrochloride in methanol to make 50 mL of solution.[1]

d. 0.1 M Zinc Sulfate Solution (for back-titration, if necessary):

  • Weigh approximately 28.75 g of zinc sulfate heptahydrate (ZnSO₄·7H₂O) and dissolve it in deionized water.

  • Dilute to 1000 mL in a volumetric flask.

  • Standardize against the prepared 0.1 M EDTA solution.

Sample Preparation and Titration Procedure
  • Accurately weigh about 500 mg of esomeprazole magnesium and transfer it to a 250 mL Erlenmeyer flask.[1]

  • Dissolve the sample in 50 mL of methanol.[1]

  • Add 5 mL of ammonium hydroxide solution and mix.[1]

  • Add 3 mL of the ammonia-ammonium chloride buffer (pH 10).[1]

  • Add a known excess volume of standardized 0.1 M EDTA solution (e.g., 30.0 mL).[1]

  • Add 1-2 drops of Eriochrome Black T indicator solution. The solution will turn blue.[1]

  • Titrate the excess EDTA with a standardized 0.1 M zinc sulfate solution until the color changes from blue to violet.[1]

  • Perform a blank titration by following the same procedure without the esomeprazole magnesium sample.

  • Calculate the percentage of magnesium in the sample.

Calculation

The percentage of magnesium can be calculated using the following formula:

Where:

  • Vb = volume (mL) of zinc sulfate consumed in the blank titration

  • Vs = volume (mL) of zinc sulfate consumed in the sample titration

  • M_EDTA = Molarity of the EDTA solution

  • a.w. of Mg = Atomic weight of magnesium (24.305 g/mol )

  • Wt = Weight of the esomeprazole magnesium sample (mg) on an anhydrous basis

Data Presentation

The following tables summarize the validation data for the titrimetric determination of magnesium in esomeprazole magnesium.

Table 1: Linearity of the Titrimetric Method

Concentration (mg)Measured Amount (mg)
2019.8
3030.2
4040.1
5049.9
Correlation Coefficient (r²) 0.9996

Table 2: Accuracy of the Titrimetric Method

SupplierUSP Method (% Mg)Titration Method (% Mg)Accuracy (%)
13.393.43101.2
23.393.3799.4
33.493.4197.7

Table 3: Precision of the Titrimetric Method

LevelMagnesium Content (%) - Day 1/Analyst 1Magnesium Content (%) - Day 2/Analyst 2
50% (250 mg) 3.393.41
100% (500 mg) 3.393.36
150% (750 mg) 3.393.40
Mean 3.393.39
% RSD (Intra-day) 0.000.74
% RSD (Inter-day) \multicolumn{2}{c}{0.00}

Mandatory Visualization

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calc Calculation Sample_Prep Sample Preparation: Weigh ~500mg Esomeprazole Mg Dissolve in Methanol Reagent_Add Reagent Addition: Add NH4OH, Buffer (pH 10), Excess 0.1M EDTA Sample_Prep->Reagent_Add Indicator_Add Add Eriochrome Black T Indicator (Blue Color) Reagent_Add->Indicator_Add Titrate Titrate with 0.1M ZnSO4 Indicator_Add->Titrate Endpoint Endpoint Detection: Color change from Blue to Violet Titrate->Endpoint Calculate Calculate % Magnesium Endpoint->Calculate Blank Perform Blank Titration Blank->Calculate Signaling_Pathway Mg Mg²⁺ EBT_Mg EBT-Mg (Wine-Red) Mg->EBT_Mg Forms Complex EDTA_Mg EDTA-Mg (Colorless) Mg->EDTA_Mg Stronger Complex Formation EBT_Mg->EDTA_Mg EDTA displaces EBT EBT_Free EBT (Blue) EBT_Mg->EBT_Free Endpoint EDTA EDTA EDTA->EDTA_Mg

References

Application Notes and Protocols for the Spectrophotometric Estimation of Esomeprazole Magnesium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and validated protocols for the quantitative estimation of Esomeprazole Magnesium in bulk and pharmaceutical dosage forms using UV-Visible Spectrophotometry. This cost-effective and straightforward analytical technique is crucial for quality control and routine analysis in the pharmaceutical industry.

Principle of Spectrophotometric Estimation

The fundamental principle behind the spectrophotometric estimation of esomeprazole magnesium lies in its ability to absorb ultraviolet (UV) radiation at a specific wavelength. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution. By measuring the absorbance of esomeprazole magnesium solutions of known concentrations, a calibration curve can be constructed. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

G cluster_principle Beer-Lambert Law cluster_application Spectrophotometric Analysis A Absorbance (A) c Concentration (c) A->c is proportional to l Path Length (l) A->l is proportional to LightSource UV Light Source epsilon Molar Absorptivity (ε) Monochromator Monochromator (Selects λmax) LightSource->Monochromator Sample Esomeprazole Sample Solution Monochromator->Sample Detector Detector Sample->Detector Readout Absorbance Reading Detector->Readout

Caption: The relationship between Beer-Lambert Law and spectrophotometric analysis of esomeprazole.

Experimental Protocols

This section details the validated methodologies for the spectrophotometric analysis of esomeprazole magnesium.

2.1. Materials and Reagents

  • Esomeprazole Magnesium pure drug (working standard)

  • Methanol (AR grade)

  • Distilled Water

  • 0.1N Sodium Hydroxide (NaOH)

  • Simulated Salivary Fluid (pH 6.8)

  • Whatman filter paper No. 42

2.2. Instrumentation

  • UV-Visible Double Beam Spectrophotometer (e.g., Shimadzu-1700) with 1 cm matched quartz cells.

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

2.3. Selection of Solvent and Determination of Wavelength of Maximum Absorbance (λmax)

The choice of solvent is critical as it can influence the absorption spectrum of the drug. Methanol, 0.1N NaOH, and simulated salivary fluid (pH 6.8) have been reported as suitable solvents for esomeprazole magnesium.[1]

Protocol:

  • Prepare a dilute solution of esomeprazole magnesium (e.g., 10 µg/mL) in the chosen solvent (e.g., Methanol).

  • Scan the solution in the UV range of 200-400 nm against a solvent blank.

  • Identify the wavelength of maximum absorbance (λmax) . For esomeprazole magnesium, λmax is typically observed around 299 nm in methanol[2], 301 nm in simulated salivary fluid (pH 6.8), and 305 nm in 0.1N NaOH.[1]

2.4. Preparation of Standard Stock Solution

Protocol:

  • Accurately weigh 100 mg of pure esomeprazole magnesium and transfer it to a 100 mL volumetric flask.[3]

  • Dissolve the drug in a small amount of the selected solvent (e.g., methanol).

  • Make up the volume to 100 mL with the same solvent to obtain a standard stock solution of 1000 µg/mL.[3][4]

2.5. Preparation of Calibration Curve

Protocol:

  • From the standard stock solution (1000 µg/mL), prepare a working standard solution of 100 µg/mL by diluting 10 mL to 100 mL with the solvent.[5]

  • From the working standard solution, prepare a series of dilutions to obtain concentrations in the linear range (e.g., 2-10 µg/mL or 5-30 µg/mL).[2]

  • Measure the absorbance of each dilution at the determined λmax against the solvent blank.

  • Plot a graph of absorbance versus concentration. The curve should be linear and pass through the origin.

  • Determine the correlation coefficient (R²) and the regression equation (y = mx + c).

2.6. Analysis of Pharmaceutical Formulations (Tablets)

Protocol:

  • Weigh and finely powder 20 esomeprazole magnesium tablets.

  • Accurately weigh a quantity of the powder equivalent to 50 mg of esomeprazole and transfer it to a volumetric flask.[6]

  • Dissolve the powder in the chosen solvent with the aid of sonication if necessary.

  • Filter the solution through Whatman filter paper No. 42 to remove any insoluble excipients.[6]

  • Dilute the filtrate with the solvent to obtain a concentration within the linearity range.

  • Measure the absorbance of the final solution at the λmax.

  • Calculate the concentration of esomeprazole magnesium in the sample using the regression equation from the calibration curve.

G cluster_workflow Experimental Workflow for Esomeprazole Estimation start Start prep_stock Prepare Standard Stock Solution (1000 µg/mL) start->prep_stock prep_sample Prepare Sample Solution from Tablets start->prep_sample prep_working Prepare Working Standard Solution (100 µg/mL) prep_stock->prep_working prep_calib Prepare Calibration Standards (2-30 µg/mL) prep_working->prep_calib measure_calib Measure Absorbance at λmax prep_calib->measure_calib plot_calib Plot Calibration Curve (Absorbance vs. Conc.) measure_calib->plot_calib calc_conc Calculate Concentration using Regression Equation plot_calib->calc_conc Regression Equation measure_sample Measure Sample Absorbance prep_sample->measure_sample measure_sample->calc_conc end End calc_conc->end

Caption: Workflow for the spectrophotometric estimation of esomeprazole magnesium.

Data Presentation and Method Validation

The developed spectrophotometric methods must be validated according to International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose.[2]

3.1. Summary of Quantitative Data

The following tables summarize typical validation parameters for the spectrophotometric estimation of esomeprazole magnesium based on various reported methods.

Table 1: Optical Characteristics and Linearity Data

ParameterMethanol as Solvent0.1N NaOH as SolventSimulated Salivary Fluid (pH 6.8)Methanol & Chloroform (80:20) with Indigo Carmine
λmax (nm) 299[2]305[1]301[1]577, 617[4]
Linearity Range (µg/mL) 2-10[2]2-20[1]2-20[1]5-35[4]
Correlation Coefficient (R²) 0.999[2]>0.999[1]>0.999[1]0.9997, 0.9989[4]
Regression Equation y = 0.0448x + 0.0285[2]Not SpecifiedNot SpecifiedNot Specified

Table 2: Method Validation Parameters

ParameterValueReference
Accuracy (% Recovery) 98-102%[3]
Precision (% RSD) < 2%[2]
Limit of Detection (LOD) (µg/mL) 0.034[5]
Limit of Quantification (LOQ) (µg/mL) 0.103[5]

3.2. Validation Protocols

  • Linearity: Assessed by analyzing a series of dilutions of the standard solution and demonstrating a linear relationship between absorbance and concentration.[2]

  • Accuracy: Determined by the recovery study, which involves adding a known amount of pure drug to a pre-analyzed sample solution and calculating the percentage of the drug recovered.[5] Recovery should typically be within 98-102%.[3]

  • Precision: Evaluated by performing repeated measurements of the same sample. It is expressed as the relative standard deviation (%RSD) of a series of measurements. The %RSD should not be more than 2%.[3]

    • Repeatability (Intra-day precision): Analysis of the same sample multiple times on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of the same sample on different days.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantified. It can be calculated using the standard deviation of the response and the slope of the calibration curve.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. It is also calculated using the standard deviation of the response and the slope.

Conclusion

The UV-Visible spectrophotometric methods for the estimation of esomeprazole magnesium are simple, rapid, accurate, precise, and economical. These methods can be successfully applied for the routine quality control analysis of esomeprazole magnesium in bulk and pharmaceutical dosage forms. The choice of solvent and the specific validation parameters may vary slightly depending on the laboratory conditions and the specific formulation being analyzed.

References

Application Note: Determination of Magnesium Content in Esomeprazole by Atomic Absorption Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Esomeprazole is a proton pump inhibitor widely used to treat acid-related stomach and esophagus problems. It is commonly formulated as a magnesium salt, and the accurate determination of magnesium content is a critical quality control parameter to ensure the drug's stability and efficacy. The United States Pharmacopeia (USP) specifies an acceptable range for magnesium content in esomeprazole magnesium to be between 3.30% and 3.70% on an anhydrous basis[1][2]. Atomic Absorption Spectrometry (AAS) is a robust and widely used analytical technique for quantifying metallic elements in pharmaceutical samples due to its high sensitivity and specificity[3]. This application note provides a detailed protocol for the determination of magnesium in esomeprazole magnesium using Flame Atomic Absorption Spectrometry (FAAS), based on validated methods.

Experimental Protocol

This protocol outlines the necessary reagents, instrumentation, and procedures for the quantitative analysis of magnesium in esomeprazole.

1. Reagents and Materials

  • Esomeprazole Magnesium Bulk Drug or Finished Product

  • Magnesium Standard Stock Solution (1000 µg/mL), NIST Traceable

  • Hydrochloric Acid (1 N HCl)

  • Lanthanum Chloride (LaCl₃) Solution: Dissolve 4 g of lanthanum chloride in 50 mL of Milli-Q water and dilute to 100 mL[4]. Alternatively, a solution can be prepared by dissolving 58.7 g of lanthanum oxide in 250 mL of hydrochloric acid and diluting to 1000 mL[2].

  • Milli-Q Water or equivalent high-purity water

2. Instrumentation

A standard Atomic Absorption Spectrophotometer equipped with a magnesium hollow cathode lamp and an air-acetylene flame is required. The instrument settings should be optimized for magnesium analysis.

  • Mode: Atomic Absorption Spectrophotometry[2]

  • Analytical Wavelength: 285.2 nm[2][4]

  • Slit Width: 0.2 nm[4]

  • Lamp: High-speed deuterium (D2) lamp[4] or a standard magnesium hollow cathode lamp.

  • Flame: Air-acetylene[2]

  • Read Time: 3.0 seconds[4]

3. Standard Solution Preparation

  • Magnesium Standard Stock Solution B (25 µg/mL): Transfer 0.5 mL of the 1000 µg/mL Magnesium Standard Stock Solution A into a 20 mL volumetric flask. Add 4 mL of 1 N HCl and make up the volume with Milli-Q water[4].

  • Calibration Standards: Prepare a series of calibration standards by diluting the Magnesium Standard Stock Solution B (25 µg/mL). For example, to create standards of 0.1, 0.2, 0.3, 0.4, and 0.5 µg/mL, transfer 0.1 mL, 0.2 mL, 0.3 mL, 0.4 mL, and 0.5 mL of Stock Solution B into separate 25 mL volumetric flasks. To each flask, add 1 mL of the Lanthanum Chloride solution and dilute to volume with Milli-Q water[4]. The USP monograph suggests a similar range of 0.1 to 0.5 µg/mL for standard solutions[1].

4. Sample Preparation

  • Sample Stock Solution A: Accurately weigh about 100 mg of the esomeprazole magnesium sample and transfer it to a 100 mL volumetric flask. Add 20 mL of 1 N HCl and dilute to volume with Milli-Q water[4]. The USP monograph suggests a similar procedure, using 250 mg of esomeprazole magnesium dissolved in 20 mL of 1 N HCl and diluted to 100 mL with water, followed by allowing the solution to stand for 30 minutes[2].

  • Final Sample Solution: Transfer 0.25 mL of the Sample Stock Solution A to a 25 mL volumetric flask. Add 1 mL of Lanthanum Chloride solution and dilute to volume with Milli-Q water[4].

5. Blank Solution Preparation

Prepare a blank solution by transferring 1 mL of the Lanthanum Chloride solution to a 25 mL volumetric flask and diluting to the mark with Milli-Q water[4].

6. Analysis

  • Aspirate the blank solution to zero the instrument.

  • Aspirate the calibration standards in order of increasing concentration.

  • Construct a calibration curve by plotting the absorbance versus the concentration of the standards. The correlation coefficient (r²) should be ≥ 0.99[4].

  • Aspirate the final sample solution and record the absorbance.

  • Calculate the concentration of magnesium in the sample using the calibration curve.

Data Presentation

The performance of the AAS method for magnesium determination in esomeprazole has been validated, and the key parameters are summarized in the table below.

ParameterResultReference
Linearity Range0.03 - 0.5 µg/mL[4]
Correlation Coefficient (r²)0.9929[4]
Limit of Detection (LOD)0.01 µg/mL[4]
Limit of Quantification (LOQ)0.03 µg/mL[4]
Accuracy (Recovery)91.85% - 97.89%[4]
Precision (%RSD)3.02%[4]
Magnesium Content Found3.48%[4]
USP Acceptance Criteria3.30% - 3.70%[2]

Experimental Workflow

AAS_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing start Start: Sample Receipt reagent_prep Reagent Preparation (1N HCl, LaCl3 Solution) start->reagent_prep Initiate Protocol standard_prep Standard Preparation (Stock & Calibration Standards) reagent_prep->standard_prep sample_prep Sample Preparation (Dissolution & Dilution) reagent_prep->sample_prep blank_prep Blank Preparation reagent_prep->blank_prep instrument_setup Instrument Setup (Wavelength: 285.2 nm) calibration Calibration Curve Generation (Using Standards) instrument_setup->calibration Calibrate sample_analysis Aspirate Sample & Measure Absorbance calibration->sample_analysis Analyze calculation Calculate Mg Concentration sample_analysis->calculation Obtain Data reporting Report Final Result (% Mg Content) calculation->reporting Finalize end_node End: Final Report reporting->end_node

Caption: Workflow for Magnesium Determination in Esomeprazole by AAS.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Parameters for Esomeprazole Impurity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the accurate impurity profiling of esomeprazole.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for esomeprazole and its impurities?

A1: A common starting point for esomeprazole impurity analysis is a reversed-phase HPLC (RP-HPLC) method. A typical setup includes a C18 or C8 column, a mobile phase consisting of a mixture of acetonitrile or methanol and a phosphate or ammonium acetate buffer, and UV detection at approximately 280 nm or 302 nm.[1][2][3] The specific ratio of organic solvent to buffer and the pH of the buffer are critical parameters that often require optimization.[1][3]

Q2: Which impurities are commonly encountered in esomeprazole analysis?

A2: Common process-related and degradation impurities of esomeprazole include omeprazole N-oxide and omeprazole-related compound A.[3] Forced degradation studies, which expose esomeprazole to stress conditions like acid, base, oxidation, heat, and light, can help identify other potential degradation products.[2][4][5][6]

Q3: Why is the pH of the mobile phase so important for esomeprazole analysis?

A3: Esomeprazole is sensitive to acidic conditions and can degrade.[4] Therefore, the mobile phase pH needs to be carefully controlled, typically in the neutral to slightly alkaline range (pH 7.0 - 9.0), to ensure the stability of the analyte during the analysis and to achieve optimal separation of impurities.[1][4] Adjusting the pH can significantly impact the retention time and resolution of esomeprazole and its impurities.[1]

Q4: What are the key considerations for sample preparation?

A4: The sample solvent should be compatible with the mobile phase to avoid peak distortion.[7] Whenever possible, dissolve and dilute the esomeprazole sample in the initial mobile phase composition.[7] Given esomeprazole's light sensitivity, samples should be protected from light during preparation and storage.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of esomeprazole and its impurities.

Problem 1: Poor Resolution Between Esomeprazole and Impurity Peaks

Symptoms:

  • Overlapping peaks.

  • Inability to accurately quantify individual impurities.

Potential Causes and Solutions:

Potential Cause Solution
Inappropriate Mobile Phase Composition Optimize the ratio of the organic solvent (acetonitrile or methanol) to the aqueous buffer. A systematic approach, such as running a gradient elution, can help determine the optimal isocratic or gradient conditions.[9]
Incorrect Mobile Phase pH Adjust the pH of the mobile phase buffer. For esomeprazole, a pH in the range of 7.0 to 9.0 is often effective. Small adjustments in pH can significantly alter the selectivity and resolution between peaks.[1][4]
Suboptimal Column Chemistry If using a standard C18 column, consider trying a different stationary phase, such as a C8 or a phenyl column, which may offer different selectivity for the impurities.
Inadequate Column Temperature Varying the column temperature can influence the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, thereby affecting resolution. An optimal temperature is often between 30°C and 40°C.[10]
Problem 2: Peak Tailing for Esomeprazole or Impurity Peaks

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the peak maximum.

  • Inaccurate peak integration and quantification.

Potential Causes and Solutions:

Potential Cause Solution
Secondary Interactions with Residual Silanols Esomeprazole and some of its basic impurities can interact with acidic silanol groups on the silica-based stationary phase. This can be minimized by: 1. Using a highly deactivated, end-capped column. 2. Operating at a lower mobile phase pH (if the analytes are stable) to protonate the silanols. 3. Adding a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%).[11][12][13]
Column Overload Injecting too concentrated a sample can lead to peak tailing. Dilute the sample or reduce the injection volume.[11]
Mismatched Injection Solvent and Mobile Phase If the injection solvent is significantly stronger (higher organic content) than the mobile phase, it can cause peak distortion. Prepare the sample in a solvent that is as close as possible in composition to the initial mobile phase.[7][11]
Column Contamination or Degradation If the column is old or has been exposed to harsh conditions, it may degrade, leading to poor peak shape. Flush the column with a strong solvent or replace it if necessary.[11][12]
Problem 3: Baseline Noise or Drift

Symptoms:

  • Fluctuations or a gradual slope in the baseline, making it difficult to detect and integrate small impurity peaks.

Potential Causes and Solutions:

Potential Cause Solution
Contaminated or Poorly Prepared Mobile Phase Use high-purity HPLC-grade solvents and reagents. Ensure the mobile phase is thoroughly degassed before use to prevent bubble formation in the detector.[14][15][16]
Pump Issues Pulsations from the pump can cause a noisy baseline. Ensure the pump seals are in good condition and that the check valves are functioning correctly.[15][16]
Detector Problems A dirty flow cell or a failing lamp in the UV detector can lead to baseline noise. Flush the flow cell with an appropriate solvent (e.g., methanol or isopropanol). If the problem persists, the lamp may need replacement.[15][17]
Column Equilibration Insufficient column equilibration time after changing the mobile phase can cause the baseline to drift. Allow at least 10-20 column volumes of the new mobile phase to pass through the column before starting the analysis.[17]
Temperature Fluctuations Unstable laboratory temperatures can affect the refractive index of the mobile phase and the performance of the detector, leading to baseline drift. Use a column oven to maintain a constant temperature.[15]

Experimental Protocols

Example HPLC Method for Esomeprazole Impurity Profiling

This protocol is a representative example and may require optimization for specific applications.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV/PDA detector.

  • Column: YMC C18 (150 mm × 4.6 mm; 3 µm particle size).[3]

  • Mobile Phase:

    • Buffer: Prepare a buffer solution at pH 7.6.[3]

    • Mobile Phase Composition: A mixture of the buffer and acetonitrile in a 75:25 (v/v) ratio.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 280 nm.[3]

  • Column Temperature: 30°C.[4]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the esomeprazole sample in the mobile phase to achieve the desired concentration. Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Study Protocol

To identify potential degradation products, esomeprazole can be subjected to the following stress conditions:

  • Acid Hydrolysis: Treat the drug substance with 0.1 N HCl at 60°C for 2 hours.[4]

  • Base Hydrolysis: Treat the drug substance with 0.1 N NaOH at 60°C for 2 hours.[4]

  • Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide at room temperature for 2 hours.[4]

  • Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 24 hours.[2]

  • Photolytic Degradation: Expose a solution of the drug substance to UV light (200 watt-hours/m²) and visible light (1.2 million lux-hours).[4]

After exposure, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration with the mobile phase before HPLC analysis.

Visualizations

Troubleshooting_Workflow start Chromatographic Issue Identified issue_type What is the nature of the problem? start->issue_type poor_resolution Poor Resolution issue_type->poor_resolution Poor Separation peak_tailing Peak Tailing issue_type->peak_tailing Asymmetric Peaks baseline_noise Baseline Noise/Drift issue_type->baseline_noise Unstable Baseline resolution_causes Check: 1. Mobile Phase Composition 2. Mobile Phase pH 3. Column Chemistry 4. Column Temperature poor_resolution->resolution_causes tailing_causes Check: 1. Secondary Silanol Interactions 2. Column Overload 3. Solvent Mismatch 4. Column Condition peak_tailing->tailing_causes noise_causes Check: 1. Mobile Phase Quality 2. Pump Performance 3. Detector Function 4. Column Equilibration 5. Temperature Stability baseline_noise->noise_causes optimize_mp Optimize Mobile Phase (Ratio & pH) resolution_causes->optimize_mp change_column Try Different Column resolution_causes->change_column adjust_temp Adjust Column Temperature resolution_causes->adjust_temp use_deactivated_column Use End-capped Column tailing_causes->use_deactivated_column dilute_sample Dilute Sample / Reduce Volume tailing_causes->dilute_sample match_solvent Match Injection Solvent to Mobile Phase tailing_causes->match_solvent prepare_fresh_mp Prepare Fresh, Degassed Mobile Phase noise_causes->prepare_fresh_mp service_pump Service Pump noise_causes->service_pump clean_detector Clean Detector Flow Cell noise_causes->clean_detector equilibrate_longer Increase Equilibration Time noise_causes->equilibrate_longer end Problem Resolved optimize_mp->end change_column->end adjust_temp->end use_deactivated_column->end dilute_sample->end match_solvent->end prepare_fresh_mp->end service_pump->end clean_detector->end equilibrate_longer->end

Caption: A troubleshooting workflow for common HPLC issues in esomeprazole analysis.

HPLC_Parameter_Optimization center_node Optimal Esomeprazole Impurity Separation mobile_phase Mobile Phase center_node->mobile_phase column Column center_node->column instrument_params Instrument Parameters center_node->instrument_params mp_composition Composition (Acetonitrile/Methanol vs. Buffer) mobile_phase->mp_composition mp_ph pH (Typically 7.0-9.0) mobile_phase->mp_ph column_type Stationary Phase (C18, C8) column->column_type column_dims Dimensions (Length, Diameter, Particle Size) column->column_dims flow_rate Flow Rate (e.g., 1.0 mL/min) instrument_params->flow_rate temperature Temperature (e.g., 30-40°C) instrument_params->temperature wavelength Detection Wavelength (e.g., 280 nm) instrument_params->wavelength

Caption: Key HPLC parameters influencing the separation of esomeprazole and its impurities.

References

Troubleshooting esomeprazole magnesium dissolution test failures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the dissolution testing of esomeprazole magnesium delayed-release formulations.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the two-stage dissolution test for esomeprazole magnesium?

The two-stage test simulates the physiological journey of the enteric-coated dosage form. The first stage, typically in an acidic medium (e.g., 0.1 N HCl) for 2 hours, tests the integrity of the enteric coating to ensure it protects the acid-labile drug from the stomach's environment.[1][2] The second stage involves changing to a higher pH buffer (e.g., pH 6.8 phosphate buffer) to mimic the intestines, where the coating should dissolve and release the drug for dissolution.[3][4]

Q2: Why is esomeprazole so prone to degradation during dissolution testing?

Esomeprazole is a proton pump inhibitor that is highly unstable in acidic conditions.[5][6] It degrades rapidly at low pH.[5][7] The entire purpose of the enteric coating is to prevent the drug from coming into contact with gastric acid. If the coating is compromised during the acid stage of the test, the drug will degrade, leading to artificially low results in the subsequent buffer stage.[8]

Q3: What are the most common reasons for failing the acid stage (i.e., premature drug release)?

Failure in the acid stage, defined as more than 10% of the drug dissolving, almost always points to a compromised enteric coating.[1][9] This can be caused by insufficient coating thickness, improper polymer selection, or physical damage to the capsule or tablet during manufacturing or handling.

Q4: My test passes the acid stage, but I'm getting low results in the buffer stage. What are the likely causes?

This is a common and complex issue. The primary causes, assuming the analytical finish is correct, include:

  • Micro-breaches in the Coating: Even if the acid stage is passed, minor breaches can allow acid ingress, causing degradation of the drug before it can dissolve in the buffer.[5][6]

  • Cross-linking of Gelatin Capsules: For capsule formulations, the gelatin shell can cross-link over time, which may delay or prevent the capsule from opening and releasing its contents.[10]

  • Dissolution Media Issues: Incorrectly prepared buffer (wrong pH, incorrect salt concentration) or insufficient deaeration of the media can hinder dissolution.[11][12]

  • Analytical Adsorption: The dissolved esomeprazole may be adsorbing to the filter used for sample preparation, leading to lower measured concentrations.[11][13]

Q5: How important is deaeration of the dissolution medium?

Deaeration is critical. Dissolved gases can form bubbles on the surface of the dosage form or on the apparatus (e.g., basket mesh).[12] These bubbles reduce the surface area available for dissolution and can lead to slower, incomplete, or more variable results.[12]

Section 2: Detailed Troubleshooting Guides

Problem 1: High Variability in Results (High %RSD) Between Vessels

Question: My dissolution profiles show significant variation from one vessel to the next, resulting in a high Relative Standard Deviation (%RSD). What should I investigate?

Answer: High variability is often related to physical and mechanical setup inconsistencies. Follow this checklist:

  • Apparatus Setup: Ensure all paddles or baskets are at the correct height, vessels are properly centered, and there is no significant wobble in the shafts.

  • Dosage Form Movement: For capsules that may float, the use of a suitable and consistent sinker is necessary to keep the dosage form in a stable position.[13] For tablets, observe if "coning" is occurring (a pile of undissolved powder forming at the bottom center of the vessel). Coning can be mitigated by adjusting the paddle speed if the method allows.

  • Media and Temperature: Verify that the dissolution medium volume is identical in all vessels and that the temperature is uniform and stable at 37°C ± 0.5°C.

  • Dosage Unit Integrity: Inspect the tablets or capsules before starting the test for any cracks, chips, or other physical defects that could lead to inconsistent coating performance.

Problem 2: Failure in Acid Stage (>10% Drug Release)

Question: I am observing significant drug release in the 0.1 N HCl acid stage, far exceeding the typical <10% specification. Why is this happening?

Answer: This is a direct indication of enteric coating failure. The investigation should focus on the formulation and manufacturing process of the drug product itself.

  • Coating Integrity: The enteric coating is not adequately protecting the drug. This could be due to insufficient coating weight, an uneven application of the coating, or the use of a polymer that is not resistant to the acidic medium.

  • Mechanical Stress: The dosage form might be too fragile, leading to cracks in the coating when subjected to the mechanical stress of the dissolution apparatus.

  • Excipient Interactions: An interaction between an excipient in the core and the enteric coating could be compromising the coating's integrity.

Problem 3: Failure in Buffer Stage (Incomplete Dissolution)

Question: My test passes the acid stage, but the dissolution in the pH 6.8 buffer is consistently below the specification (e.g., <80% Q). What is the troubleshooting workflow?

Answer: This is the most common failure mode. A systematic approach is required to pinpoint the cause. The following workflow diagram and detailed steps can guide your investigation.

G start Low Dissolution in Buffer Stage check_degradation Was drug degradation suspected during the acid stage? start->check_degradation check_media Is the buffer medium prepared and deaerated correctly? check_degradation->check_media No action_degradation Investigate for micro-breaches in enteric coating. Review manufacturing process. check_degradation->action_degradation Yes check_analytical Has filter adsorption or sample instability been ruled out? check_media->check_analytical Yes action_media Re-prepare buffer, verify pH, and ensure proper deaeration. check_media->action_media No check_formulation Are there formulation issues (e.g., cross-linking)? check_analytical->check_formulation Yes action_analytical Perform filter validation study. Analyze samples immediately after collection or perform sample stability study. check_analytical->action_analytical No action_formulation Investigate excipient interactions or gelatin cross-linking (if applicable). Consider using enzymes in media. check_formulation->action_formulation Yes end_node Root Cause Identified check_formulation->end_node No action_degradation->end_node action_media->end_node action_analytical->end_node action_formulation->end_node

Caption: Troubleshooting workflow for low dissolution in the buffer stage.

Step-by-Step Investigation:

  • Investigate Potential Degradation: Even with a passing acid stage result, drug degradation is the primary suspect due to esomeprazole's instability.[5][14] Investigate the presence of known degradants in your chromatograms. The source is likely micro-fissures in the coating that are not large enough to cause a complete failure in the acid stage but still allow acid to seep in and degrade the active ingredient.

  • Verify Dissolution Medium:

    • pH Verification: Use a calibrated pH meter to confirm the final pH of the buffer is correct (e.g., 6.8 ± 0.05).[3]

    • Buffer Preparation: Double-check all calculations and weights for buffer components. Using an incorrect salt form (e.g., monohydrate vs. dihydrate) can alter buffer capacity.[12]

    • Deaeration: Ensure the medium has been adequately deaerated according to your lab's SOP.

  • Rule Out Analytical Errors:

    • Filter Adsorption: Perform a filter validation study. Prepare a standard solution of esomeprazole at a known concentration, filter half of it, and leave the other half unfiltered. Analyze both solutions. A significant drop in concentration in the filtered solution indicates adsorption. If this occurs, you must find a different filter material (e.g., PVDF, PTFE) that does not interact with the drug.[13]

    • Sample Stability: Esomeprazole can be unstable even in the buffer medium over time.[15] Samples should be analyzed as quickly as possible after they are pulled. If immediate analysis is not possible, the stability of the drug in the dissolution medium at room temperature should be established. Often, samples are stabilized by adding a small amount of a basic solution like sodium hydroxide.[15][16] Protect all solutions from light.[9]

  • Consider Formulation Properties:

    • Cross-Linking: For gelatin capsules, if they are older or have been stored in high humidity/temperature, the gelatin can cross-link, becoming insoluble and preventing drug release.[10] If this is suspected, the dissolution method may need to include enzymes like pepsin or pancreatin in the medium to digest the gelatin shell.[10]

    • Excipient Effects: Some excipients can interact to form less soluble complexes or impede the disintegration of the tablet core after the enteric coating dissolves.

Section 3: Data Presentation and Key Protocols

Table 1: Typical USP Dissolution Test Parameters for Esomeprazole Magnesium DR Capsules
ParameterAcid StageBuffer Stage
Apparatus USP Apparatus 2 (Paddles)USP Apparatus 2 (Paddles)
Speed 100 rpm100 rpm
Medium 300 mL of 0.1 N Hydrochloric AcidAdd 700 mL of buffer concentrate to achieve 1000 mL of pH 6.8 phosphate buffer
Temperature 37°C ± 0.5°C37°C ± 0.5°C
Time 120 minutes30 or 45 minutes
Specification NMT 10% dissolvedNLT 80% (Q) dissolved

Note: This is a generalized summary. Several different official USP methods exist. Always refer to the specific USP monograph for the product you are testing.[3][9][16]

Experimental Protocol: Two-Stage Dissolution Test
  • Media Preparation:

    • Acid Stage Medium: Prepare 0.1 N HCl.

    • Buffer Stage Medium: Prepare a pH 6.8 phosphate buffer.[15] Deaerate both media by an appropriate method (e.g., vacuum filtration, sonication).

  • Apparatus Setup: Set up the dissolution bath, ensuring vessels are clean and the temperature is stable at 37°C ± 0.5°C.

  • Acid Stage:

    • Place 300 mL of 0.1 N HCl into each vessel.

    • Once the temperature equilibrates, carefully drop one dosage unit into each vessel.

    • Start the apparatus at 100 rpm.

    • After 120 minutes, take a sample if required by the method, but typically the test proceeds directly to the buffer stage. Do not add fresh media.

  • Buffer Stage:

    • Add the specified volume of concentrated buffer to each vessel to adjust the pH to 6.8.

    • Continue rotation at 100 rpm for the time specified in the monograph (e.g., 30 minutes).

    • At the specified time point, withdraw a sample from each vessel from a zone midway between the surface of the medium and the top of the paddle blade, not less than 1 cm from the vessel wall.

  • Sample Preparation & Analysis:

    • Immediately filter the sample through a validated, non-adsorbing filter (e.g., 0.45 µm PVDF).

    • If necessary, add a stabilizing agent (e.g., 0.25 N NaOH) to the filtrate to prevent degradation before analysis.[15]

    • Dilute the sample as needed with the mobile phase.

    • Analyze by a validated HPLC-UV method.

Experimental Protocol: Sample HPLC Method
  • Column: Waters Xterra RP18 (150 x 4.6 mm), 5 µm or equivalent.[15]

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 7.1), often in a ratio around 35:65 v/v.[15]

  • Flow Rate: 1.0 mL/min.[15]

  • Detection: UV at 302 nm.[15]

  • Injection Volume: 20 µL.[15]

  • Retention Time: Approximately 4.8 minutes.[15]

Section 4: Mandatory Visualizations

G cluster_coating Dosage Form in Stomach (pH 1.2) cluster_outcome Drug Fate A Esomeprazole (Protected by Enteric Coat) B Intact Coating A->B Quality OK C Breached Coating A->C Defect D No Significant Degradation B->D E Acid-Induced Degradation (Forms Sulphenamide, etc.) C->E F Drug passes to Intestine (pH 6.8) D->F E->F G PASS (Full amount available for dissolution) F->G from Intact Path H FAIL (Reduced amount available for dissolution) F->H from Breached Path

Caption: Impact of enteric coating integrity on esomeprazole stability.

References

Technical Support Center: Mitigating Inter-Individual Variation in Esomeprazole Acid Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inter-individual variation in esomeprazole-mediated acid control during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to inter-individual variation in esomeprazole's acid-suppressing effect?

Inter-individual variation in the clinical efficacy of esomeprazole is primarily influenced by several key factors:

  • Genetic Polymorphisms: The most significant factor is the genetic polymorphism of the cytochrome P450 2C19 (CYP2C19) enzyme, which is heavily involved in esomeprazole's metabolism.[1][2][3]

  • Drug-Drug Interactions: Co-administration of other drugs can alter esomeprazole's metabolism and efficacy. Esomeprazole can also affect the metabolism of other drugs.[4][5][6]

  • Food Intake: The timing of esomeprazole administration in relation to meals can impact its absorption and bioavailability.[7][8]

  • Helicobacter pylori Infection Status: The presence of H. pylori can influence intragastric pH and potentially the effectiveness of esomeprazole in certain contexts, such as eradication therapies.[9][10]

  • Liver Disease: Patients with severe liver disease may have significantly increased plasma concentrations of esomeprazole, requiring dose adjustments.[5]

Q2: How does CYP2C19 genotype specifically influence esomeprazole metabolism and efficacy?

The CYP2C19 gene is highly polymorphic, leading to different metabolic phenotypes that alter drug exposure:

  • Poor Metabolizers (PMs): Individuals with two loss-of-function CYP2C19 alleles (e.g., *2, *3) metabolize esomeprazole slowly. This leads to significantly higher plasma concentrations (up to twice the drug exposure compared to normal metabolizers) and a more pronounced and prolonged acid-suppressing effect.[1][2]

  • Intermediate Metabolizers (IMs): Carriers of one loss-of-function allele exhibit drug exposure and acid suppression levels that are intermediate between PMs and Normal Metabolizers.[11]

  • Normal Metabolizers (NMs): Individuals with two wild-type alleles (e.g., 1/1) have normal enzyme activity and represent the standard metabolic profile.[12]

  • Ultrarapid Metabolizers (UMs): Individuals carrying the CYP2C1917 allele have increased enzyme activity, leading to faster metabolism of esomeprazole.[1] This can result in lower plasma concentrations and potentially reduced acid suppression, which may lead to treatment failure in some cases.[11][12]

While CYP2C19 genotype significantly impacts the metabolism of many proton pump inhibitors (PPIs), esomeprazole's efficacy in treating GERD appears to be less affected by this polymorphism compared to other PPIs. This is partly due to a metabolic shift towards the CYP3A4 pathway.[1][3]

Q3: What role does the CYP3A4 enzyme play in esomeprazole metabolism?

Esomeprazole is metabolized by both CYP2C19 and CYP3A4 enzymes to inactive metabolites.[2] While CYP2C19 is a major pathway, CYP3A4 also contributes significantly, forming the sulfone metabolite. In individuals with reduced or absent CYP2C19 activity (PMs), or when the CYP2C19 pathway is saturated, the metabolic burden shifts more towards CYP3A4.[1][3] This dual pathway reduces the overall impact of CYP2C19 genetic variations on esomeprazole's pharmacokinetics compared to other PPIs that are more exclusively metabolized by CYP2C19.[3]

Q4: Are there established guidelines for adjusting esomeprazole dosage based on CYP2C19 genotype?

Official recommendations vary. The US FDA does not currently provide specific recommendations for CYP2C19 genetic testing for esomeprazole treatment.[1] However, the Dutch Pharmacogenetics Working Group (DPWG) recommends dose alterations for ultrarapid metabolizers in the context of H. pylori eradication.[1][12] For clinical research, stratifying subjects by CYP2C19 genotype is a critical step to reduce variability in pharmacokinetic and pharmacodynamic data.

Q5: What are the most critical drug-drug interactions to consider during experiments with esomeprazole?

Esomeprazole can interact with other drugs through two main mechanisms:

  • Altered Absorption due to Increased Gastric pH: By increasing stomach pH, esomeprazole can decrease the absorption of drugs that require an acidic environment (e.g., ketoconazole, atazanavir, erlotinib, iron salts) and increase the absorption of others (e.g., digoxin).[4][6]

  • Competition for Metabolic Enzymes (CYP2C19): Esomeprazole is an inhibitor of CYP2C19.[5] This can increase the plasma concentrations of co-administered drugs that are metabolized by this enzyme, such as diazepam, phenytoin, and clopidogrel.[5][6] Conversely, drugs that induce CYP2C19 or CYP3A4 (e.g., rifampin, St. John's Wort) can decrease esomeprazole plasma levels.[6] Strong inhibitors of both CYP2C19 and CYP3A4, like voriconazole, can more than double the exposure to esomeprazole.[6]

Troubleshooting Guides

Issue 1: Sub-optimal Acid Suppression in a Study Subject

  • Question: A subject in our study is showing poor response to a standard 40 mg dose of esomeprazole (i.e., time with intragastric pH > 4 is unexpectedly low). How should we investigate this?

  • Answer/Troubleshooting Steps:

    • Confirm Dosing Compliance and Protocol: First, verify that the subject is adhering to the dosing schedule and protocol, especially the timing of the dose relative to meals. Esomeprazole should be administered 30-60 minutes before a meal for optimal efficacy.[13]

    • Perform CYP2C19 Genotyping: The subject may be an ultrarapid metabolizer (UM) due to the CYP2C1917 allele.[12] Genotyping will confirm if rapid metabolism is the likely cause of the reduced response.

    • Review Concomitant Medications: Check for co-administered drugs that could induce esomeprazole metabolism, such as rifampin or St. John's Wort.[6]

    • Consider Dosing Adjustment: If the subject is confirmed as a UM, a potential mitigation strategy is to increase the dose or split the dose (e.g., 20 mg twice daily).[14] Splitting the dose can significantly improve night-time acid control.[13][14]

    • Measure Plasma Esomeprazole Concentration: To directly assess drug exposure, measure the area under the plasma concentration-time curve (AUC). An unusually low AUC would support the hypothesis of rapid metabolism or poor absorption.

Issue 2: High Inter-Subject Variability in Pharmacokinetic (PK) Data

  • Question: Our PK study is showing very high variability in Cmax and AUC values for esomeprazole across different subjects. What is the likely cause and how can we manage this?

  • Answer/Troubleshooting Steps:

    • Retrospective Genotyping: The most probable cause is the inclusion of subjects with different CYP2C19 metabolic phenotypes (PMs, IMs, NMs, and UMs) in the same analysis group.[3] Perform CYP2C19 genotyping on all subject samples.

    • Stratify Data by Genotype: Re-analyze the PK data after stratifying the subjects into distinct groups based on their CYP2C19 genotype. This will significantly reduce the inter-subject variability within each group and reveal the true pharmacokinetic profile for each phenotype.

    • Standardize Food Intake: Ensure strict adherence to fasting/feeding protocols. Food intake can delay Tmax and decrease Cmax and AUC of esomeprazole, introducing another source of variability.[7][15]

    • Review Sample Handling Procedures: Verify that blood samples were collected, processed, and stored correctly to prevent drug degradation. Samples should be protected from light and kept frozen at -70°C or lower.[7]

Quantitative Data Summary

Table 1: Effect of CYP2C19 Genotype on Esomeprazole Pharmacokinetics and Pharmacodynamics

CYP2C19 Phenotype Relative Esomeprazole Exposure (AUC) Typical Impact on Intragastric pH Recommended Action (Clinical/Research)
Ultrarapid Metabolizer (UM) Decreased Lower time with pH > 4; potential for reduced efficacy.[12] Consider increased or split dosing for research consistency.[1][14]
Normal Metabolizer (NM) Normal (Reference) Standard acid suppression.[12] Standard dosing protocols.
Intermediate Metabolizer (IM) Increased Higher time with pH > 4.[11] Stratify in data analysis.

| Poor Metabolizer (PM) | Significantly Increased (~2x NM) | Highest time with pH > 4; prolonged effect.[1][2] | Stratify in data analysis; consider dose reduction in long-term studies. |

Table 2: Comparative Efficacy of Esomeprazole in Healing Erosive Esophagitis (GERD)

Treatment Regimen Healing Rate at Week 4 Healing Rate at Week 8 Number Needed to Treat (NNT) vs. Omeprazole 20 mg at Week 8
Esomeprazole 40 mg 81.7%[16] 93.7% - 94.1%[16] 17[9][17]
Esomeprazole 20 mg No significant difference vs. Omeprazole 20 mg[9][17] 89.9%[16] 30[9][17]
Omeprazole 20 mg 68.7%[16] 84.2% - 86.9%[16] N/A

Data compiled from meta-analyses and clinical trials.[9][16][17]

Table 3: Efficacy of Esomeprazole-Based Triple Therapy for H. pylori Eradication

Treatment Regimen (7-10 days) Eradication Rate (Per Protocol) Key Finding
Esomeprazole (20 mg b.d.) + Amoxicillin + Clarithromycin 91%[18] Efficacy is comparable to omeprazole-based triple therapy.[18]
Esomeprazole (40 mg o.d.) + Amoxicillin + Clarithromycin 91%[10] Superior to pantoprazole-based triple therapy in the same study.[10]
Omeprazole (20 mg b.d.) + Amoxicillin + Clarithromycin 91%[18] No significant difference compared to the esomeprazole regimen.[18]

Eradication rates can be influenced by local antibiotic resistance patterns.

Experimental Protocols

1. Protocol: CYP2C19 Genotyping via Real-Time PCR

  • Objective: To determine the subject's CYP2C19 genotype (*1, *2, *3, *17 alleles) to enable stratification by metabolic phenotype.

  • Methodology:

    • DNA Extraction: Extract genomic DNA from whole blood samples (collected in EDTA tubes) using a commercial DNA extraction kit according to the manufacturer's instructions.[19]

    • Assay Preparation: Utilize validated TaqMan® single nucleotide polymorphism (SNP) genotyping assays for the target alleles (e.g., rs4244285 for CYP2C192, rs4986893 for CYP2C193, and rs12248560 for CYP2C19*17).[19][20]

    • Real-Time PCR: Prepare a PCR reaction mix containing TaqMan genotyping master mix, the specific SNP genotyping assay, and the extracted genomic DNA.

    • Thermal Cycling: Perform the PCR on a real-time PCR instrument with standard cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

    • Data Analysis: The instrument's software will generate allelic discrimination plots based on the fluorescence of the allele-specific probes. Use these plots to assign a genotype for each SNP to each sample.

    • Phenotype Assignment: Combine the genotype results to assign a metabolic phenotype (UM, NM, IM, or PM) based on established guidelines.

2. Protocol: Quantification of Esomeprazole in Human Plasma via LC-MS/MS

  • Objective: To accurately measure the concentration of esomeprazole in plasma samples for pharmacokinetic analysis.

  • Methodology:

    • Sample Preparation:

      • Thaw frozen plasma samples at room temperature, protected from light.[7]

      • To a 100 µL plasma sample, add an internal standard (IS), such as esomeprazole-d3.[7]

      • Perform a protein precipitation by adding 300 µL of acetonitrile. Vortex-mix for 1 minute.[7]

      • Centrifuge the sample (e.g., at 13,000 rpm for 5 minutes) to pellet the precipitated proteins.[7]

      • Transfer the supernatant to a new tube, dilute with deionized water, and inject a small volume (e.g., 3 µL) into the LC-MS/MS system.[7]

    • Chromatographic Separation:

      • Use a C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm).[21]

      • Employ a mobile phase gradient suitable for separating esomeprazole from matrix components. A common mobile phase consists of a mixture of an ammonium hydroxide or formic acid buffer and acetonitrile.[7]

    • Mass Spectrometric Detection:

      • Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[7]

      • Monitor the specific multiple reaction monitoring (MRM) transitions for esomeprazole (e.g., m/z 346.3 → 198.3) and the internal standard (e.g., esomeprazole-d3, m/z 349.3 → 198.3).[7][21]

    • Quantification:

      • Construct a calibration curve by analyzing blank plasma samples spiked with known concentrations of esomeprazole (e.g., ranging from 1.9 to 3800 ng/mL).[7]

      • Calculate the concentration of esomeprazole in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

3. Protocol: Continuous 24-Hour Intragastric pH Monitoring

  • Objective: To measure the pharmacodynamic effect of esomeprazole by recording intragastric pH continuously over a 24-hour period.

  • Methodology:

    • Equipment Calibration: Calibrate the pH electrode of the monitoring system using standard buffer solutions of known pH (e.g., pH 4 and pH 7) according to the manufacturer's instructions.[22]

    • Catheter Placement:

      • Insert a thin catheter containing a pH sensor through the subject's nostril.

      • Advance the catheter into the stomach. The correct placement of the sensor in the gastric body, away from the gastroesophageal junction, is critical.

    • Data Recording:

      • Connect the catheter to a portable data logger that the subject wears.

      • Initiate recording. The system will record pH values at regular intervals for the entire 24-hour period.[23]

      • Instruct the subject to maintain a diary of meals, sleep times, and any symptoms experienced during the monitoring period.

    • Data Analysis:

      • Download the data from the logger to a computer.

      • Analyze the data using specialized software to calculate key pharmacodynamic parameters, including:

        • Mean 24-hour intragastric pH.[24]

        • Percentage of time the intragastric pH remains above a specific threshold (commonly pH > 4).[25]

        • Separate analyses for daytime and night-time periods.[24]

Visualizations

EsomeprazoleMetabolism Esomeprazole Esomeprazole (S-Omeprazole) Hydroxy 5-Hydroxy-Esomeprazole (Inactive) Esomeprazole->Hydroxy Desmethyl Desmethyl-Esomeprazole (Inactive) Esomeprazole->Desmethyl Sulfone Esomeprazole Sulfone (Inactive) Esomeprazole->Sulfone lab1 Hydroxylation & Desmethylation lab2 Sulfonation CYP2C19 CYP2C19 Hydroxy->CYP2C19 Desmethyl->CYP2C19 CYP3A4 CYP3A4 Sulfone->CYP3A4 CYP2C19->Esomeprazole CYP3A4->Esomeprazole

Caption: Esomeprazole metabolic pathways via CYP2C19 and CYP3A4 enzymes.

ExperimentalWorkflow Start Study Population Screening Consent Informed Consent Start->Consent Genotyping Blood Sample for CYP2C19 Genotyping Consent->Genotyping Stratify Stratification by Genotype (UM, NM, IM, PM) Genotyping->Stratify Dosing Esomeprazole Administration (Standardized Protocol) Stratify->Dosing PK_PD Pharmacokinetic (PK) Sampling & Pharmacodynamic (PD) pH Monitoring Dosing->PK_PD Analysis Data Analysis (Stratified by Genotype) PK_PD->Analysis End Results & Interpretation Analysis->End

Caption: Workflow for a pharmacogenomic study of esomeprazole.

TroubleshootingTree Start Sub-Optimal Acid Suppression Observed Check1 Is dosing protocol (timing, compliance) correct? Start->Check1 Fix1 Correct Dosing Protocol & Re-evaluate Check1->Fix1 No Check2 Perform CYP2C19 Genotyping Check1->Check2 Yes End Root Cause Identified Fix1->End IsUM Is subject an Ultrarapid Metabolizer (UM)? Check2->IsUM ActionUM Consider Dose Increase or Split Dosing (2x/day) IsUM->ActionUM Yes Check3 Review Concomitant Medications for Inducers IsUM->Check3 No ActionUM->End Check3->End

Caption: Decision tree for troubleshooting poor esomeprazole response.

References

Preventing degradation of esomeprazole during analytical sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of esomeprazole during analytical sample preparation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My esomeprazole sample is showing significant degradation even before analysis. What are the most likely causes?

A1: Esomeprazole is highly sensitive to acidic conditions, heat, light, and moisture.[1][2][3] The most common cause of degradation during sample preparation is exposure to an acidic environment.[4][5] Even brief contact with acidic solvents or glassware can lead to rapid decomposition. Ensure all solutions and materials are at a neutral or slightly alkaline pH.

Q2: What is the optimal pH range for handling esomeprazole solutions to ensure stability?

A2: Esomeprazole exhibits acceptable stability in alkaline conditions.[6][7] For analytical purposes, maintaining a pH between 7.0 and 9.0 is recommended.[8][9] Buffers such as phosphate buffer (pH 7.0-7.6) or glycine buffer (pH 9.0) are commonly used in mobile phases and diluents to maintain stability.[8][9][10][11]

Q3: I am analyzing esomeprazole in plasma samples. What are the best practices for sample collection, processing, and storage?

A3:

  • Collection: Collect blood samples in tubes containing an appropriate anticoagulant.

  • Processing: Centrifuge the blood samples promptly to separate the plasma.[12] All processing steps should be carried out at reduced temperatures (e.g., on an ice bath) to minimize degradation.

  • Storage: For short-term storage (up to 24 hours), samples can be kept at room temperature or, preferably, refrigerated at 4°C.[11][13] For long-term storage, freezing at -20°C or -80°C is essential.[11] Studies have shown esomeprazole in plasma is stable for at least 14 days at these temperatures.[11]

Q4: Can I repeatedly freeze and thaw my plasma samples containing esomeprazole?

A4: Yes, esomeprazole in plasma has been shown to be stable for at least three freeze-thaw cycles.[11] However, to minimize any potential for degradation, it is best practice to aliquot samples into smaller volumes before freezing to avoid multiple freeze-thaw cycles for the entire sample.

Q5: What solvents should I use for extracting and dissolving esomeprazole from solid dosage forms?

A5: Methanol and acetonitrile are commonly used solvents.[10][14] Often, a mixture of an organic solvent with an alkaline buffer is used as the diluent to ensure the drug remains in a stable pH environment during extraction.[14][15] It is critical to avoid acidic or protic solvents that can accelerate degradation.

Q6: My analytical results are inconsistent. Could the autosampler conditions be a factor?

A6: Yes, the conditions within the autosampler can contribute to degradation if not properly controlled. Esomeprazole has been shown to be stable in an autosampler for at least 24 hours when appropriate conditions are maintained.[11] Ensure the sample compartment is cooled (if available) and that the solvent used for the sample matrix is buffered to a neutral or alkaline pH.

Q7: How can I prevent photodegradation of esomeprazole during my experiments?

A7: Esomeprazole is sensitive to light.[2][3] All sample preparation steps should be conducted under amber or low-light conditions. Use amber vials for sample storage and in the autosampler to protect the analyte from light exposure.

Data on Esomeprazole Stability

Table 1: Stability of Esomeprazole in Biological Samples (Human Plasma)
ConditionDurationStabilityReference
Room Temperature24 hoursStable[11]
Refrigerated (-20°C and -80°C)14 daysStable[11]
Refrigerated (details not specified)28 daysStable[1]
Freeze-Thaw Cycles3 cyclesStable[11]
Table 2: Stability of Esomeprazole in Infusion Solutions
Infusion SolutionConcentrationTemperatureDurationStabilityReference
5% Dextrose0.4 mg/mL & 0.8 mg/mL23°C (Room Temp)2 days< 7% loss[13]
0.9% Sodium Chloride0.4 mg/mL & 0.8 mg/mL23°C (Room Temp)2 days< 7% loss[13]
Lactated Ringer's0.4 mg/mL & 0.8 mg/mL23°C (Room Temp)2 days< 7% loss[13]
5% Dextrose0.4 mg/mL & 0.8 mg/mL4°C (Refrigerated)5 days< 7% loss[13]
0.9% Sodium Chloride0.4 mg/mL & 0.8 mg/mL4°C (Refrigerated)5 days< 7% loss[13]
Lactated Ringer's0.4 mg/mL & 0.8 mg/mL4°C (Refrigerated)5 days< 7% loss[13]
Table 3: Summary of Forced Degradation Studies
Stress ConditionParametersDegradationReference
Acid Hydrolysis0.1N HCl at 60°C for 120 min~2%[9]
Base Hydrolysis0.1N NaOH at 60°C for 120 min~2.5%[9]
Oxidation3% H₂O₂ at Room Temp for 120 min~4%[9]
PhotolysisSunlight (1.2 million Lux hours)~0.55%[9]
PhotolysisUV light (200 Wt hours/m²)~1.32%[9]
ThermalDry heat at 105°C for 2 hoursStable[9]

Experimental Protocols

Protocol 1: Extraction of Esomeprazole from Human Plasma using Liquid-Liquid Extraction

This protocol is adapted from methodologies commonly employed for the bioanalysis of esomeprazole.[1]

  • Sample Thawing: Thaw frozen plasma samples in a water bath at room temperature.

  • Aliquoting: Transfer a 500 µL aliquot of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard: Add 25 µL of the internal standard solution (e.g., 50 µg/mL lansoprazole in methanol) to the plasma sample.

  • Vortexing: Vortex the sample for 10 seconds to ensure thorough mixing.

  • Extraction Solvent: Add 5 mL of dichloromethane to the sample tube.

  • Extraction: Vortex the mixture vigorously for 3 minutes to facilitate the extraction of esomeprazole into the organic layer.

  • Centrifugation: Centrifuge the sample at approximately 1,150 x g for 15 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer 4 mL of the lower organic supernatant to a new clean tube, avoiding any contamination from the upper aqueous layer.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried residue in a known volume (e.g., 100-200 µL) of the HPLC mobile phase.

  • Final Vortexing: Vortex the reconstituted sample for 2 minutes.

  • Analysis: Inject an appropriate volume (e.g., 20 µL) of the sample into the HPLC system for analysis.

Protocol 2: Sample Preparation from Esomeprazole Tablets for HPLC Analysis

This protocol is a generalized procedure based on established methods for the analysis of esomeprazole in pharmaceutical dosage forms.[14][15]

  • Tablet Weighing and Grinding: Weigh and finely powder twenty esomeprazole tablets to obtain a homogenous mixture.

  • Sample Weighing: Accurately weigh a portion of the powder equivalent to 10 mg of esomeprazole and transfer it to a 10 mL volumetric flask.

  • Dissolution: Add the mobile phase (e.g., a mixture of acetonitrile and a pH 7 phosphate buffer) to the flask.

  • Sonication: Sonicate the flask for 20 minutes to ensure complete dissolution of the drug.

  • Volume Adjustment: Make up the final volume to 10 mL with the mobile phase.

  • Filtration: Filter the resulting solution through a 0.45 µm or 0.22 µm membrane filter to remove any undissolved excipients.

  • Dilution: Prepare further dilutions as necessary to bring the concentration within the linear range of the calibration curve.

  • Analysis: Inject the filtered solution into the HPLC system.

Visualizations

Esomeprazole_Degradation_Pathway Esomeprazole Esomeprazole Protonated_Intermediate Protonated Intermediate Esomeprazole->Protonated_Intermediate Acidic Conditions (H⁺) Degradation_Products Degradation Products Esomeprazole->Degradation_Products Oxidation, Photolysis Sulphenamide Active Sulphenamide Protonated_Intermediate->Sulphenamide Rearrangement Sulphenamide->Degradation_Products Further Reaction

Caption: Acid-catalyzed degradation pathway of esomeprazole.

Sample_Prep_Workflow cluster_plasma Plasma Sample cluster_tablet Tablet Sample Plasma_Sample 1. Collect & Centrifuge Blood Add_IS_Plasma 2. Add Internal Standard Plasma_Sample->Add_IS_Plasma Extraction 3. Liquid-Liquid Extraction Add_IS_Plasma->Extraction Evaporation 4. Evaporate to Dryness Extraction->Evaporation Reconstitution_Plasma 5. Reconstitute in Mobile Phase Evaporation->Reconstitution_Plasma Analysis HPLC Analysis Reconstitution_Plasma->Analysis Tablet_Sample 1. Weigh & Grind Tablets Dissolve 2. Dissolve in Buffered Solvent Tablet_Sample->Dissolve Sonicate 3. Sonicate to Dissolve Dissolve->Sonicate Filter 4. Filter Solution Sonicate->Filter Filter->Analysis

Caption: General workflow for esomeprazole sample preparation.

References

Validation & Comparative

Comparative Stability of Esomeprazole Magnesium Brands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals, researchers, and scientists, understanding the stability of a drug substance across different formulations is paramount. This guide provides a comparative analysis of the stability of various esomeprazole magnesium brands, drawing upon available experimental data. Esomeprazole, the S-isomer of omeprazole, is a proton pump inhibitor widely used in the treatment of acid-related disorders. Its stability is a critical quality attribute, as it is susceptible to degradation in acidic environments.[1]

This comparison focuses on key stability-indicating parameters, including performance in forced degradation studies and dissolution profiles. While direct head-to-head quantitative stability studies on a wide range of commercial brands are not extensively available in the public domain, this guide synthesizes available data to provide a comprehensive overview.

Quantitative Stability Analysis

Forced degradation studies are a crucial component of drug stability evaluation, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods.[2] Esomeprazole magnesium has been shown to be particularly susceptible to degradation under acidic and oxidative conditions.[3]

Stress ConditionParameters% Degradation
Acid Hydrolysis 0.1N HCl at 60°C for 120 min~2%
Base Hydrolysis 0.1N NaOH at 60°C for 120 min~2.5%
Oxidative 3% H₂O₂ at RT for 120 minNot specified
Thermal 105°C for 2 hoursNot specified
Photolytic (UV) 200 Wh/m²1.32%
Photolytic (Sunlight) 1.2 million lux hours0.55%

Data synthesized from a study on esomeprazole magnesium capsules and may not be representative of all brands.

One study that compared various brands of esomeprazole magnesium trihydrate enteric-coated pellets noted that while newly formulated brands remained within stability limits under accelerated conditions (40°C ± 2°C and 75 ± 5% RH), other brands at different shelf-life stages showed results that were in the "low range and out of average limit," suggesting potential variability in stability among different manufacturers.[4]

Comparative Dissolution Profiles

Dissolution testing is a critical quality control parameter that ensures batch-to-batch consistency and can be indicative of in vivo performance. For enteric-coated formulations like esomeprazole magnesium, a two-stage dissolution test is typically employed to simulate the gastrointestinal transit.

A study comparing the dissolution profiles of ten national brands and the originator brand of esomeprazole magnesium trihydrate tablets in Bangladesh found that while most brands complied with USP in vitro dissolution specifications, none perfectly matched the dissolution pattern of the originator brand. However, three of the generic brands were found to be very close to the originator in their dissolution behavior, while one brand was identified as being sub-standard.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the stability assessment of esomeprazole magnesium.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A common analytical technique for assessing the stability of esomeprazole magnesium is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Chromatographic System:

    • Column: XBridge BEH Shield RP18 (4.6 x 250 mm), 5µm particle size[2]

    • Mobile Phase: A mixture of phosphate buffer (pH 7.3) and acetonitrile in a ratio of 740:260 (v/v)[2]

    • Flow Rate: 1.0 mL/min

    • Detector: UV detection at 305 nm

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Sample Preparation:

    • The contents of esomeprazole magnesium delayed-release capsules are emptied into a volumetric flask.

    • A solution of 0.1N sodium hydroxide is added, and the mixture is sonicated to dissolve the drug.

    • Methanol and a diluent are added, followed by further sonication.

    • The solution is diluted to the final volume with the diluent and mixed well.

    • The final solution is filtered through a 0.45 µm nylon syringe filter before injection into the HPLC system.[2]

Forced Degradation Studies

To evaluate the intrinsic stability of esomeprazole magnesium, forced degradation studies are conducted under various stress conditions as per ICH guidelines.

  • Acid Hydrolysis: The drug product is exposed to 0.1N hydrochloric acid at an elevated temperature (e.g., 60°C) for a specified period (e.g., 120 minutes).

  • Base Hydrolysis: The drug product is treated with 0.1N sodium hydroxide at an elevated temperature (e.g., 60°C) for a specified period (e.g., 120 minutes).

  • Oxidative Degradation: The drug product is exposed to a solution of hydrogen peroxide (e.g., 3%) at room temperature for a defined duration (e.g., 120 minutes).

  • Thermal Degradation: The drug product is subjected to dry heat in an oven at a high temperature (e.g., 105°C) for a specified time (e.g., 2 hours).

  • Photolytic Degradation: The drug product is exposed to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours) in a photostability chamber.

  • Humidity Stress: The drug product is stored under high humidity conditions (e.g., 25°C / 90% RH) for a defined period (e.g., 7 days).

Dissolution Testing for Delayed-Release Capsules

The dissolution of esomeprazole magnesium delayed-release capsules is typically evaluated using a two-stage process.

  • Apparatus: USP Apparatus 2 (Paddle)

  • Acid Stage:

    • Medium: 300 mL of 0.1 N HCl

    • Rotation Speed: 100 rpm

    • Time: 120 minutes

    • Procedure: After 120 minutes, the pellets are collected, and the amount of esomeprazole released is measured. The specification is that not more than 10% of the labeled amount should be dissolved.

  • Buffer Stage:

    • Medium: 900 mL of pH 6.8 phosphate buffer

    • Rotation Speed: 100 rpm

    • Time: As specified in the monograph

    • Procedure: The pellets from the acid stage are transferred to the buffer medium, and samples are withdrawn at specified time points to determine the percentage of drug released.

Visualizations

Mechanism of Action of Esomeprazole

Esomeprazole is a proton pump inhibitor that suppresses gastric acid secretion by specific inhibition of the H+/K+-ATPase in the gastric parietal cell. The following diagram illustrates this signaling pathway.

Esomeprazole Mechanism of Action cluster_parietal_cell Gastric Parietal Cell Esomeprazole_blood Esomeprazole (in bloodstream) Esomeprazole_active Activated Esomeprazole (Sulfenamide) Esomeprazole_blood->Esomeprazole_active Acidic Environment Proton_Pump H+/K+-ATPase (Proton Pump) Esomeprazole_active->Proton_Pump Inhibits H_ion H+ Proton_Pump->H_ion Pumps H+ out Gastric_Lumen Gastric Lumen (Stomach) H_ion->Gastric_Lumen K_ion K+ K_ion->Proton_Pump Pumps K+ in

Mechanism of Action of Esomeprazole
Experimental Workflow for Comparative Stability Testing

The following diagram outlines a typical experimental workflow for comparing the stability of different brands of esomeprazole magnesium.

Comparative Stability Workflow cluster_setup 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Comparison Brand_A Brand A Forced_Deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Brand_A->Forced_Deg Accelerated_Stab Accelerated Stability (40°C / 75% RH) Brand_A->Accelerated_Stab Brand_B Brand B Brand_B->Forced_Deg Brand_B->Accelerated_Stab Brand_C Brand C Brand_C->Forced_Deg Brand_C->Accelerated_Stab HPLC HPLC Analysis (Assay, Impurities) Forced_Deg->HPLC Accelerated_Stab->HPLC Dissolution Dissolution Testing Accelerated_Stab->Dissolution Data_Table Quantitative Data Tables (% Degradation, Impurity Profile, Dissolution Rate) HPLC->Data_Table Dissolution->Data_Table Report Comparative Report Data_Table->Report

References

A Comparative Guide to Stability-Indicating HPLC Methods for Esomeprazole Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of esomeprazole in pharmaceutical dosage forms. The stability of a drug product is a critical quality attribute, and a validated stability-indicating method is essential for accurately assessing the drug's purity and potency in the presence of its degradation products. This document outlines the experimental protocols and presents comparative data to assist researchers in selecting and implementing a suitable analytical method for their specific needs.

Introduction to Esomeprazole and Stability-Indicating Methods

Esomeprazole, the S-isomer of omeprazole, is a proton pump inhibitor that effectively reduces gastric acid secretion.[1][2] It is widely used in the treatment of acid-related disorders. Due to its inherent instability in acidic conditions, developing a stability-indicating analytical method is crucial for ensuring the quality of esomeprazole formulations.[3][4] A stability-indicating method is a validated quantitative analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, excipients, or other potential impurities.[5][6]

Comparison of Validated HPLC Methods

Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the estimation of esomeprazole. This section compares the key chromatographic conditions and validation parameters of three distinct methods.

Chromatographic Conditions

A summary of the chromatographic conditions for three different HPLC methods is presented in Table 1. These methods utilize different stationary phases, mobile phase compositions, and detection wavelengths, offering a range of options for analysts.

ParameterMethod 1Method 2Method 3
Stationary Phase C18 column[1]Phenomenex Luna C18 column[2]Thermo C18 analytical column (250 mm × 4.6 mm i.d., 5.0 μm)[7]
Mobile Phase Acetonitrile:Phosphate buffer (60:40, v/v, pH 7)[1]Ammonium dihydrogen phosphate buffer:Methanol[2]Acetonitrile:Methanol (50:50 v/v)[7]
Flow Rate 1.0 mL/min[1]0.8 mL/min[2]1.0 ml/min[7]
Detection Wavelength 205 nm[1]302 nm[2][8]300nm[7]
Internal Standard Lansoprazole[1]Not specifiedNot specified
Run Time 4.5 min[1]~10.0 min[8]~8.0min[7]
Method Validation Parameters

The validation of an analytical method ensures its suitability for the intended purpose. The following tables summarize the key validation parameters for the compared HPLC methods, as stipulated by the International Council for Harmonisation (ICH) guidelines.[5][9]

Table 2: Linearity and Range

MethodLinearity RangeCorrelation Coefficient (r²)
Method 1 100-1000 ng/mL[1]0.9992[1]
Method 2 10-400 µg/mL[2]> 0.999[2]
Method 3 5-25µg/ml[7]0.999[7]

Table 3: Accuracy and Precision

MethodAccuracy (% Recovery)Precision (RSD %)
Method 1 97.82-98.22%[1]Intra-day: 0.66-0.86%, Inter-day: 0.84-1.11%[1]
Method 2 Not explicitly stated, but good recoveries reported[2]< 1.1% (Repeatability and Intermediate precision)[2]
Method 3 High recovery reported[7]Not explicitly stated, but low RSD reported[7]

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

MethodLODLOQ
Method 1 Not explicitly stated100 ng[1]
Method 2 Determined[2]Determined[2]
Method 3 0.100µg/ml[7]0.314µg/ml[7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and adaptation of these methods.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[3] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.

Acid Hydrolysis:

  • Method A: A stock solution of esomeprazole (1 mg/mL) in methanol is prepared. 5 mL of this solution is mixed with 5 mL of 1 N HCl and boiled for 1 hour at 80°C. The solution is then neutralized before analysis.[1]

  • Method B: The drug is exposed to 0.1N HCl at 60°C for 120 minutes.[3]

Alkaline Hydrolysis:

  • Method A: 5 mL of the stock solution (1 mg/mL in methanol) is mixed with 5 mL of 1 N NaOH and boiled for 1 hour at 80°C. The solution is then neutralized prior to injection.[1]

  • Method B: The drug is refluxed with 0.1N NaOH solution for about 120 minutes at 60°C.[3]

Oxidative Degradation:

  • Method A: To 5 mL of the stock solution, 100 µL of 30% H2O2 solution is added, and the mixture is kept at room temperature for 1 hour in the dark.[1]

  • Method B: The drug is treated with 3% hydrogen peroxide (H₂O₂) for about 120 minutes at room temperature.[3]

Thermal Degradation:

  • The drug is subjected to dry heat at 105°C for about 2 hours.[3]

Photolytic Degradation:

  • The drug is exposed to sunlight for a specified period (e.g., 8 hours) or subjected to UV light (200 watt-hours per square meter) and visible light (1.2 million lux-hours) as per ICH Q1B guidelines.[1][3]

Visualization of the HPLC Method Validation Workflow

The following diagram illustrates the logical flow of the validation process for a stability-indicating HPLC method.

HPLC_Validation_Workflow start Start: Method Development method_optimization Method Optimization (Column, Mobile Phase, Flow Rate, etc.) start->method_optimization system_suitability System Suitability Testing (SST) method_optimization->system_suitability validation_protocol Define Validation Protocol (ICH Guidelines) system_suitability->validation_protocol specificity Specificity / Selectivity (Forced Degradation) validation_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness solution_stability Solution Stability robustness->solution_stability validation_report Prepare Validation Report solution_stability->validation_report end Method Implementation (Routine Analysis) validation_report->end

Caption: Logical workflow for HPLC method validation.

Conclusion

The presented HPLC methods are demonstrated to be simple, accurate, precise, and stability-indicating for the determination of esomeprazole in pharmaceutical formulations.[1][2][9] The choice of method will depend on the specific requirements of the laboratory, including available equipment, desired run time, and sensitivity needs. The provided experimental protocols and comparative data serve as a valuable resource for researchers and quality control analysts in the pharmaceutical industry. It is imperative to perform a thorough method validation according to the ICH guidelines to ensure the reliability of the analytical data.[5][9]

References

A Comparative Analysis of Esomeprazole Magnesium Tablet Dissolution Profiles

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the in-vitro dissolution performance of various esomeprazole magnesium tablet formulations, providing key data and methodologies for researchers and drug development professionals.

Esomeprazole magnesium, a proton pump inhibitor, is a widely prescribed medication for the treatment of acid-related gastrointestinal disorders. As a delayed-release formulation, the dissolution profile of esomeprazole magnesium tablets is a critical quality attribute, ensuring the drug bypasses the acidic environment of the stomach and is released in the neutral pH of the small intestine. This guide provides a comparative analysis of the dissolution profiles of different esomeprazole magnesium tablet formulations, supported by experimental data from published studies.

Comparative Dissolution Data

The following tables summarize the cumulative drug release of different esomeprazole magnesium tablet brands in simulated gastric and intestinal fluids. These studies highlight the variability that can exist between different formulations.

Table 1: Dissolution in Simulated Gastric Fluid (pH 1.2) after 15 minutes [1][2]

ProductMean Cumulative % Drug Release
Originator Brand (E1)Complied with USP specification (<25%)
Generic Brand E2Did not comply
Generic Brand E3Complied with USP specification
Generic Brand E4Complied with USP specification
Generic Brand E5Complied with USP specification
Generic Brand E6Complied with USP specification
Generic Brand E7Did not comply
Generic Brand E8Complied with USP specification
Generic Brand E9Complied with USP specification
Generic Brand E10Complied with USP specification
Generic Brand E11Did not comply

Table 2: Dissolution in Simulated Intestinal Fluid (pH 6.8) after 45 minutes [1][2]

ProductMean Cumulative % Drug Release
Originator Brand (E1)> 85%
Generic Brand E2> 85%
Generic Brand E3> 85%
Generic Brand E4> 85%
Generic Brand E5> 85%
Generic Brand E6> 85%
Generic Brand E7> 85%
Generic Brand E8> 85%
Generic Brand E9> 85%
Generic Brand E10< 85% (Failed to meet USP specification)
Generic Brand E11< 85% (Failed to meet USP specification)

Experimental Protocols

The dissolution studies cited in this guide generally adhere to the methodologies outlined in the United States Pharmacopeia (USP). A typical experimental workflow is detailed below.

Dissolution Testing Methodology

A standardized two-stage dissolution process is employed for enteric-coated tablets like esomeprazole magnesium to simulate the physiological transit from the stomach to the intestine.

  • Acid Stage (Simulated Gastric Fluid): Tablets are first exposed to an acidic medium (typically 0.1 N HCl, pH 1.2) for a period of up to 2 hours to assess the integrity of the enteric coating.[3] Drug release in this stage should be minimal.

  • Buffer Stage (Simulated Intestinal Fluid): Following the acid stage, the dissolution medium is replaced with a phosphate buffer (typically pH 6.8) to simulate the conditions of the small intestine.[4][5] Drug release is then measured over a specified period.

Dissolution_Workflow cluster_prep Sample Preparation cluster_acid Acid Stage cluster_buffer Buffer Stage cluster_analysis Analysis Tablet Esomeprazole Magnesium Tablet Apparatus_Acid USP Apparatus II (Paddles) Medium: 0.1 N HCl (pH 1.2) Temperature: 37°C ± 0.5°C Rotation: 100 RPM Time: 2 hours Tablet->Apparatus_Acid Introduce Tablet Sampling_Acid Sample Collection Apparatus_Acid->Sampling_Acid Apparatus_Buffer USP Apparatus II (Paddles) Medium: Phosphate Buffer (pH 6.8) Temperature: 37°C ± 0.5°C Rotation: 100 RPM Time: 45 minutes Sampling_Acid->Apparatus_Buffer Change Medium Sampling_Buffer Sample Collection at multiple time points Apparatus_Buffer->Sampling_Buffer Analysis UV-Vis Spectrophotometry or HPLC (e.g., at 302 nm) Sampling_Buffer->Analysis Calculation Calculate Cumulative % Drug Release Analysis->Calculation

References

A Comparative Guide to Analytical Methods for Esomeprazole Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of esomeprazole in various matrices. Esomeprazole, the S-isomer of omeprazole, is a widely prescribed proton pump inhibitor that requires accurate and precise measurement for quality control, pharmacokinetic studies, and bioequivalence assessment. This document outlines the performance characteristics of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry, supported by experimental data from published studies.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for esomeprazole assay depends on the specific requirements of the analysis, such as the nature of the sample, the required sensitivity, and the available instrumentation. The following tables summarize the key performance parameters of different validated methods.

Table 1: Performance Comparison of Chromatographic Methods for Esomeprazole Assay
ParameterHPLC-UV[1][2][3][4]LC-MS/MS[5][6][7][8]UPLC-MS/MS[9]
Linearity Range 5.0 - 450 ng/mL[2]5.0 - 2000.0 ng/mL[8]0.1 - 2000 ng/mL[9]
Correlation Coefficient (r²) > 0.999[2]≥ 0.9999[8]> 0.995[9]
Limit of Quantification (LOQ) 5.0 ng/mL[2]5.0 ng/mL[8]0.1 ng/mL[9]
Accuracy (% Recovery) 97.82 - 98.22%[1]97.9 - 100.7%[8]96.00 - 103.91%[9]
Precision (% RSD) Intra-day: 0.66-0.86%Inter-day: 0.84-1.11%[1]Intra-day: 1.6-2.3%Inter-day: 2.0-2.2%[8]< 10.05%[9]
Typical Run Time ~10 min[2]~3.5 min[6]~1.0 min[9]
Primary Application Quality control of pharmaceutical dosage forms[1][3]Bioanalysis in plasma for pharmacokinetic studies[2][5][6][7][8]High-throughput bioanalysis[9]
Table 2: Performance Comparison of Spectrophotometric Methods for Esomeprazole Assay
ParameterUV-Visible Spectrophotometry (Methanol)[10]UV-Visible Spectrophotometry (with Indigo Carmine)[11]
λmax 299 nm[10]577 nm and 613 nm[11]
Linearity Range 2 - 10 µg/mL[10]5 - 35 µg/mL[11]
Correlation Coefficient (r²) 0.999[10]0.9997 and 0.9989[11]
Accuracy (% Recovery) 98 - 99.23%[10]101.8%[11]
Precision (% RSD) < 2%[10]< 2%[11]
Primary Application Estimation in bulk and pharmaceutical dosage forms[10][11]

Experimental Protocols

Detailed methodologies for the key cited experiments are provided below to facilitate the replication and cross-validation of these analytical methods.

High-Performance Liquid Chromatography (HPLC-UV) Method for Esomeprazole in Tablets

This method is suitable for the routine quality control analysis of esomeprazole in pharmaceutical tablets.[1]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 column.

  • Mobile Phase: Acetonitrile and phosphate buffer (60:40, v/v, pH 7).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 205 nm.[1]

  • Internal Standard: Lansoprazole.[1]

  • Sample Preparation:

    • Weigh and powder a sufficient number of tablets.

    • Dissolve a portion of the powder equivalent to a known amount of esomeprazole in the mobile phase.

    • Filter the solution through a 0.45 µm membrane filter.

    • Dilute the filtered solution with the mobile phase to a final concentration within the linear range.

  • Validation Parameters:

    • Linearity: Assessed by preparing standard solutions at different concentrations (e.g., 100-1000 ng/mL) and plotting the peak area ratio of esomeprazole to the internal standard against the concentration.[1]

    • Precision: Determined by analyzing replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day).[1]

    • Accuracy: Evaluated by the standard addition method, where known amounts of standard esomeprazole are added to a pre-analyzed sample solution.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Esomeprazole in Human Plasma

This bioanalytical method is highly sensitive and selective, making it ideal for pharmacokinetic studies.[8]

  • Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an electrospray ionization (ESI) source.

  • Column: X-Bridge C18, 3.5μm, 4.6×50mm.[8]

  • Mobile Phase: 5mM Ammonium formate (pH 9.2) : Acetonitrile (65:35 v/v).[8]

  • Flow Rate: 0.6 mL/min.[8]

  • Ionization Mode: Positive ion electrospray.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Esomeprazole transition: m/z 346.1 → 198.3.[8]

    • Internal Standard (Omeprazole-d3) transition: m/z 349.20 → 198.0.[8]

  • Sample Preparation (Precipitation Method):

    • To a known volume of plasma, add the internal standard solution.

    • Add a protein precipitating agent (e.g., acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Inject a portion of the supernatant into the LC-MS/MS system.[8]

  • Validation Parameters:

    • Linearity: Established over a concentration range of 5.0-2000.0 ng/mL.[8]

    • Precision and Accuracy: Evaluated at low, medium, and high quality control (QC) concentrations.[8]

    • Stability: Assessed under various conditions including freeze-thaw cycles, bench-top, and long-term storage.[8]

UV-Visible Spectrophotometric Method for Esomeprazole in Bulk and Dosage Forms

A simple and cost-effective method for the estimation of esomeprazole in pharmaceutical formulations.[10]

  • Instrumentation: UV-Visible Spectrophotometer.

  • Solvent: Methanol.[10]

  • Wavelength of Maximum Absorbance (λmax): 299 nm.[10]

  • Sample Preparation:

    • Prepare a standard stock solution of esomeprazole in methanol.

    • Prepare working standard solutions by diluting the stock solution to concentrations within the linear range (e.g., 2-10 µg/mL).[10]

    • For dosage forms, dissolve a known quantity of the formulation in methanol, filter, and dilute to a suitable concentration.

  • Validation Parameters:

    • Linearity: Determined by measuring the absorbance of the working standard solutions and plotting absorbance against concentration.[10]

    • Accuracy: Performed by the standard addition method at different concentration levels (e.g., 50%, 100%, 150%).[10]

    • Precision: Evaluated by repeated analysis of the same sample solution (repeatability).[10]

Visualizations

Signaling Pathway of Esomeprazole's Mechanism of Action

Esomeprazole is a proton pump inhibitor that irreversibly blocks the H+/K+ ATPase (proton pump) in gastric parietal cells, thereby inhibiting acid secretion.[5] The following diagram illustrates the key steps in this process.

Esomeprazole_Mechanism cluster_blood Bloodstream cluster_parietal_cell Parietal Cell Cytoplasm cluster_canaliculus Secretory Canaliculus (Acidic) Esomeprazole_blood Esomeprazole (Inactive Prodrug) Esomeprazole_cyto Esomeprazole (Inactive) Esomeprazole_blood->Esomeprazole_cyto Diffusion Esomeprazole_active Activated Sulfenamide (Active Form) Esomeprazole_cyto->Esomeprazole_active Protonation in acidic environment ProtonPump H+/K+ ATPase (Proton Pump) Esomeprazole_active->ProtonPump Covalent Binding to Cysteine Residues InhibitedPump Inhibited Proton Pump (Irreversible) ProtonPump->InhibitedPump H_ion H+ ProtonPump->H_ion Pumps H+ out GastricLumen Gastric Lumen H_ion->GastricLumen K_ion K+ K_ion->ProtonPump Takes K+ in

Caption: Mechanism of action of esomeprazole in a gastric parietal cell.

Experimental Workflow for Cross-Validation of Analytical Methods

The following diagram outlines a logical workflow for the cross-validation of different analytical methods for esomeprazole assay.

CrossValidation_Workflow start Start: Define Analytical Requirements prep_samples Prepare Standard and Quality Control Samples start->prep_samples method_hplc HPLC-UV Analysis prep_samples->method_hplc Analyze same sample set method_lcms LC-MS/MS Analysis prep_samples->method_lcms Analyze same sample set method_uv UV-Vis Analysis prep_samples->method_uv Analyze same sample set data_acq Data Acquisition method_hplc->data_acq method_lcms->data_acq method_uv->data_acq data_proc Data Processing and Validation Parameter Calculation data_acq->data_proc comparison Statistical Comparison of Method Performance data_proc->comparison report Generate Comparison Report comparison->report end End report->end

Caption: Workflow for cross-validating analytical methods for esomeprazole.

References

A Comparative Guide to New Esomeprazole Formulations and the Benchmark, Nexium®

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of new esomeprazole formulations against the benchmark product, Nexium®. It includes a comprehensive overview of key performance indicators, supported by experimental data and detailed methodologies for critical assays. This document is intended to serve as a valuable resource for professionals in the field of drug development and research, offering insights into the bioequivalence, dissolution profiles, and stability of various esomeprazole products.

Mechanism of Action: Inhibition of the Gastric Proton Pump

Esomeprazole, the S-isomer of omeprazole, is a proton pump inhibitor (PPI) that effectively reduces gastric acid secretion.[1][2] Its mechanism of action involves the irreversible inhibition of the H+/K+ ATPase enzyme system, also known as the gastric proton pump, located in the secretory canaliculi of parietal cells.[1][3] This action blocks the final step in the pathway of gastric acid production, leading to a profound and prolonged reduction in stomach acidity.[1] The covalent binding of esomeprazole to the proton pump ensures a duration of effect that outlasts its plasma half-life.[1]

The activation of the H+/K+ ATPase pump is a complex process initiated by various stimuli, including histamine, acetylcholine, and gastrin.[4] The primary signaling pathway involves histamine binding to H2 receptors on parietal cells, which triggers a cascade of intracellular events leading to the translocation and activation of proton pumps at the cell membrane.[5]

G cluster_stimuli Stimuli cluster_receptors Receptors cluster_pathway Signaling Cascade cluster_pump Proton Pump Activation Histamine Histamine H2R H2 Receptor Histamine->H2R Gastrin Gastrin CCKBR CCKB Receptor Gastrin->CCKBR Acetylcholine Acetylcholine M3R M3 Receptor Acetylcholine->M3R AC Adenylate Cyclase H2R->AC Gs Ca Ca²⁺ Influx CCKBR->Ca Gq M3R->Ca Gq cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Vesicles H⁺/K⁺-ATPase Vesicles PKA->Vesicles Phosphorylation Ca->Vesicles Fusion ActivePump Active H⁺/K⁺-ATPase (Proton Pump) Vesicles->ActivePump Translocation Esomeprazole Esomeprazole (Activated) ActivePump->Esomeprazole Irreversible Inhibition

Caption: Signaling pathway for gastric acid secretion and esomeprazole inhibition.

Comparative Bioequivalence Studies

Bioequivalence studies are fundamental in comparing generic formulations to a reference product. These studies assess the rate and extent of drug absorption to ensure therapeutic equivalence. For esomeprazole, key pharmacokinetic parameters include the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), and the area under the curve extrapolated to infinity (AUC0-∞).

The following tables summarize data from various bioequivalence studies comparing new esomeprazole formulations to Nexium® under fasting and fed conditions. The 90% confidence intervals (CIs) for the geometric mean ratios (GMRs) of the test to reference product for Cmax, AUC0-t, and AUC0-∞ must fall within the range of 80.00% to 125.00% to establish bioequivalence.[6]

Table 1: Pharmacokinetic Parameters of Esomeprazole Formulations (20 mg) under Fasting Conditions

Study/FormulationCmax (ng/mL)Tmax (h)AUC0-12 (hr-μg/mL)AUC0-∞ (hr-μg/mL)
Test Formulation 1.45 (±0.53)2.25 (±0.57)4.38 (±2.04)4.59 (±1.99)
Nexium® (Reference) 1.53 (±0.47)2.21 (±0.71)4.37 (±2.35)4.62 (±2.39)
90% CI of GMR 85.73% - 99.93%-88.10% - 119.27%87.32% - 118.96%

Data adapted from a study in healthy male Bangladeshi volunteers.[2]

Table 2: Pharmacokinetic Parameters of Esomeprazole Formulations (20 mg) under Fed Conditions

Study/FormulationCmax (ng/mL)AUC0-t (ng·h/mL)AUC0-∞ (ng·h/mL)
Test Formulation 227.3 (±105.1)1003.8 (±378.8)1017.3 (±382.7)
Nexium® (Reference) 266.3 (±97.1)1100.8 (±349.5)1113.6 (±354.2)
90% CI of GMR 80.53% - 94.95%87.46% - 97.26%87.46% - 97.16%

Data adapted from a study in healthy Chinese subjects.[6]

Table 3: Pharmacokinetic Parameters of Esomeprazole Formulations (40 mg) - Biphasic vs. Nexium®

ParameterEsomeprazole Biphasic MUPSNexium®
Cmax (ng/mL) 1416.5701670.887
AUC0-t (ng·h/mL) 5711.5495615.535
AUC0-∞ (ng·h/mL) 5751.9385615.535

Data from a bioequivalence study of a biphasic micro pellets tablet formulation.[7]

Experimental Protocols

Bioequivalence Study Protocol

The following outlines a typical protocol for a bioequivalence study of esomeprazole delayed-release capsules.

G cluster_design Study Design cluster_subjects Subjects cluster_procedure Procedure cluster_sampling Blood Sampling cluster_analysis Analysis Design Randomized, single-dose, two-way crossover Subjects Healthy adult volunteers (Fasting or Fed state) Design->Subjects Dosing Administer single dose of Test or Reference formulation Subjects->Dosing Washout Washout period (e.g., 7 days) Dosing->Washout Sampling Collect venous blood samples at predefined time points (e.g., pre-dose, and up to 24h post-dose) Dosing->Sampling Crossover Administer alternate formulation Washout->Crossover Crossover->Sampling Plasma Separate plasma and store at -70°C Sampling->Plasma LCMS Analyze plasma concentrations using validated LC-MS/MS Plasma->LCMS PK Calculate pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞) LCMS->PK Stats Statistical analysis (90% CI for GMR) PK->Stats

Caption: Workflow for a typical esomeprazole bioequivalence study.
  • Study Design: A randomized, open-label, single-dose, two-period, two-sequence crossover design is typically employed.[2][8]

  • Subjects: Healthy adult male and non-pregnant female volunteers are recruited.[9] Subjects undergo a screening process including medical history, physical examination, and laboratory tests.

  • Procedure:

    • Subjects are randomized to receive either the test formulation or the reference formulation (Nexium®) in the first period after an overnight fast.[8]

    • A standardized meal is provided at a specified time post-dosing.[2]

    • A washout period of at least 7 days separates the two treatment periods.[8]

    • In the second period, subjects receive the alternate formulation.

  • Blood Sampling: Venous blood samples are collected at predefined time points, typically before dosing and at various intervals up to 24 hours post-dose.[10]

  • Analytical Method: Plasma concentrations of esomeprazole are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[11]

  • Pharmacokinetic Analysis: The primary pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞) are calculated from the plasma concentration-time data using non-compartmental methods.[10]

  • Statistical Analysis: Analysis of variance (ANOVA) is performed on the log-transformed pharmacokinetic parameters. The geometric mean ratios (GMRs) of the test to reference formulation and their 90% confidence intervals are calculated.[2]

In Vitro Dissolution Testing Protocol

Dissolution testing is crucial for assessing the in vitro performance of delayed-release formulations like esomeprazole, ensuring the drug is protected from the acidic environment of the stomach and released in the small intestine. The United States Pharmacopeia (USP) provides standardized methods for this testing.[12]

  • Apparatus: USP Apparatus 2 (paddle method) is typically used.[13]

  • Acid Stage (Gastric Simulation):

    • Medium: 300 mL of 0.1 N hydrochloric acid (HCl).[13]

    • Procedure: The dosage form is placed in the acid medium for 2 hours at 37 ± 0.5°C with a paddle speed of 100 rpm.[13]

    • Acceptance Criteria: The amount of esomeprazole released in the acid stage should be minimal, as the enteric coating is designed to resist acidic conditions.

  • Buffer Stage (Intestinal Simulation):

    • Medium: After the acid stage, the medium is changed to 900 mL of a pH 6.8 phosphate buffer.[14]

    • Procedure: The test continues for a specified period (e.g., 30-45 minutes) at 37 ± 0.5°C with a paddle speed of 100 rpm.[14]

    • Sampling: Aliquots of the dissolution medium are withdrawn at specified time intervals.

    • Analysis: The concentration of dissolved esomeprazole is determined by High-Performance Liquid Chromatography (HPLC) with UV detection at 302 nm.[10]

    • Acceptance Criteria: Typically, not less than 80% (Q) of the labeled amount of esomeprazole should be dissolved within 30 minutes.[12]

Stability Testing Protocol

Stability studies are conducted to ensure that the quality of a drug product is maintained over its shelf life under various environmental conditions. These studies are performed according to the International Council for Harmonisation (ICH) guidelines.[15][16]

  • Long-Term Stability:

    • Conditions: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[16]

    • Duration: Minimum of 12 months.[16]

  • Accelerated Stability:

    • Conditions: 40°C ± 2°C / 75% RH ± 5% RH.[15]

    • Duration: 6 months.[15]

  • Forced Degradation (Stress Testing): To demonstrate the specificity of the analytical method, the drug product is subjected to stress conditions such as:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 120 minutes.[17]

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 120 minutes.[17]

    • Oxidation: 3% hydrogen peroxide at room temperature for 120 minutes.[17]

    • Thermal Degradation: Dry heat at 105°C for 2 hours.[17]

    • Photostability: Exposure to light as per ICH Q1B guidelines.[17]

  • Analysis: At specified time points, samples are withdrawn and analyzed for assay, degradation products, and dissolution.[15] The analytical method, typically HPLC, must be stability-indicating, meaning it can separate the active pharmaceutical ingredient from its degradation products.[18]

Conclusion

The data presented in this guide demonstrate that many new esomeprazole formulations have successfully met the stringent criteria for bioequivalence with the reference product, Nexium®. This indicates that these formulations can be expected to provide a similar therapeutic effect. The detailed experimental protocols provided herein offer a framework for the comparative evaluation of these products. For researchers and drug development professionals, a thorough understanding of these comparative assessments is crucial for the continued development of high-quality, effective, and accessible esomeprazole formulations.

References

A Comparative Guide to the Characterization of Esomeprazole Polymorphs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The following guide provides a comparative analysis of the various polymorphic forms of esomeprazole, a widely used proton pump inhibitor. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact a drug's physicochemical properties, including its stability, solubility, and bioavailability. Understanding the characterization of these different forms is crucial for drug development and ensuring consistent product quality. This guide summarizes key experimental data for esomeprazole sodium and esomeprazole magnesium polymorphs, details the methodologies used for their characterization, and visualizes the experimental workflows.

Data Presentation: Physicochemical Properties

A comprehensive comparison of all physicochemical properties is challenging due to the disparate nature of published data. While X-ray Powder Diffraction (XRPD) is the most extensively reported characterization technique, other data such as melting point, solubility, and stability are not always available for every polymorphic form in a comparative context.

Esomeprazole Sodium Polymorphs

Table 1: Comparative X-Ray Powder Diffraction (XRPD) Data for Esomeprazole Sodium Polymorphs (Characteristic Peaks at 2θ ±0.2°)

Polymorphic FormSignificant Peaks (2θ)Additional Peaks (2θ)
Form J [1][2]6.5, 15.8, 18.219.6, 21.3
Form K [1][2]4.3, 6.5, 15.914.3, 19.6
Form L [1][2]6.1, 10.1, 12.2, 15.1, 15.6, 18.0, 24.814.9, 20.9, 21.9, 26.3, 29.9
Form M [1][2]3.9, 5.8, 6.2, 17.912.1, 14.5, 15.5
Form N [1][2][3]6.3, 8.5, 15.719.5, 22.4
Amorphous [1][2]No peaks, plain halo-

Table 2: Other Physicochemical Data for Esomeprazole Sodium Polymorphs

Polymorphic FormMelting Point (°C)Other Notable Characteristics
Form N 233-234[3]Good stability and high purity, suitable for injection.[3]
Amorphous Not ApplicableCharacterized by the absence of crystalline peaks in XRPD.[1][2]

Note: Comprehensive, directly comparative data on solubility and stability for all sodium polymorphs were not available in the reviewed literature.

Esomeprazole Magnesium Polymorphs

Table 3: Comparative X-Ray Powder Diffraction (XRPD) Data for Esomeprazole Magnesium Polymorphs (Characteristic Peaks at 2θ)

Polymorphic FormSignificant Peaks (2θ)
Dihydrate Form A 5.65 (I/I₀=100%)[4]
Trihydrate 5.27 (I/I₀=100%)[4]
Crystalline Magnesium Salt [1]5.9, 7.3, 17.6, 18.5

Table 4: Other Physicochemical Data for Esomeprazole Magnesium Polymorphs

Polymorphic FormWater Content (% w/w)Thermal Analysis Characteristics
Dihydrate 4.0 - 6.7 (typically 4.5 - 5.5)[5]-
Water/1-Butanol Solvate -TGA shows a 7.6% mass loss due to desolvation; DSC shows an exothermic peak around 200°C.[6]
Amorphous -Known to display an exothermic peak at approximately 200°C in DSC.[6]

Note: Detailed comparative data on the melting points and solubilities of esomeprazole magnesium polymorphs are limited in the available literature.

Experimental Protocols

The characterization of esomeprazole polymorphs involves several key analytical techniques. The following are detailed methodologies based on the reviewed literature.

1. X-Ray Powder Diffraction (XRPD)

  • Objective: To identify the crystalline structure of the polymorphs by analyzing the diffraction pattern of X-rays scattered by the solid sample.

  • Instrumentation: A Bruker AXS, D8 Advance Powder X-ray Diffractometer is a commonly used instrument.[1]

  • Methodology:

    • The sample is finely powdered and packed into a sample holder.

    • The sample is irradiated with monochromatic Cu Kα-1 radiation (wavelength 1.541 Å).[1]

    • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

    • The instrument is typically scanned over a range of 3 to 45° 2θ.[3]

    • The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint for each crystalline polymorph.

2. Differential Scanning Calorimetry (DSC)

  • Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature, identifying thermal events like melting, crystallization, and glass transitions.

  • Methodology:

    • A small amount of the sample (typically 1-5 mg) is weighed into an aluminum pan.

    • The pan is sealed and placed in the DSC instrument alongside an empty reference pan.

    • The sample and reference are heated at a controlled rate (e.g., 5°C/min).[6]

    • The heat flow is monitored, and endothermic (melting) or exothermic (crystallization, decomposition) events are recorded.

3. Thermogravimetric Analysis (TGA)

  • Objective: To measure the change in mass of a sample as a function of temperature, which is useful for determining the presence of solvates (like hydrates) and assessing thermal stability.

  • Methodology:

    • A sample is placed in a high-precision balance within a furnace.

    • The sample is heated at a constant rate.

    • The mass of the sample is continuously monitored.

    • Mass loss at specific temperatures can indicate desolvation or decomposition.

4. Fourier Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule and to detect differences in intermolecular interactions between polymorphs.

  • Methodology:

    • A small amount of the sample is mixed with potassium bromide (KBr) and compressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.

    • The sample is exposed to infrared radiation over a range of wavenumbers.

    • The absorption of radiation at specific wavenumbers corresponds to the vibrational frequencies of the molecule's bonds, providing a characteristic spectrum.

5. Solubility Studies

  • Objective: To determine the equilibrium concentration of the esomeprazole polymorph in a specific solvent at a given temperature.

  • Methodology:

    • An excess amount of the polymorphic solid is added to a known volume of the solvent (e.g., water, buffer solutions).

    • The suspension is agitated at a constant temperature for a sufficient time to reach equilibrium.

    • The solution is filtered to remove any undissolved solid.

    • The concentration of esomeprazole in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Mandatory Visualization

The following diagrams illustrate the general workflows for the preparation and characterization of esomeprazole polymorphs.

experimental_workflow_polymorph_synthesis cluster_synthesis Polymorph Synthesis start Starting Material (e.g., Esomeprazole Potassium Salt) dissolution Dissolution in Appropriate Solvent start->dissolution Step 1 reaction Addition of Salt (e.g., Sodium Methoxide) dissolution->reaction Step 2 crystallization Crystallization/ Precipitation reaction->crystallization Step 3 isolation Filtration and Washing crystallization->isolation Step 4 drying Drying under Controlled Conditions isolation->drying Step 5 end_product Esomeprazole Polymorph drying->end_product Step 6

Caption: General workflow for the synthesis of esomeprazole polymorphs.

experimental_workflow_characterization cluster_characterization Polymorph Characterization sample Esomeprazole Polymorph Sample xrd X-Ray Powder Diffraction (XRPD) sample->xrd dsc Differential Scanning Calorimetry (DSC) sample->dsc tga Thermogravimetric Analysis (TGA) sample->tga ftir FTIR Spectroscopy sample->ftir solubility Solubility Studies sample->solubility data_analysis Data Analysis and Comparison xrd->data_analysis dsc->data_analysis tga->data_analysis ftir->data_analysis solubility->data_analysis

Caption: Workflow for the characterization of esomeprazole polymorphs.

References

A Comparative Guide: Validation of Titrimetric vs. Atomic Absorption Methods for Magnesium Content Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used analytical techniques for the determination of magnesium content: complexometric titration and atomic absorption spectroscopy. The selection of an appropriate analytical method is critical in research and pharmaceutical development to ensure accuracy, precision, and compliance with regulatory standards. This document presents a validation-focused comparison, including experimental protocols and performance data, to aid in the selection of the most suitable method for specific applications.

Methodology Comparison: Titration vs. Atomic Absorption Spectroscopy

The choice between a classical wet chemistry technique like titration and a modern instrumental method like atomic absorption spectroscopy (AAS) depends on various factors, including the required sensitivity, sample matrix, available equipment, and the desired sample throughput.

Complexometric Titration is a volumetric analysis technique where the concentration of a metal ion is determined by titrating it with a complexing agent, typically ethylenediaminetetraacetic acid (EDTA). The endpoint of the titration is visually observed with the aid of a metal ion indicator.

Atomic Absorption Spectroscopy (AAS) is an instrumental method that measures the concentration of a specific element by quantifying the absorption of light by free atoms of that element in the gaseous state. For magnesium analysis, a magnesium hollow cathode lamp is used to produce a specific wavelength of light that is absorbed by the magnesium atoms in the sample.

Quantitative Data Summary

The following table summarizes the typical validation parameters for the complexometric titration and atomic absorption spectroscopy methods for magnesium determination. The data is compiled from various validation studies and demonstrates the performance characteristics of each technique.[1][2][3]

Validation Parameter Complexometric Titration (EDTA) Atomic Absorption Spectroscopy (AAS)
Accuracy (% Recovery) 98.8 - 100.9%[1]98.66 - 103.00%[4][5]
Precision (% RSD) ≤ 2.1%[1]≤ 5%[3]
Linearity (Range) 50 - 150% of the test amount[1]0.08 - 0.40 µg/mL[4][5]
Limit of Detection (LOD) Method dependent, generally higher than AAS0.01 µg/mL[3]
Limit of Quantification (LOQ) Method dependent, generally higher than AAS0.03 µg/mL[3]
Specificity Can be affected by other metal ionsHighly specific to the element of interest

Experimental Protocols

Detailed methodologies for both the complexometric titration and atomic absorption spectroscopy for magnesium determination are provided below.

Complexometric Titration for Magnesium Content

This method is based on the formation of a stable, water-soluble complex between magnesium ions and EDTA at an alkaline pH.[6][7]

1. Reagents and Solutions:

  • EDTA Solution (0.05 M): Dissolve an accurately weighed amount of disodium edetate in deionized water.[6]

  • Ammonia-Ammonium Chloride Buffer (pH 10): Prepare by dissolving ammonium chloride in concentrated ammonia solution and diluting with deionized water.[6][7]

  • Eriochrome Black T Indicator: Dissolve the indicator in a suitable solvent like methanol or triethanolamine.[7][8]

  • Standard Magnesium Solution (for standardization): Prepare a standard solution from a primary standard grade magnesium salt.[9]

2. Standardization of EDTA Solution:

  • Pipette a known volume of the standard magnesium solution into a conical flask.

  • Add a sufficient volume of the ammonia-ammonium chloride buffer to achieve a pH of 10.[6][9]

  • Add a few drops of the Eriochrome Black T indicator. The solution will turn wine-red.[7][9]

  • Titrate with the prepared EDTA solution until the color changes from wine-red to a clear blue at the endpoint.[6][9]

  • Repeat the titration to obtain concordant readings and calculate the exact molarity of the EDTA solution.

3. Sample Analysis:

  • Accurately weigh a quantity of the sample expected to contain a known amount of magnesium and dissolve it in a suitable solvent.

  • Transfer the sample solution to a conical flask and add the pH 10 buffer.[9]

  • Add the Eriochrome Black T indicator.

  • Titrate with the standardized EDTA solution to the blue endpoint.[7]

  • Calculate the magnesium content in the sample based on the volume of EDTA consumed.

Atomic Absorption Spectroscopy for Magnesium Content

This instrumental method provides high sensitivity and specificity for the determination of magnesium.[10] The official pharmacopeial method for assaying magnesium in some pharmaceutical products is by atomic absorption spectrometry using a magnesium lamp with an emission line at 285.2 nm.[1][3]

1. Reagents and Solutions:

  • Standard Magnesium Stock Solution (1000 µg/mL): Use a certified standard solution or prepare from a high-purity magnesium salt.[3]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 0.01 to 5.0 mg/L).[3][11]

  • Lanthanum Chloride Solution (optional, as interference suppressant): Prepare a solution of lanthanum chloride in deionized water.[11]

  • Blank Solution: Typically deionized water or a matrix-matched solution.

2. Instrument Parameters:

  • Wavelength: 285.2 nm[1][3][10]

  • Slit Width: As recommended by the instrument manufacturer (e.g., 0.2 nm)[3]

  • Lamp Current: Set according to the manufacturer's instructions.

  • Flame: Air-acetylene[4]

3. Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable solvent, which may involve acid digestion for solid matrices to bring the magnesium into solution.[4]

  • Dilute the sample solution to a concentration that falls within the linear range of the calibration curve.

  • If interferences are expected, add lanthanum chloride solution to both the samples and standards.[11]

4. Measurement and Analysis:

  • Aspirate the blank solution to zero the instrument.

  • Aspirate the working standard solutions in increasing order of concentration to generate a calibration curve of absorbance versus concentration.

  • Aspirate the prepared sample solutions and record their absorbance.

  • Determine the concentration of magnesium in the sample solutions from the calibration curve.

  • Calculate the magnesium content in the original sample, accounting for any dilutions.

Workflow and Process Diagrams

The following diagrams illustrate the experimental workflows for the complexometric titration and atomic absorption spectroscopy methods.

Titration_Workflow cluster_prep Preparation cluster_std Standardization cluster_analysis Sample Analysis prep_edta Prepare EDTA Solution std_titrate Titrate with EDTA prep_edta->std_titrate prep_buffer Prepare pH 10 Buffer std_add_buffer Add Buffer & Indicator prep_buffer->std_add_buffer prep_indicator Prepare Indicator prep_indicator->std_add_buffer prep_sample Prepare Sample Solution an_pipette Pipette Sample Solution prep_sample->an_pipette std_pipette Pipette Standard Mg Solution std_pipette->std_add_buffer std_add_buffer->std_titrate std_calculate Calculate EDTA Molarity std_titrate->std_calculate an_titrate Titrate with Standardized EDTA std_calculate->an_titrate an_add_buffer Add Buffer & Indicator an_pipette->an_add_buffer an_add_buffer->an_titrate an_calculate Calculate Mg Content an_titrate->an_calculate

Caption: Workflow for Magnesium Determination by Complexometric Titration.

AAS_Workflow cluster_prep Preparation cluster_instrument Instrument Setup cluster_measurement Measurement cluster_analysis Data Analysis prep_standards Prepare Working Standards meas_standards Aspirate Standards prep_standards->meas_standards prep_sample Prepare Sample Solution meas_samples Aspirate Samples prep_sample->meas_samples inst_setup Set Wavelength (285.2 nm) inst_zero Zero with Blank inst_setup->inst_zero inst_zero->meas_standards an_calibration Generate Calibration Curve meas_standards->an_calibration an_concentration Determine Sample Concentration meas_samples->an_concentration an_calibration->an_concentration an_calculate Calculate Mg Content an_concentration->an_calculate

Caption: Workflow for Magnesium Determination by Atomic Absorption Spectroscopy.

Conclusion

Both complexometric titration and atomic absorption spectroscopy are robust methods for the determination of magnesium content.

  • Complexometric titration is a cost-effective and straightforward technique that does not require expensive instrumentation. It is well-suited for the analysis of samples with relatively high concentrations of magnesium and is less susceptible to matrix effects than AAS. However, its lower sensitivity and potential for interference from other metal ions may limit its applicability for trace analysis.

  • Atomic Absorption Spectroscopy offers high sensitivity, specificity, and a wide linear range, making it the preferred method for trace magnesium analysis and for complex sample matrices.[2] While it requires a significant initial investment in equipment, the high throughput and accuracy often justify the cost, particularly in a regulatory or quality control environment.

The choice of method should be based on a thorough evaluation of the specific analytical requirements, including the expected concentration of magnesium, the nature of the sample matrix, and the available resources. For many applications, the titrimetric method can serve as a valid and economical alternative to the instrumental AAS method.[1]

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Esomeprazole Magnesium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in the vital work of drug discovery and development, ensuring a safe handling environment for chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of esomeprazole magnesium salt, empowering researchers to maintain a secure and efficient workspace.

Personal Protective Equipment (PPE) at a Glance

A foundational aspect of laboratory safety is the correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound, categorized by routine handling and emergency situations.

Situation Required PPE Purpose
Routine Handling Safety glasses or chemical goggles[1][2]Protects eyes from dust and splashes.
Impervious gloves (e.g., nitrile)[2][3]Prevents skin contact and potential sensitization.[1]
Laboratory coatProtects skin and personal clothing from contamination.
Particulate respirator (e.g., N100 or FFP3)[1][2]Minimizes inhalation of fine dust particles.[1]
Spill or Emergency All routine handling PPE plus:Provides enhanced protection in higher-risk scenarios.
Self-contained breathing apparatus (SCBA)[4]Necessary for major spills or in poorly ventilated areas.
Fire/flame resistant and impervious clothing[2]Offers protection in case of fire or extensive chemical contact.

Standard Operating Procedure for Handling this compound

Adherence to a standardized procedure is critical for minimizing risk. The following workflow outlines the key steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal a Don Appropriate PPE b Ensure Adequate Ventilation a->b c Weigh and Handle in a Fume Hood b->c Proceed to Handling d Avoid Dust Generation c->d e Use Dry Clean-Up for Minor Spills d->e f Decontaminate Work Surfaces e->f Proceed to Post-Handling g Remove and Dispose of PPE Correctly f->g h Wash Hands Thoroughly g->h i Collect Waste in Labeled, Sealed Containers h->i Proceed to Disposal j Dispose According to Local Regulations i->j

Caption: Standard Operating Procedure for Handling this compound.

Emergency Protocol: Chemical Spill Response

In the event of a chemical spill, a swift and organized response is crucial to ensure the safety of all laboratory personnel. This workflow details the immediate steps to be taken.

spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and Safety Officer evacuate->alert ppe Don Appropriate Emergency PPE alert->ppe contain Contain the Spill with Absorbent Material ppe->contain cleanup Clean Up Spill Using Dry Methods contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose report Complete a Spill Report dispose->report

Caption: Emergency Response Workflow for a Chemical Spill.

Detailed Operational and Disposal Plans

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][5]

  • Keep the container tightly closed.

Handling Procedures:

  • All handling of this compound powder should be conducted in a well-ventilated area, preferably within a laboratory fume hood, to minimize inhalation exposure.[2]

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[1]

  • Use dry clean-up procedures such as vacuuming (with a HEPA-filtered vacuum) or careful sweeping to manage any spills.[1] Avoid generating dust.[1] For larger spills, it may be necessary to dampen the material with water before sweeping.[1]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][6]

  • Skin Contact: Remove contaminated clothing and flush skin with plenty of water.[1][3] If irritation persists, seek medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4][6]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention immediately.[3][6]

Disposal Plan:

  • All waste containing this compound must be handled in accordance with local, state, and federal regulations.[1]

  • Dispose of contents and containers to an approved waste disposal plant. This may involve incineration in a licensed facility.[2][4]

  • Do not allow the product to enter drains or watercourses.[7]

  • For household disposal of unused medicine, it is recommended to mix the substance with an unappealing material like dirt or coffee grounds, place it in a sealed plastic bag, and dispose of it in the household trash.[8] However, for laboratory quantities, professional hazardous waste disposal is required.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.